Trimethyl chitosan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52349-26-5 |
|---|---|
Molecular Formula |
C11H27ClN2O4 |
Molecular Weight |
286.79 g/mol |
IUPAC Name |
azane;[(2R,3R,4S,5S,6S)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-methyloxan-3-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H24NO4.ClH.H3N/c1-7-8(6-13)16-11(15-5)9(10(7)14)12(2,3)4;;/h7-11,13-14H,6H2,1-5H3;1H;1H3/q+1;;/p-1/t7-,8-,9-,10+,11-;;/m1../s1 |
InChI Key |
HFNQAFWMDXYZFM-YHSFBLOESA-M |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)[N+](C)(C)C)OC)CO.N.[Cl-] |
Canonical SMILES |
CC1C(OC(C(C1O)[N+](C)(C)C)OC)CO.N.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Trimethyl Chitosan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl chitosan (TMC), a quaternized derivative of the natural polysaccharide chitosan, stands out as a polymer of significant interest in the biomedical and pharmaceutical fields. The permanent positive charge endowed by the trimethylammonium groups overcomes the primary limitation of native chitosan—its poor solubility at neutral and physiological pH.[1][2] This enhanced aqueous solubility across a wide pH range, coupled with its inherent mucoadhesive and permeation-enhancing properties, makes TMC an exceptionally versatile excipient for advanced drug delivery systems.[1][3][4]
This technical guide provides an in-depth overview of the core physicochemical properties of TMC. It includes quantitative data, detailed experimental protocols for characterization, and visual diagrams of key processes to support researchers and developers in harnessing the full potential of this polymer.
Synthesis of this compound
The synthesis of TMC involves the methylation of the primary amino groups on the chitosan backbone. The most common method is reductive methylation using methyl iodide under strong basic conditions, often in a solvent like N-methyl-2-pyrrolidone (NMP). The reaction conditions, such as temperature, reaction time, and the ratio of reagents, are critical as they directly influence the Degree of Quaternization (DQ), a parameter that dictates many of TMC's final properties.
Experimental Protocol: Two-Step Synthesis of TMC
This protocol describes a common two-step reductive methylation process designed to achieve a high degree of quaternization while minimizing side reactions like O-methylation.
Materials:
-
Chitosan (low molecular weight)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Sodium iodide (NaI)
-
Acetone
-
Ethanol (95%)
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Chitosan Dispersion: Disperse 1.0 g of chitosan in 50 mL of NMP in a three-necked flask equipped with a mechanical stirrer.
-
Alkalinization: Add 2.5 g of NaOH and 2.5 g of NaI to the suspension. Stir vigorously for 1 hour at 60°C to activate the chitosan.
-
First Methylation Step: Cool the mixture to 40°C. Add 7 mL of methyl iodide dropwise. Allow the reaction to proceed for 2 hours at 60°C.
-
Second Methylation Step: Add an additional 1.25 g of NaOH and 3.5 mL of methyl iodide to the reaction mixture. Continue stirring at 60°C for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature. Precipitate the crude TMC by pouring the solution into 400 mL of cold acetone with vigorous stirring.
-
Washing: Filter the precipitate and wash it extensively with ethanol to remove NMP, unreacted reagents, and by-products. Repeat the washing step until the filtrate is neutral.
-
Purification: Dissolve the washed product in a minimal amount of deionized water. Dialyze the solution against deionized water for 48 hours, changing the water frequently to ensure the removal of all salts and impurities.
-
Isolation: Lyophilize (freeze-dry) the purified solution to obtain the final TMC product as a white, fluffy solid.
Core Physicochemical Properties
The functional performance of TMC is governed by several key physicochemical parameters. These properties are highly interdependent and are primarily controlled by the parent chitosan's molecular weight and the degree of quaternization achieved during synthesis.
Data Presentation: Summary of Properties
The following table summarizes the typical quantitative ranges for the essential properties of TMC.
| Property | Typical Range | Influencing Factors | Common Characterization Method |
| Molecular Weight (Mw) | 60 - 550 kDa | Mw of parent chitosan, synthesis-induced degradation | Gel Permeation Chromatography (GPC/SEC) |
| Degree of Quaternization (DQ) | 10% - 95% | Synthesis conditions (reagent ratios, time, temp.) | ¹H NMR Spectroscopy, Titration |
| Aqueous Solubility | Soluble from pH 1-9 | Degree of Quaternization (DQ > 40% for high solubility) | Visual Observation, UV-Vis Spectroscopy |
| Zeta Potential | +15 to +57 mV | DQ, pH, ionic strength of the medium | Dynamic Light Scattering (DLS) |
| Intrinsic Viscosity | 8 - 14 cP (5% w/v) | Mw, DQ, polymer concentration, ionic strength | Rotational Viscometry |
| Thermal Stability (Td) | Onset ~220-250 °C | Decreases with increasing DQ | Thermogravimetric Analysis (TGA) |
Key Properties In-Depth
-
Degree of Quaternization (DQ): This is arguably the most critical parameter. It represents the percentage of glucosamine units that have been converted to quaternary ammonium groups. A higher DQ leads to a higher positive charge density and significantly improved water solubility, especially at neutral and alkaline pH. An optimal DQ of 40-50% is often cited for achieving effective transepithelial drug delivery.
-
Solubility: Unlike its parent molecule, chitosan (which is only soluble below pH ~6.5), TMC with a sufficient DQ is soluble over a wide pH range. This property is fundamental to its application in physiological environments, such as the intestines or nasal cavity, which have a neutral pH.
-
Zeta Potential: As a cationic polyelectrolyte, TMC exhibits a positive zeta potential in solution. This positive surface charge is the primary driver for its mucoadhesive properties, facilitating electrostatic interactions with negatively charged components of mucus, such as sialic acid glycoproteins.
-
Mucoadhesion: The electrostatic attraction between the positively charged TMC and the negatively charged mucosal surfaces allows drug delivery systems formulated with TMC to adhere to the site of application. This prolonged residence time significantly increases the opportunity for drug absorption.
-
Thermal Stability: Thermogravimetric analysis (TGA) shows that the thermal stability of TMC is slightly lower than that of the parent chitosan and tends to decrease as the degree of substitution increases. The decomposition typically begins around 220-250°C.
Experimental Protocols for Characterization
Accurate and reproducible characterization is essential for understanding and applying TMC effectively.
Protocol: Determination of Degree of Quaternization (DQ) by ¹H NMR Spectroscopy
Principle: The DQ is calculated by comparing the integral of the signal from the methyl protons of the trimethylammonium group [-N⁺(CH₃)₃] with the integral of a reference proton on the chitosan backbone (e.g., the H1 anomeric proton).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the synthesized TMC in 1.0 mL of deuterium oxide (D₂O). Ensure complete dissolution.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the characteristic sharp singlet peak for the nine protons of the trimethylammonium group [-N⁺(CH₃)₃], which typically appears around 3.3-3.4 ppm .
-
Identify the broad signal corresponding to the anomeric proton (H1) of the glucosamine ring, which appears between 5.2-5.9 ppm .
-
Integrate both peaks accurately.
-
-
Calculation: Use the following formula to calculate the DQ: DQ (%) = [(Integral of N⁺(CH₃)₃ peak / 9) / (Integral of H1 peak / 1)] * 100
Protocol: Measurement of Zeta Potential
Principle: Zeta potential is measured using Dynamic Light Scattering (DLS) with an electrophoretic mobility measurement component. The instrument applies an electric field across the sample and measures the velocity of the charged TMC nanoparticles, from which the zeta potential is calculated.
Procedure:
-
Sample Preparation: Prepare a dilute aqueous solution of TMC nanoparticles (e.g., 0.1 mg/mL) in a suitable buffer or deionized water. The dispersion medium should be chosen based on the intended application (e.g., phosphate-buffered saline for physiological conditions).
-
Instrument Setup: Use a Zetasizer or similar instrument. Ensure the instrument is calibrated and the appropriate measurement cell (e.g., disposable folded capillary cell) is clean.
-
Measurement:
-
Load the sample into the measurement cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. Typically, at least three measurements are taken and averaged.
-
-
Data Analysis: The instrument software will automatically calculate the zeta potential value in millivolts (mV) and its distribution. A value between +15 and +30 mV is common and indicates good colloidal stability due to electrostatic repulsion.
Mandatory Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for TMC synthesis and key characterization steps.
Mechanism of Mucoadhesion and Permeation Enhancement
Caption: TMC's dual mechanism for enhancing drug delivery via mucoadhesion and paracellular transport.
References
- 1. This compound and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel application of this compound as an adjuvant in vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
trimethyl chitosan synthesis from crustacean shells
An In-depth Technical Guide on the Synthesis of Trimethyl Chitosan from Crustacean Shells
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of N,N,N-trimethyl chitosan (TMC) from crustacean shells. TMC, a quaternized derivative of chitosan, offers enhanced solubility and mucoadhesive properties, making it a promising excipient for advanced drug delivery systems.[1][2] This guide details the multi-step process, from the extraction of chitin from its natural source to the final chemical modification, presenting quantitative data and detailed experimental protocols for each stage.
Overview of the Synthesis Pathway
The conversion of raw crustacean shells into this compound is a three-stage process:
-
Chitin Extraction: This initial step involves the removal of inorganic materials (demineralization) and proteins (deproteinization) from the crustacean shell waste to isolate purified chitin.[3][4][5]
-
Chitosan Synthesis: The extracted chitin is then subjected to deacetylation, a chemical process that removes acetyl groups from the polymer chain to yield chitosan. The degree of deacetylation is a critical parameter influencing the properties of the resulting chitosan.
-
N,N,N-Trimethyl Chitosan Synthesis: Finally, the primary amino groups of chitosan are quaternized through methylation to produce N,N,N-trimethyl chitosan. This modification imparts a permanent positive charge and improves solubility over a wide pH range.
The overall experimental workflow is depicted below.
Experimental Protocols and Data
This section provides detailed methodologies for each synthesis stage, accompanied by tables summarizing key quantitative data from various studies to allow for easy comparison.
Stage 1: Chitin Extraction
The primary goal of this stage is to remove the inorganic and protein components of the crustacean exoskeleton. The order of demineralization and deproteinization can be varied.
2.1.1. Experimental Protocol: Chemical Extraction of Chitin
-
Preparation of Raw Material: Wash crustacean shells (e.g., shrimp, crab) thoroughly with water to remove soluble impurities and residual tissues. Dry the shells in an oven at 60-70°C and then grind them into a fine powder.
-
Demineralization:
-
Suspend the shell powder in an acidic solution (e.g., HCl, H₂SO₄) at room temperature. The solid-to-liquid ratio and acid concentration can be varied (see Table 1).
-
Stir the suspension for a specified duration.
-
Filter the mixture and wash the solid residue with distilled water until the pH is neutral.
-
Dry the demineralized shells.
-
-
Deproteinization:
-
Treat the demineralized shell powder with an alkaline solution (typically NaOH or KOH).
-
Heat the mixture at an elevated temperature with constant stirring.
-
Filter the suspension and wash the resulting solid (chitin) with distilled water until neutral.
-
Dry the purified chitin. An optional bleaching step can be included to obtain a colorless product.
-
2.1.2. Quantitative Data for Chitin Extraction
| Parameter | Acid | Concentration | Solid:Liquid Ratio (w/v) | Time (h) | Temperature (°C) | Source |
| Demineralization | HCl | 4% | 1:14 | 36 | Room Temp. | |
| HCl | 1 M | 1:10 | 0.5 - 6 | Room Temp. | ||
| H₂SO₄ | 0.5 M | 1:50 | - | Room Temp. | ||
| Deproteinization | NaOH | 5% | 1:12 | 24 | 90 | |
| NaOH | 1 M | 1:10 | 3 | 80 | ||
| KOH | 1.0 M | 1:50 | - | 75 |
Table 1: Comparative data on reaction conditions for chitin extraction.
Stage 2: Chitosan Synthesis (Deacetylation)
Deacetylation converts chitin into chitosan by removing the acetyl groups from the N-acetyl-D-glucosamine units. The extent of this reaction, known as the degree of deacetylation (DD), is crucial as it influences chitosan's solubility and reactivity.
2.2.1. Experimental Protocol: Deacetylation of Chitin
-
Alkaline Treatment: Suspend the purified chitin in a concentrated solution of NaOH or KOH (typically 40-50% w/v).
-
Heating: Heat the mixture at a high temperature (often above 100°C) for several hours under stirring. The reaction is often carried out under a nitrogen atmosphere to prevent degradation.
-
Purification:
-
Cool the mixture and filter to collect the solid product.
-
Wash the chitosan extensively with distilled water until the filtrate is neutral.
-
Dry the final chitosan product.
-
2.2.2. Quantitative Data for Chitosan Synthesis
| Base | Concentration (% w/v) | Solid:Liquid Ratio (w/v) | Time (h) | Temperature (°C) | Resulting DD (%) | Source |
| NaOH | 50% | - | - | 100 | - | |
| NaOH | 50% | - | - | >100 | 76.69 | |
| KOH | 30% | 1:20 | 0.12 - 0.25 (Microwave) | - | up to 77.6 (yield) | |
| NaOH | 40-50% | - | - | >100 | 60-100 |
Table 2: Reaction conditions for the deacetylation of chitin to chitosan.
Stage 3: N,N,N-Trimethyl Chitosan Synthesis
This final stage introduces permanent positive charges onto the chitosan backbone, enhancing its solubility in neutral and alkaline conditions. The most common method involves the use of methyl iodide as a methylating agent.
2.3.1. Experimental Protocol: N-methylation of Chitosan
-
Dispersion: Disperse chitosan powder in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP).
-
Alkylation:
-
Add a strong base (e.g., NaOH) and stir the mixture.
-
Add methyl iodide (CH₃I) and heat the reaction mixture (e.g., at 60°C) for several hours under a condenser. Potassium iodide can be used as a catalyst.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a non-solvent like acetone or diethyl ether.
-
Collect the precipitate by centrifugation.
-
-
Ion Exchange: To replace the iodide counter-ions with chloride, dissolve the product in a sodium chloride (NaCl) solution.
-
Final Product Recovery: Re-precipitate the N,N,N-trimethyl chitosan chloride with acetone, wash, and dry to obtain a white powder.
2.3.2. Quantitative Data for this compound Synthesis
| Chitosan (g) | NMP (mL) | NaOH (15%) (mL) | KI (g) | CH₃I (mL) | Time (h) | Temp. (°C) | Degree of Quaternization (%) | Source |
| 1 | 40 | 5.5 | 2.4 | 5.75 | 6 | 60 | - | |
| - | - | - | - | - | 0.5 | 60 | 40 - 60 | |
| - | - | - | - | - | - | - | 70 - 82 |
Table 3: Reaction parameters for the synthesis of N,N,N-trimethyl chitosan.
2.3.3. Characterization and Degree of Quaternization (DQ)
The final TMC product is typically characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. ¹H-NMR is particularly important for determining the degree of quaternization (DQ), which is a measure of the percentage of amino groups that have been trimethylated.
The DQ can be calculated from the ¹H-NMR spectrum using the following equation: % DQ = { [I(CH₃)₃ / I(H1)] * (1/9) } * 100 Where I(CH₃)₃ is the integral of the proton signal from the trimethylamino groups (around 3.3 ppm) and I(H1) is the integral of the anomeric proton signal of the glucosamine unit.
Mechanism of Action in Drug Delivery
TMC is a highly effective permeation enhancer, particularly for transmucosal drug delivery (e.g., nasal, oral). Its mechanism of action is primarily attributed to its ability to interact with and transiently open the tight junctions between epithelial cells.
References
An In-depth Technical Guide to the Core Principles of Trimethyl Chitosan Quaternization
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Chitosan's Limitations
Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biomaterial of significant interest in the pharmaceutical and biomedical fields. Its inherent properties, including biocompatibility, biodegradability, and non-toxicity, make it an attractive candidate for various applications, particularly in drug delivery. However, the utility of chitosan is substantially limited by its poor solubility in aqueous solutions at neutral and physiological pH (pH > 6.5). This insolubility stems from the protonation of its primary amino groups (pKa ≈ 6.5), which are responsible for its charge and solubility in acidic environments.
To address this critical limitation, chemical modification of chitosan is employed. Among the most successful modifications is quaternization, which leads to the synthesis of N,N,N-trimethyl chitosan (TMC). This process introduces a permanent positive charge onto the chitosan backbone by converting the primary amino groups into quaternary ammonium groups. The resulting derivative, TMC, is water-soluble over a wide pH range, significantly expanding its applicability. Furthermore, TMC exhibits enhanced mucoadhesive properties and acts as a potent permeation enhancer, making it a superior vehicle for the delivery of therapeutic molecules, including peptides, proteins, and nucleic acids.
The Chemistry of Quaternization: Core Principles
The synthesis of TMC is fundamentally a nucleophilic substitution reaction. The primary amino groups (-NH₂) located at the C-2 position of the glucosamine units in the chitosan backbone serve as nucleophiles. The process involves the methylation of these amino groups, which typically occurs in a stepwise manner, progressing from monomethylated and dimethylated intermediates to the final trimethylated quaternary ammonium salt.
Key Reaction Components:
-
Chitosan: The starting biopolymer. The degree of deacetylation (DD) is a critical parameter, as a higher DD provides more primary amino groups available for methylation.
-
Methylating Agent: The source of methyl groups. Methyl iodide (CH₃I) is the most common and effective agent used. Alternative, less toxic reagents like dimethyl sulfate and "green" reagents such as dimethyl carbonate have also been explored.
-
Base: A strong base, typically sodium hydroxide (NaOH), is essential. It deprotonates the amino groups, enhancing their nucleophilicity and driving the reaction forward.
-
Solvent: N-methyl-2-pyrrolidone (NMP) is a widely used solvent that effectively dissolves chitosan and facilitates the reaction.
-
Catalyst: Sodium iodide (NaI) is often added as a catalyst when using methyl iodide to promote the reaction.
A significant challenge in TMC synthesis is the potential for undesired side reactions, primarily the O-methylation of the hydroxyl groups at the C-3 and C-6 positions. This side reaction can reduce the water solubility of the final product and is typically favored by very high concentrations of the base.
Experimental Protocols: Synthesis and Characterization
Precise control over reaction conditions is paramount to achieving the desired degree of quaternization (DQ) and minimizing side reactions. Below are detailed methodologies for a common synthesis route and the subsequent characterization of TMC.
Detailed Methodology for TMC Synthesis (Direct Methylation)
This protocol is a widely adopted method for synthesizing N,N,N-trimethyl chitosan iodide.
-
Dissolution of Chitosan: Disperse chitosan powder in N-methyl-2-pyrrolidone (NMP) in a reaction vessel equipped with a magnetic stirrer. Stir the suspension until it becomes a homogeneous gel.
-
Alkalinization: Add an aqueous solution of sodium hydroxide (NaOH) to the chitosan suspension and stir vigorously. Subsequently, add powdered NaOH and allow the mixture to react at an elevated temperature (e.g., 60°C) for a specified period (e.g., 20-30 minutes). This step is crucial for activating the amino groups.
-
Methylation: Introduce sodium iodide (NaI) followed by the dropwise addition of methyl iodide (CH₃I). The reaction is typically continued for 30 to 120 minutes at 60°C. For a higher degree of quaternization, this step can be repeated.
-
Precipitation: Terminate the reaction by cooling the mixture to room temperature. Precipitate the synthesized TMC by adding a large excess of a non-solvent, such as diethyl ether or ethanol, to the reaction mixture.
-
Purification: Collect the precipitate by filtration and wash it repeatedly with the non-solvent to remove unreacted reagents. Further purify the product by dialysis against distilled water for 48-72 hours to eliminate residual salts and NMP.
-
Ion Exchange (Optional but Recommended): To replace the potentially toxic iodide counter-ion with chloride, dissolve the purified TMC iodide in a sodium chloride solution and stir for several hours. Subsequently, dialyze against distilled water to remove excess NaCl.
-
Lyophilization: Freeze-dry the purified TMC solution to obtain a white, fluffy solid product, which can be stored in a desiccator.
Characterization Protocols
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the successful methylation of chitosan.
-
Sample Preparation: Prepare a pellet by mixing a small amount of dry TMC powder with potassium bromide (KBr) and pressing it into a thin, transparent disk.
-
Analysis: Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Interpretation: The key indicator of successful trimethylation is the appearance of a new, distinct peak around 1480-1500 cm⁻¹, which corresponds to the C-H stretching of the methyl groups attached to the nitrogen atom. Other characteristic peaks for the chitosan backbone, such as O-H/N-H stretching (~3430 cm⁻¹) and C=O stretching (~1650 cm⁻¹), will also be present.
3.2.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the definitive method for both structural confirmation and the quantitative determination of the Degree of Quaternization (DQ).
-
Sample Preparation: Dissolve a precise amount of lyophilized TMC in deuterium oxide (D₂O).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation: The spectrum of TMC shows a characteristic sharp singlet peak between 3.1 and 3.3 ppm, which is attributed to the nine equivalent protons of the trimethylammonium group (-N⁺(CH₃)₃). The protons of the sugar backbone appear in the region of 3.2-3.5 ppm, while the anomeric proton (H-1) signal is located around 4.6-5.7 ppm.
3.2.3. Calculation of the Degree of Quaternization (DQ)
The DQ is calculated from the ¹H NMR spectrum by comparing the integrated area of the trimethylammonium protons signal to the integrated area of a reference proton on the chitosan backbone (typically the anomeric H-1 proton).
The formula is as follows: DQ (%) = [ (Integral of -N⁺(CH₃)₃ protons) / ( (Integral of H-1 proton) × 9 ) ] × 100%
Where:
-
The integral of the -N⁺(CH₃)₃ peak corresponds to 9 protons.
-
The integral of the H-1 peak corresponds to 1 proton.
Data Presentation: Factors Influencing Quaternization
The efficiency of the quaternization reaction and the final properties of the TMC are governed by several experimental parameters. The quantitative impact of these factors is summarized below.
| Parameter | Effect on Degree of Quaternization (DQ) | Associated Considerations | Reference |
| Reaction Time | DQ generally increases with longer reaction times. | Prolonged exposure to heat and base can lead to significant polymer chain degradation (depolymerization). | |
| Reaction Temperature | Higher temperatures (up to a point, e.g., 80°C) accelerate the reaction rate, increasing DQ. | Temperatures above an optimal point may not significantly increase DQ and can promote side reactions (O-methylation) and degradation. | |
| Base (NaOH) Conc. | An excess of NaOH enhances the nucleophilicity of the amino groups, favoring higher DQ. | Very high concentrations can cause severe depolymerization and increase the rate of undesired O-methylation, potentially reducing water solubility. | |
| Methyl Iodide (CH₃I) Conc. | A molar excess of CH₃I is required to drive the reaction towards complete trimethylation. | Methyl iodide is toxic and must be handled with appropriate safety measures. | |
| Chitosan MW | Lower molecular weight chitosan may exhibit higher reactivity due to better solubility and reduced steric hindrance. | The final application may dictate the desired molecular weight of the TMC. | |
| Chitosan DD | A higher degree of deacetylation (DD) provides more free amino groups, allowing for a potentially higher maximum DQ. | The DD of the starting chitosan is a primary limiting factor for the achievable DQ. |
| Characterization Data Examples | ||
| Technique | Chitosan (Starting Material) | N,N,N-Trimethyl Chitosan (Product) |
| FTIR Peak (cm⁻¹) | ~1590 (N-H bending) | ~1485 (C-H stretching of -N⁺(CH₃)₃) |
| ¹H NMR Peak (ppm) | No signal at ~3.2 ppm | Sharp singlet at ~3.2-3.3 ppm (-N⁺(CH₃)₃) |
| Solubility (pH 7.4) | Insoluble | Soluble |
| Zeta Potential (mV) | Low positive or neutral | High positive (e.g., +12 to +50 mV) |
| Crystallinity (XRD) | Semi-crystalline | Amorphous |
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language to illustrate key processes.
Experimental Workflow for TMC Synthesis
Caption: General experimental workflow for the synthesis of N,N,N-trimethyl chitosan (TMC).
Mechanism of Mucoadhesion
Caption: Electrostatic interaction between cationic TMC and anionic mucin drives mucoadhesion.
**5.3. Paracellular Perm
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N,N,N-Trimethyl Chitosan for Drug Delivery
N,N,N-trimethyl chitosan (TMC) has emerged as a highly promising cationic polymer for advanced drug delivery systems. A quaternized derivative of chitosan, TMC overcomes the primary limitation of its parent polymer—poor solubility at physiological pH.[1][2] This modification significantly enhances its utility in a wide range of pharmaceutical applications, from oral and nasal drug delivery to vaccine and gene therapy.[3][4][5] This technical guide provides a comprehensive overview of TMC, including its synthesis, physicochemical properties, mechanisms of action, and applications, with a focus on quantitative data and detailed experimental protocols.
Synthesis of N,N,N-Trimethyl Chitosan
The synthesis of TMC typically involves the methylation of the primary amino groups of chitosan. A common and effective method is reductive methylation using methyl iodide in the presence of a strong base.
A two-step reductive methylation process can be employed for a controlled synthesis of TMC.
Materials:
-
Chitosan (CHT)
-
N-methyl-2-pyrrolidinone (NMP)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Sodium iodide (NaI)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Disperse 1 g of chitosan in 40 mL of N-methyl-2-pyrrolidinone (NMP).
-
Add 5.5 mL of a 15% (w/v) sodium hydroxide solution and 2.4 g of sodium iodide to the chitosan suspension and stir until a clear solution is formed.
-
Heat the reaction mixture to 60°C.
-
Add 5.75 mL of methyl iodide to the reaction mixture. To control the degree of quaternization, the addition can be performed in portions over several hours.
-
Allow the reaction to proceed for 6 hours at 60°C under constant stirring.
-
Precipitate the resulting TMC by adding the reaction mixture to an excess of ethanol or acetone.
-
Wash the precipitate repeatedly with ethanol to remove unreacted reagents and byproducts.
-
Dry the purified TMC product under vacuum.
Characterization: The successful synthesis and the degree of quaternization (DQ) of TMC can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic peaks of TMC, such as the C-H stretch of the methyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the presence of the trimethylamino group (a characteristic peak around 3.1-3.3 ppm) and to calculate the degree of quaternization.
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the synthesized polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of TMC.
-
X-ray Diffraction (XRD): To determine the crystallinity of the polymer.
Diagram of N,N,N-Trimethyl Chitosan Synthesis
Caption: A schematic workflow for the synthesis of N,N,N-trimethyl chitosan.
Physicochemical Properties of N,N,N-Trimethyl Chitosan
The physicochemical properties of TMC are crucial for its performance in drug delivery applications. These properties are significantly influenced by the degree of quaternization (DQ) and the degree of dimethylation (DD).
| Property | Description | Impact on Drug Delivery | Reference(s) |
| Solubility | TMC exhibits excellent solubility over a wide pH range, including neutral and basic conditions, unlike chitosan which is only soluble in acidic media. The highest solubility is often observed at an intermediate DQ of around 40%. | Enables the formulation of drug delivery systems for various administration routes where the pH is neutral, such as the intestines and nasal cavity. | |
| Positive Charge | The permanent positive charge on the quaternary ammonium groups of TMC is independent of pH. | Enhances mucoadhesion through electrostatic interactions with negatively charged sialic acid residues in mucus, prolonging the residence time of the drug delivery system at the absorption site. It also facilitates interaction with negatively charged cell membranes. | |
| Mucoadhesion | TMC demonstrates superior mucoadhesive properties compared to chitosan due to its strong positive charge. | Improves the contact time between the drug formulation and the mucosal surface, leading to enhanced drug absorption. | |
| Permeation Enhancement | TMC can transiently open the tight junctions between epithelial cells, facilitating the paracellular transport of drugs. An optimal DQ of 40-50% is reported for effective transepithelial delivery. | Significantly increases the absorption of hydrophilic and macromolecular drugs, such as peptides, proteins, and vaccines, across mucosal barriers. | |
| Biocompatibility | TMC is generally considered biocompatible and non-toxic, although cytotoxicity can be dependent on the concentration and DQ. | Makes it a suitable carrier for a wide range of therapeutic agents with minimal adverse effects. |
N,N,N-Trimethyl Chitosan Nanoparticles for Drug Delivery
TMC is frequently formulated into nanoparticles (NPs) to encapsulate and deliver therapeutic agents. The ionic gelation method is a widely used, simple, and mild technique for preparing TMC NPs.
Materials:
-
N,N,N-trimethyl chitosan (TMC)
-
Sodium tripolyphosphate (TPP)
-
Drug (e.g., protein, peptide, or small molecule)
-
Deionized water
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Dissolve TMC in deionized water or a suitable buffer to a specific concentration (e.g., 10 mg/mL).
-
If encapsulating a drug, dissolve the drug in the TMC solution or a separate aqueous solution. For protein encapsulation, a BSA solution (e.g., 4 mg/100 µL) can be mixed with the TMC solution.
-
Prepare an aqueous solution of the cross-linking agent, sodium tripolyphosphate (TPP), at a specific concentration (e.g., 1 mg/mL).
-
Add the TPP solution dropwise to the TMC solution under constant stirring at room temperature.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove unreacted components.
Characterization of TMC Nanoparticles:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Anemometry to assess the surface charge and stability of the nanoparticles.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Efficiency (LE) and Loading Capacity (LC): Quantified by measuring the amount of non-encapsulated drug in the supernatant after centrifugation.
-
In Vitro Drug Release: Studied using a dialysis method in a relevant release medium (e.g., PBS at 37°C).
Diagram of TMC Nanoparticle Formation and Drug Encapsulation
Caption: The process of ionic gelation for forming drug-loaded TMC nanoparticles.
Mechanisms of Enhanced Drug Delivery by TMC
TMC enhances drug delivery through several key mechanisms, primarily related to its positive charge and interaction with biological membranes.
| Mechanism | Description | Consequence | Reference(s) |
| Mucoadhesion | The cationic TMC interacts electrostatically with the anionic sialic acid and sulfonic acid moieties in the mucus layer. | Prolonged residence time of the drug delivery system at the site of absorption, leading to a higher concentration gradient and increased drug uptake. | |
| Paracellular Transport Enhancement | TMC transiently and reversibly opens the tight junctions between epithelial cells. This is thought to involve the interaction of the positively charged polymer with components of the tight junction complex. | Increased permeability of the epithelial barrier to hydrophilic and macromolecular drugs that are typically poorly absorbed. | |
| Transcellular Transport | Positively charged TMC nanoparticles can be taken up by cells via endocytosis. This can be adsorptive-mediated or caveolae-mediated endocytosis. | Intracellular delivery of drugs, which is particularly important for gene therapy and the delivery of drugs that act on intracellular targets. | |
| Inhibition of P-glycoprotein (P-gp) | Some studies suggest that chitosan and its derivatives can inhibit the efflux pump P-glycoprotein, which is responsible for the removal of many drugs from cells. | Increased intracellular drug concentration and improved therapeutic efficacy of drugs that are P-gp substrates. | |
| Protection from Degradation | Encapsulation of drugs within TMC nanoparticles protects them from enzymatic degradation in the gastrointestinal tract. | Enhanced stability and bioavailability of sensitive drugs, such as peptides and proteins, when administered orally. |
Diagram of TMC-Mediated Drug Absorption Enhancement
Caption: Mechanisms by which TMC nanoparticles enhance drug absorption across epithelial barriers.
Quantitative Data on TMC-Based Drug Delivery Systems
The following tables summarize quantitative data from various studies on TMC nanoparticles for drug delivery.
| Drug/Antigen | TMC/Cross-linker Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| Ovalbumin | - | ~350 | Positive | |
| FITC-BSA | TMC/TPP 10:1 | 150 | - | |
| SOD | TMC/TPP 12:1 | 138 | - | |
| Hepatitis B Surface Antigen (HBsAg) | - | 143 ± 33 | - | |
| Monoclonal Antibody | TMC/Antibody 5:0.3 | 59 ± 17 | +16.5 ± 0.5 |
| Drug/Antigen | Loading Efficiency (%) | Loading Capacity (%) | In Vitro Release Profile | Reference(s) |
| Ovalbumin | Up to 95 | Up to 50 | >70% remained associated for at least 3 hours | |
| FITC-BSA | 25 | - | - | |
| SOD | 36 | - | - | |
| Hepatitis B Surface Antigen (HBsAg) | 90-93 | 96-97 | 93% cumulative release over 43 days |
Applications of N,N,N-Trimethyl Chitosan in Drug Delivery
| Application | Description | Key Advantages of TMC | Reference(s) |
| Oral Drug Delivery | Encapsulation of drugs to protect them from the harsh environment of the GI tract and enhance their absorption. | pH-independent solubility, mucoadhesion, permeation enhancement, protection from enzymatic degradation. | |
| Nasal Drug Delivery | Delivery of drugs, especially proteins and vaccines, to the systemic circulation or the brain via the nasal route. | High solubility, mucoadhesion, permeation enhancement, rapid onset of action. | |
| Vaccine Delivery | Adjuvant and delivery system for antigens to enhance the immune response, particularly for mucosal vaccination. | Mucoadhesion for prolonged antigen presentation, permeation enhancement for uptake by immune cells, immunostimulatory properties. | |
| Gene Delivery | Formation of polyplexes with DNA or siRNA for gene therapy. | Cationic nature allows for efficient complexation with nucleic acids, protection from nucleases, and facilitated cellular uptake. | |
| Transdermal Drug Delivery | Enhancement of drug permeation through the skin. | Positive charge interacts with the negatively charged skin surface, potentially disrupting the stratum corneum. |
Biocompatibility and Toxicity
TMC is generally considered to be biocompatible. However, its cytotoxicity can be influenced by factors such as the degree of quaternization (DQ), molecular weight, and concentration. Higher DQ values have been associated with increased cytotoxicity. In vivo studies have shown good biocompatibility for various applications, including nasal and oral delivery. For instance, TMC nanoparticles have shown no toxic effects on Calu-3 cells and only a partially reversible cilio-inhibiting effect on chicken trachea.
Conclusion
N,N,N-trimethyl chitosan stands out as a versatile and effective polymer for a wide array of drug delivery applications. Its unique combination of pH-independent solubility, positive charge, mucoadhesiveness, and permeation-enhancing properties makes it an invaluable tool for overcoming significant challenges in the delivery of both small molecule drugs and macromolecules. The ability to formulate TMC into nanoparticles with tunable properties further expands its potential. As research continues to unveil the full scope of its capabilities, TMC is poised to play an increasingly important role in the development of next-generation drug delivery systems.
References
- 1. Trimethyl chitosan and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Chitosan Nanoparticles for Intranasal Drug Delivery [mdpi.com]
- 5. Novel application of this compound as an adjuvant in vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mucoadhesive Properties of Trimethyl Chitosan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mucoadhesive properties of trimethyl chitosan (TMC), a quaternized derivative of chitosan that has garnered significant interest in the field of drug delivery. TMC's enhanced solubility over a wide pH range and its positive charge make it a promising polymer for enhancing the residence time of formulations on mucosal surfaces, thereby improving drug absorption and bioavailability. This document delves into the synthesis of TMC, the mechanisms governing its interaction with mucus, quantitative data on its mucoadhesive strength, and detailed protocols for its evaluation.
Synthesis of this compound
The synthesis of this compound (TMC) primarily involves the methylation of the primary amino groups of chitosan. The degree of quaternization (DQ), a critical parameter influencing its properties, can be controlled by modifying the reaction conditions. Several methods for TMC synthesis have been reported:
-
Reductive Methylation: This is a common method that involves the reaction of chitosan with methyl iodide in the presence of a strong base (e.g., sodium hydroxide) and a reducing agent. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP).[1][2]
-
Reaction with Iodomethane: Chitosan can be directly reacted with iodomethane under stringent basic conditions. This method can sometimes lead to O-methylation as an undesirable side reaction.[1]
-
Greener Synthesis Routes: To avoid the use of toxic reagents like methyl iodide, alternative methods have been developed. One such approach utilizes dimethyl carbonate as a methylating agent in the presence of an ionic liquid, which acts as both a solvent and a catalyst.[3]
The synthesis process can be visualized as a multi-step chemical reaction.
Caption: Synthesis of this compound via Reductive Methylation.
Mechanism of Mucoadhesion
The mucoadhesive properties of this compound are primarily attributed to the electrostatic interactions between the positively charged quaternary ammonium groups of TMC and the negatively charged sialic acid and sulfonic acid residues of mucin glycoproteins present in the mucus layer.[4] Beyond this primary electrostatic attraction, other forces also contribute to the adhesive bond:
-
Hydrogen Bonding: The hydroxyl and ether groups on the chitosan backbone can form hydrogen bonds with the mucin glycoproteins.
-
Hydrophobic Interactions: Hydrophobic regions of the polymer and mucin can interact, further strengthening the adhesion.
-
Chain Entanglement: The flexible polymer chains of TMC can interpenetrate the mucus gel network, leading to physical entanglement.
The interplay of these forces results in a strong and prolonged adhesion of TMC-based formulations to mucosal surfaces.
Caption: Molecular Mechanisms of this compound Mucoadhesion.
Quantitative Analysis of Mucoadhesive Properties
The mucoadhesive strength of TMC is influenced by several factors, most notably the degree of quaternization (DQ) and the molecular weight (MW) of the polymer. The relationship between DQ and mucoadhesion can be complex; some studies report a decrease in mucoadhesion with increasing DQ due to conformational changes and reduced chain flexibility, while others suggest an optimal DQ range for maximal adhesion.
The following tables summarize quantitative data from various studies evaluating the mucoadhesive properties of TMC.
Table 1: Influence of Degree of Quaternization (DQ) on TMC Mucoadhesion
| TMC Characteristics | Experimental Method | Substrate | Key Findings | Reference |
| DQ: 22.1% - 48.8% | Tensiometry (Wilhelmy plate method) | Mucin | Decrease in mucoadhesivity with an increase in DQ. | |
| Low, Medium, High MW; DQ: 25.6% - 61.3% | Tensile Test | Not specified | Gels from lower DQ and medium MW TMC had the greatest work of adhesion (252 ± 14 µJ). | |
| Increasing DQ | Mucoadhesion Measurement | Bovine submaxillary mucin & porcine buccal mucosa | Mucoadhesive properties increase with increasing DQ. |
Table 2: Work of Adhesion and Detachment Force of Chitosan and its Derivatives
| Polymer | Experimental Method | Substrate | Work of Adhesion | Detachment Force | Reference |
| Chitosan-4-thiobutylamidine | Tensile Test | Porcine small intestinal mucosa | 740 ± 147 µJ | - | |
| Chitosan-N-acetyl-cysteine | Tensile Test | Porcine intestinal mucosa | 8.3-fold greater than unmodified chitosan | - | |
| Chitosan | Texture Analyzer | Goat intestinal mucosa | - | Two-fold increase in mucoadhesive strength for thiolated chitosan (dry); three-fold increase (hydrated). |
Experimental Protocols for Mucoadhesion Assessment
A variety of in vitro, ex vivo, and in vivo methods are employed to characterize the mucoadhesive properties of polymers like TMC. Below are detailed protocols for key experiments.
Tensile Strength Measurement (Texture Analyzer)
This method quantifies the force required to detach the polymer from a mucosal surface.
Materials:
-
Texture Analyzer equipped with a cylindrical probe
-
Freshly excised mucosal tissue (e.g., porcine buccal or intestinal mucosa)
-
TMC formulation (e.g., gel, film, or nanoparticle suspension)
-
Phosphate buffered saline (PBS) at pH 6.8
Procedure:
-
Secure the fresh mucosal tissue onto the testing platform of the texture analyzer, ensuring the mucosal side is facing upwards.
-
Apply a precise amount of the TMC formulation onto the tip of the probe.
-
Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until the formulation comes into contact with the mucosal surface.
-
Apply a constant contact force (e.g., 0.5 N) for a specified duration (e.g., 60 seconds) to allow for interaction.
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
Record the force required to detach the probe from the mucosal surface as a function of displacement.
-
The peak force is recorded as the detachment force, and the area under the force-distance curve represents the work of adhesion.
Rheological Analysis of Polymer-Mucin Interaction
This method assesses the interaction between the polymer and mucin by measuring changes in the viscoelastic properties of a polymer-mucin mixture. A synergistic increase in viscosity or viscoelastic moduli indicates a strong interaction.
Materials:
-
Rheometer with a cone-plate or parallel-plate geometry
-
Mucin dispersion (e.g., 2-5% w/v porcine gastric mucin in simulated intestinal fluid)
-
TMC solution at various concentrations
-
Simulated intestinal fluid (pH 6.8)
Procedure:
-
Prepare solutions of TMC and a mucin dispersion at the desired concentrations.
-
Measure the viscosity and viscoelastic moduli (G' and G'') of the individual TMC solutions and the mucin dispersion.
-
Prepare mixtures of the TMC solution and mucin dispersion at different ratios.
-
Measure the viscosity and viscoelastic moduli of the mixtures.
-
Calculate the rheological synergism parameter (Δη) using the following equation: Δη = η_mix - (η_polymer + η_mucin), where η is the viscosity of the mixture, polymer solution, and mucin dispersion, respectively. A positive value indicates a mucoadhesive interaction.
Ex Vivo Mucoadhesion on Porcine Intestinal Tissue
This method evaluates the retention of the formulation on a biological tissue under conditions that mimic the physiological environment.
Materials:
-
Freshly excised porcine small intestine
-
Fluorescently labeled TMC nanoparticles
-
Perfusion chamber or flow-through apparatus
-
Fluorescence microscope or plate reader
-
Simulated intestinal fluid (pH 6.8)
Procedure:
-
Obtain a segment of fresh porcine small intestine and carefully remove the contents.
-
Mount a section of the intestine in a perfusion chamber with the mucosal side exposed.
-
Equilibrate the tissue by perfusing with pre-warmed simulated intestinal fluid.
-
Introduce the fluorescently labeled TMC nanoparticle suspension into the chamber and incubate for a specific period (e.g., 30 minutes) to allow for adhesion.
-
Wash the tissue with a continuous flow of simulated intestinal fluid to remove non-adhered nanoparticles.
-
Quantify the amount of retained nanoparticles by measuring the fluorescence intensity of the tissue using a fluorescence microscope or by lysing the tissue and measuring the fluorescence of the lysate with a plate reader.
Caption: Experimental Workflow for Mucoadhesion Evaluation.
Conclusion
This compound stands out as a versatile and potent mucoadhesive polymer with significant potential for enhancing mucosal drug delivery. Its permanent positive charge and solubility at physiological pH are key advantages over its parent polymer, chitosan. The mucoadhesive properties of TMC are governed by a combination of electrostatic, hydrogen bonding, and hydrophobic interactions, as well as physical entanglement with the mucus network. A thorough understanding and quantitative evaluation of these properties, using the methodologies outlined in this guide, are crucial for the rational design and development of effective mucoadhesive drug delivery systems. Further research focusing on optimizing the degree of quaternization and molecular weight of TMC for specific mucosal applications will continue to drive innovation in this exciting field.
References
- 1. Buccal penetration enhancement properties of N-trimethyl chitosan: Influence of quaternization degree on absorption of a high molecular weight molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of Quaternized Chitosan [mdpi.com]
- 4. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of trimethyl chitosan as a permeation enhancer
An In-depth Technical Guide: The Mechanism of Action of Trimethyl Chitosan as a Permeation Enhancer
Executive Summary
N,N,N-trimethyl chitosan (TMC), a quaternized derivative of chitosan, has emerged as a potent and versatile permeation enhancer for improving the mucosal absorption of therapeutic molecules, particularly hydrophilic macromolecules. Unlike its parent polymer, chitosan, TMC possesses a permanent positive charge and is soluble over a wide pH range, making it highly effective in the neutral pH environment of the small intestine.[1][2][3] The primary mechanisms underpinning its efficacy involve a multifaceted approach: superior mucoadhesion to prolong formulation residence time and, most critically, the transient and reversible opening of epithelial tight junctions to enhance paracellular drug transport.[4][5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and schematic diagrams for researchers, scientists, and drug development professionals.
Introduction to this compound (TMC)
The effective oral delivery of many drugs, especially peptides, proteins, and nucleic acids, is hampered by poor permeability across the epithelial barriers of the gastrointestinal tract. Chitosan, a natural polysaccharide, has been extensively studied for its ability to enhance drug absorption. However, its utility is limited by its poor solubility at neutral and alkaline pH, as its permeation-enhancing effect relies on the protonation of its primary amino groups, which only occurs in acidic environments (pH < 6.5).
To overcome this limitation, TMC was developed through the chemical modification (methylation) of chitosan. This process introduces quaternary ammonium groups onto the chitosan backbone, conferring a permanent positive charge and rendering the polymer water-soluble across a broad physiological pH range. This key modification allows TMC to exert its mucoadhesive and permeation-enhancing effects throughout the gastrointestinal tract, representing a significant advancement for oral drug delivery systems.
Core Mechanisms of Permeation Enhancement
TMC enhances drug permeation through a synergistic combination of mucoadhesion and paracellular pathway modulation.
Mucoadhesion: Increasing Residence Time
The primary mechanism of mucoadhesion is the strong electrostatic interaction between the permanently cationic quaternary ammonium groups of TMC and the negatively charged sialic acid and sulfonic acid residues present in mucin, the main glycoprotein component of the mucus layer. This interaction anchors the TMC-based drug formulation to the mucosal surface, significantly prolonging its residence time at the site of absorption and increasing the concentration gradient for drug diffusion.
Caption: Logical workflow of TMC's mucoadhesive action.
Paracellular Pathway Modulation: Opening of Tight Junctions
The most significant contribution of TMC to permeation enhancement is its ability to transiently and reversibly open the tight junctions (TJs) between epithelial cells. This allows drugs, particularly large hydrophilic molecules that cannot easily cross cell membranes, to pass through the paracellular space. This process involves several coordinated cellular events.
2.2.1 Electrostatic Interaction and Signaling The interaction begins with the binding of positively charged TMC to negatively charged components on the cell surface. This triggers intracellular signaling cascades. Studies have shown that TMC-mediated opening of TJs can proceed via the C-Jun NH2-terminal kinase (JNK)-dependent pathway.
2.2.2 Reorganization of Tight Junction Proteins and the Cytoskeleton Following the initial interaction, a reorganization of key TJ and cytoskeletal proteins occurs:
-
TJ Protein Redistribution: Key transmembrane proteins that form the TJ barrier, such as claudin-4 and occludin, are displaced from the cell-cell junctions and redistributed into the cytoplasm. In some cases, this is followed by lysosomal degradation of the displaced proteins, contributing to the weakening of the TJ seal.
-
Cytoskeletal Rearrangement: The integrity of TJs is intrinsically linked to the underlying actin cytoskeleton. TMC provokes a redistribution of cytoskeletal F-actin, which leads to the mechanical opening of the TJs.
This effect is transient and reversible; upon removal of TMC, the TJ proteins and actin cytoskeleton reorganize, and the barrier integrity is restored.
Caption: Overall mechanism of TMC-mediated tight junction modulation.
Quantitative Assessment of Permeation Enhancement
The effect of TMC on epithelial barrier function is commonly quantified by measuring the transepithelial electrical resistance (TEER) and the flux of paracellular markers across cell monolayers, such as Caco-2 cells.
Table 1: Effect of TMC on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers
A decrease in TEER is a direct indication of increased ion permeability and the opening of tight junctions.
| TMC / Chitosan Salt | Concentration (% w/v) | Degree of Quaternization (DQ) | pH | TEER Reduction (%) (after 2h) | Reference |
| N-trimethyl chitosan chloride (TMC) | 0.25 | 12.28% | 6.20 | ~24% | |
| Chitosan hydrochloride | 0.25 | N/A | 6.20 | ~84% | |
| Chitosan glutamate | 0.25 | N/A | 6.20 | ~60% | |
| N-trimethyl chitosan chloride (TMC) | >0.25 up to 2.5 | 12.28% | 6.20 | Further decrease | |
| N-trimethyl chitosan chloride (TMC) | - | - | 7.40 | Effective | |
| Chitosan salts | - | - | 7.40 | Ineffective (insoluble) |
Note: While chitosan salts show a stronger effect at pH 6.2, TMC's key advantage is its effectiveness at neutral pH 7.4, where chitosans are insoluble and inactive.
Table 2: Enhancement of Paracellular Marker Permeability Across Caco-2 Monolayers by TMC
An increase in the transport of hydrophilic, cell-impermeable markers confirms enhanced paracellular permeability.
| Polymer (0.25% w/v) | Marker | Molecular Weight (Da) | Permeability Increase (Fold) | Reference |
| N-trimethyl chitosan chloride (TMC) | [¹⁴C]-Mannitol | 182.2 | 11-fold | |
| Chitosan hydrochloride | [¹⁴C]-Mannitol | 182.2 | 34-fold | |
| Chitosan glutamate | [¹⁴C]-Mannitol | 182.2 | 25-fold |
Key Experimental Protocols
Protocol: Transepithelial Electrical Resistance (TEER) Measurement
This protocol describes the method to assess the integrity of an epithelial cell monolayer before and after exposure to TMC.
-
Cell Culture: Caco-2 cells are seeded at a high density onto microporous polycarbonate membrane filters of Transwell® inserts and cultured for 21-25 days to allow for spontaneous differentiation and the formation of a confluent monolayer with robust tight junctions.
-
Instrumentation: An epithelial volt-ohm meter (EVOM) with a "chopstick" electrode set (e.g., STX2) is used.
-
Preparation: Before measurement, the electrodes are sterilized with 70% ethanol and equilibrated in sterile phosphate-buffered saline (PBS). The cell culture medium in the inserts is replaced with pre-warmed transport buffer (e.g., HBSS) and allowed to equilibrate for 30 minutes in the incubator.
-
Baseline Measurement: The initial TEER value (R_baseline) of each monolayer is measured by placing the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. A blank measurement (R_blank) is taken from an insert without cells.
-
TMC Application: The buffer in the apical compartment is replaced with a solution of TMC at the desired concentration. A control group receives fresh buffer only.
-
Time-Course Measurement: TEER is measured at various time points (e.g., 30, 60, 90, 120 minutes) after TMC application.
-
Reversibility Study: After the final measurement, the TMC solution is removed, the monolayers are washed with fresh buffer, and TEER is monitored for several hours or days to assess the recovery of barrier function.
-
Calculation: The net TEER value (Ω·cm²) is calculated as: TEER = (R_measured - R_blank) x A, where A is the surface area of the membrane filter. The change in barrier integrity is often expressed as a percentage of the initial TEER value.
Caption: Experimental workflow for TEER measurement.
Protocol: Paracellular Permeability Assay
This protocol quantifies the transport of a hydrophilic marker across the cell monolayer.
-
Cell Culture: Caco-2 monolayers are prepared as described in the TEER protocol. Monolayers with TEER values above a pre-determined threshold are selected for the experiment.
-
Experimental Setup: The transport buffer in the apical compartment is replaced with a solution containing both TMC and a fluorescent paracellular marker (e.g., FITC-dextran, MW 4 kDa). The basolateral compartment contains a fresh transport buffer.
-
Sample Collection: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), a sample is collected from the basolateral compartment and replaced with an equal volume of fresh buffer.
-
Quantification: The concentration of the fluorescent marker in the collected samples is determined using a fluorescence plate reader or spectrophotometer.
-
Calculation: The apparent permeability coefficient (P_app) is calculated using the formula: P_app (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the marker across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the marker in the apical compartment. An increase in P_app in the presence of TMC indicates enhanced paracellular transport.
Conclusion
N,N,N-trimethyl chitosan stands out as a highly effective permeation enhancer due to its unique physicochemical properties and multifaceted mechanism of action. Its pH-independent solubility and permanent cationic charge enable robust mucoadhesion and, more importantly, facilitate the transient opening of epithelial tight junctions. By inducing the reorganization of key junctional proteins and the actin cytoskeleton, TMC creates a temporary paracellular pathway for the absorption of otherwise poorly permeable drugs. A thorough understanding of this mechanism, supported by quantitative in vitro models, is crucial for harnessing the full potential of TMC in the development of advanced and effective mucosal drug delivery systems.
References
- 1. This compound and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylated chitosan as polymeric absorption enhancer for improved peroral delivery of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Novel application of this compound as an adjuvant in vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Quaternization in Trimethyl Chitosan Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The degree of quaternization (DQ) is a critical parameter that dictates the functionality of trimethyl chitosan (TMC), a versatile cationic polymer derived from chitosan. This technical guide provides an in-depth analysis of how varying the DQ of TMC influences its physicochemical properties and its performance in key biomedical applications, including drug delivery, gene therapy, and as an antimicrobial agent. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.
Impact of Degree of Quaternization on Physicochemical Properties and Biological Function
The introduction of quaternary ammonium groups onto the chitosan backbone permanently fixes a positive charge on the polymer, rendering it soluble across a wide pH range, a significant advantage over its parent molecule, chitosan, which is only soluble in acidic conditions. The extent of this modification, the DQ, fine-tunes a spectrum of properties crucial for its biological activity.
Solubility and Mucoadhesion
A higher degree of quaternization generally leads to increased aqueous solubility due to the enhanced cationic nature of the polymer.[1] However, the relationship between DQ and mucoadhesion is more complex. While the positive charge of TMC facilitates electrostatic interactions with negatively charged sialic acid residues in mucin, some studies have shown that mucoadhesiveness can decrease with a very high DQ.[2][3] This is attributed to conformational changes and reduced polymer flexibility at higher levels of quaternization.[2]
Table 1: Effect of Degree of Quaternization on the Mucoadhesive Properties of this compound
| Degree of Quaternization (%) | Molecular Weight | Work of Adhesion (μJ) | Reference |
| 25.6 - 61.3 | Medium | 252 ± 14 | [4] |
Permeation Enhancement in Drug Delivery
TMC is a potent permeation enhancer, facilitating the paracellular transport of hydrophilic drugs across epithelial barriers by reversibly opening tight junctions. The DQ plays a direct role in this function, with a higher DQ generally leading to a greater reduction in transepithelial electrical resistance (TEER), an indicator of tight junction integrity. However, an optimal DQ may exist for maximal transport enhancement, beyond which the effect plateaus.
Table 2: Influence of this compound Degree of Quaternization on Transepithelial Electrical Resistance (TEER) and Drug Permeation
| Degree of Quaternization (%) | Concentration (% w/v) | Cell Line | TEER Reduction (%) | Permeation Enhancement (Fold Increase) | Reference |
| 12.6 | 2.0 | Caco-2 | 36 ± 3 | 51 ([¹⁴C]mannitol) | |
| 19.9 | 2.0 | Caco-2 | 53 ± 6 | 97 ([¹⁴C]mannitol) | |
| 40 | 0.5 | Caco-2 | - | Higher than TMC with lower DQ | |
| 48 | 0.5 | Caco-2 | 47.34 ± 6.0 | Maximum effect observed | |
| 59 | 0.5 | Caco-2 | No further increase | No further increase | |
| 60 | 0.5 | Caco-2 | - | Higher than 40% DQ |
Gene Delivery
The cationic nature of TMC allows for effective complexation with negatively charged plasmid DNA, forming nanoparticles that can protect the genetic material and facilitate its cellular uptake. The transfection efficiency of these TMC-based gene delivery systems is influenced by the DQ, as it affects the charge density and the ability to condense DNA.
Antimicrobial Activity
TMC exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The positively charged quaternary ammonium groups interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death. A higher DQ generally correlates with enhanced antimicrobial efficacy, as reflected by lower minimum inhibitory concentration (MIC) values.
Table 3: Antimicrobial Activity of Quaternized Chitosan Derivatives Against Common Pathogens
| Degree of N-Substitution/Quaternization | Microorganism | MIC (μg/mL) | Reference |
| >20% Extent of N-substitution | Staphylococcus aureus | 8 - 64 | |
| >20% Extent of N-substitution | Escherichia coli | 16 - 64 | |
| Not specified | Staphylococcus aureus | 32 - 128 | |
| Not specified | Escherichia coli | 32 - 128 | |
| 50% | Staphylococcus aureus | Superior to derivative with larger alkyl groups |
Experimental Protocols
Synthesis of this compound with Controlled Degree of Quaternization
This protocol is a generalized procedure based on reductive methylation. The final DQ can be controlled by adjusting the reaction time, temperature, and the molar ratio of reagents.
Materials:
-
Chitosan
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH) solution (e.g., 15-45% w/v)
-
Methyl iodide (CH₃I)
-
Acetone
-
Ethanol
-
Dialysis tubing (MWCO appropriate for the starting chitosan)
Procedure:
-
Disperse chitosan in NMP to form a suspension.
-
Add NaI and NaOH solution to the chitosan suspension and stir at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1-2 hours) to activate the chitosan.
-
Add methyl iodide dropwise to the reaction mixture. The molar ratio of methyl iodide to the glucosamine units of chitosan will influence the DQ.
-
Continue the reaction at the elevated temperature for a defined period. Longer reaction times generally lead to a higher DQ.
-
To achieve a higher DQ, the reaction can be repeated by adding fresh NaOH and methyl iodide.
-
Precipitate the resulting this compound iodide by adding an excess of acetone or ethanol.
-
Collect the precipitate by filtration or centrifugation and wash thoroughly with acetone or ethanol to remove unreacted reagents.
-
To obtain the more biocompatible chloride salt, dissolve the this compound iodide in a 10% NaCl solution and stir for 24-48 hours to allow for ion exchange.
-
Purify the this compound chloride by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the final TMC product as a fluffy, white solid.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Physicochemical properties and biocompatibility of N-trimethyl chitosan: effect of quaternization and dimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Trimethyl Chitosan Biocompatibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biocompatibility assessment of trimethyl chitosan (TMC), a promising cationic polymer for various biomedical and pharmaceutical applications. TMC, a derivative of the natural polysaccharide chitosan, offers enhanced solubility over a wide pH range, making it an attractive candidate for drug delivery systems.[1] This document summarizes key quantitative data on its biocompatibility, details relevant experimental protocols, and visualizes important related pathways and workflows.
Quantitative Biocompatibility Data
The biocompatibility of this compound is influenced by several factors, including its degree of quaternization (DQ), molecular weight (MW), and the specific cell type or biological system it interacts with. The following tables summarize quantitative data from various in vitro and in vivo studies.
In Vitro Cytotoxicity Data
Table 1: Summary of In Vitro Cytotoxicity of this compound (TMC) and its Nanoparticles (NPs)
| Cell Line | TMC Derivative/Formulation | Concentration Range | Exposure Time | Viability/Cytotoxicity Measurement | Key Findings |
| Caco-2 | TMC polymers (12-59% DQ) | 0.5% (w/v) | Not specified | Transepithelial Electrical Resistance (TEER) | All TMC polymers decreased TEER. Maximum reduction was observed with 48% DQ.[2] |
| Caco-2 | TMC nanoparticles | 0-2 mg/mL | 48 h | Cell Viability (>70%) | DNA-loaded chitosan nanoparticles showed over 70% cell viability up to 2 mg/mL.[3] |
| RAW 264.7 | Chitosan NPs (80% and 93% DDA) | 312-5000 µg/mL | 24 h | Cell Viability (IC50) | Chitosan NPs induced a significant decrease in cell viability above 2,500 and 3,000 µg/mL, respectively.[4] |
| B16-F10 | TMC | 0.4 µg/mL | 48 h | Apoptosis Rate (10%) | TMC alone showed a low apoptosis rate.[5] |
| Caco-2 | Chitosan Malate (CM) solution | 2.5-15 mg/mL | 24 h | Cell Viability (5-90%) | CM solution displayed concentration-dependent cytotoxicity. |
| Human Pulp Cells (HPC) | Chitosan | > 0.19% | Not specified | Cell Viability | Concentrations above 0.19% can induce cell death or decrease cell viability. |
| Human Gingival Fibroblasts (HGF) | Chitosan | > 0.19% | Not specified | Cell Viability | Concentrations above 0.19% can induce cell death or decrease cell viability. |
| MC3T3-E1 | Chitosan | > 0.19% | Not specified | Cell Viability | Concentrations above 0.19% can induce cell death or decrease cell viability. |
In Vivo Biocompatibility Data
Table 2: Summary of In Vivo Biocompatibility of this compound (TMC)
| Animal Model | TMC Formulation | Administration Route | Dosage | Duration | Key Findings |
| Mice | Chitosan oligomers | Oral | Up to 10 g/kg | Single dose | No clinical signs of toxicity were observed. |
| Rats | Chitosan | Dietary | 1% and 5% | 4 weeks | No significant differences in weight gain were observed. |
| Rats | Chitosan | Dietary | 450, 1,500, and 5,200 mg/kg/day (males); 650, 1,800, and 6,000 mg/kg/day (females) | Up to 26 weeks | No treatment-related clinical findings. |
Hemocompatibility Data
Table 3: Summary of Hemocompatibility of this compound (TMC)
| Material | Test | Concentration | Result |
| Neutralized Chitosan Solution | Hemolytic Activity | 0.4 mg/mL | 2.56% hemolysis, considered insignificant. |
| HT Hydrogels | Hemolysis Rate | 0.5%, 1%, 1.5% | 0.14 ± 0.07%, 0.31 ± 0.20%, and 0.41 ± 0.20% respectively, meeting international standards of <5%. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biocompatibility studies. The following are protocols for key experiments cited in the literature.
Synthesis of N,N,N-Trimethyl Chitosan (TMC)
This protocol is based on the reductive methylation method.
-
Dissolution of Chitosan: Disperse chitosan in N-methyl-2-pyrrolidone (NMP) at room temperature with continuous stirring.
-
First Methylation Step (N,N-dimethylation):
-
Add an aqueous solution of sodium hydroxide and crushed sodium iodide to the chitosan suspension.
-
Add methyl iodide dropwise to the reaction mixture while stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).
-
-
Second Methylation Step (N,N,N-trimethylation):
-
Add a second portion of sodium hydroxide solution and methyl iodide.
-
Continue the reaction under the same controlled temperature for an extended period (e.g., 4 hours).
-
-
Quenching and Precipitation:
-
Stop the reaction by adding an excess of acetone.
-
Collect the precipitate by filtration and wash extensively with acetone to remove unreacted reagents.
-
-
Purification:
-
Dissolve the precipitate in a minimal amount of distilled water.
-
Dialyze the solution against distilled water for several days to remove impurities.
-
Lyophilize the purified solution to obtain the final N,N,N-trimethyl chitosan product.
-
-
Characterization: Confirm the degree of quaternization and chemical structure using techniques such as ¹H NMR and FTIR spectroscopy.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with TMC:
-
Prepare serial dilutions of the TMC solution in a suitable cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the TMC-containing medium to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm or 690 nm to correct for background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Hemolysis Assay
This assay evaluates the hemolytic potential of TMC on red blood cells.
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh human or animal blood and centrifuge to separate the RBCs.
-
Wash the RBCs multiple times with sterile phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
-
Incubation with TMC:
-
Prepare different concentrations of TMC solution in PBS.
-
Mix the TMC solutions with the RBC suspension in test tubes.
-
Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., distilled water) as a positive control (100% hemolysis).
-
Incubate the mixtures at 37°C for a specified time (e.g., 2 hours) with gentle shaking.
-
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis using the following formula:
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and biological interactions of this compound.
Caption: Synthesis of N,N,N-trimethyl Chitosan via Reductive Methylation.
Caption: Mechanism of this compound Mucoadhesion.
Caption: JNK Signaling in TMC-Mediated Tight Junction Opening.
Conclusion
The preliminary investigation into the biocompatibility of this compound reveals it to be a promising biomaterial with generally low toxicity. The degree of quaternization and molecular weight are critical parameters that can be tuned to optimize its biocompatibility for specific applications. The provided experimental protocols offer a foundation for standardized testing, and the visualized pathways enhance the understanding of its synthesis and biological interactions. Further research should focus on long-term in vivo studies and the elucidation of more detailed molecular mechanisms to fully establish the safety and efficacy of TMC in drug delivery and other biomedical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 3. The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of N-trimethyl chitosan-encapsulated camptothecin in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Activity of Trimethyl Chitosan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of exploratory studies on the antimicrobial properties of N,N,N-trimethyl chitosan (TMC), a quaternized derivative of chitosan. TMC has garnered significant attention due to its enhanced water solubility over a wide pH range and potent antimicrobial activity, making it a promising candidate for various biomedical and pharmaceutical applications. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Antimicrobial Activity of Trimethyl Chitosan
The antimicrobial efficacy of TMC is influenced by several factors, including its molecular weight (Mw), degree of quaternization, and the target microorganism. The following tables summarize the minimum inhibitory concentration (MIC) and anti-biofilm activity reported in various studies.
Minimum Inhibitory Concentration (MIC) Data
The MIC is a fundamental measure of an antimicrobial agent's effectiveness. Studies have shown that the activity of TMC against bacteria like Staphylococcus aureus is dependent on its molecular weight.
Table 1: Effect of Molecular Weight of this compound (TMC) on MIC against Staphylococcus aureus
| Molecular Weight (Mw) of TMC (kDa) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| < 20 | > 512 |
| 20 | 32 - 512 (activity increases sharply) |
| > 20 | 32 |
Data synthesized from studies showing that the antibacterial activity of TMC against S. aureus increases with Mw up to a critical value of 20 kDa, after which the activity remains high and constant[1][2][3].
Table 2: Comparative MIC and MBC Values of Chitosan Derivatives
| Derivative | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| Low Mw Quaternized Chitosan | P. aeruginosa | >2.5 | >5.0 |
| Low Mw Quaternized Chitosan | S. epidermidis | 0.075 | 0.075 - 0.31 |
Data from studies on quaternized chitosan derivatives, indicating greater efficacy against Gram-positive S. epidermidis compared to Gram-negative P. aeruginosa[4].
Anti-Biofilm Activity
TMC has demonstrated significant activity in inhibiting the formation of and eradicating established biofilms, which are notoriously resistant to conventional antibiotics.
Table 3: Anti-Biofilm Activity of this compound (TMC) against Lentilactobacillus parabuchneri
| TMC Concentration (%) | Biofilm Inhibition (%) after 72h |
| 0.1 - 0.5 | ~50% or more |
This inhibition was observed to be consistent across the 0.1-0.5% concentration range. The study highlights that TMC can effectively inhibit bacterial adhesion and biofilm formation[5].
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and anti-biofilm properties of TMC.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of TMC Solutions:
-
Prepare a stock solution of TMC in an appropriate solvent (e.g., sterile deionized water, as TMC is water-soluble).
-
Perform serial two-fold dilutions of the TMC stock solution in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted TMC solutions.
-
Include a positive control (bacteria in broth without TMC) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of TMC that completely inhibits visible bacterial growth.
-
Anti-Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of TMC to inhibit the initial stages of biofilm formation.
Protocol:
-
Preparation of Plates:
-
In a 96-well flat-bottomed microtiter plate, add the test bacterium (e.g., L. parabuchneri, P. aeruginosa) suspended in a suitable growth medium.
-
Add various concentrations of TMC to the wells. Include control wells with bacteria and no TMC.
-
-
Incubation:
-
Incubate the plate at an optimal temperature for the test organism (e.g., 37°C) for a period that allows for biofilm formation (typically 24, 48, or 72 hours).
-
-
Washing:
-
After incubation, gently discard the planktonic (free-floating) cells by aspirating the medium.
-
Wash the wells carefully with a sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature. This stains the adherent biofilm biomass.
-
-
Destaining and Quantification:
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the bound crystal violet.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-590 nm.
-
The reduction in absorbance in TMC-treated wells compared to the control indicates the percentage of biofilm inhibition.
-
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided to illustrate key processes and relationships in the study of TMC's antimicrobial activity.
Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for MIC and Anti-Biofilm Assays.
Proposed Mechanism of Antimicrobial Action of this compound
The primary antimicrobial mechanism of TMC is believed to be the disruption of the bacterial cell membrane.
Caption: Mechanism of TMC Antimicrobial Action.
The permanent positive charge on TMC, due to the quaternary ammonium groups, facilitates strong electrostatic interactions with negatively charged components on bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction disrupts the cell membrane integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.
References
- 1. The Effect of Molecular Weight on the Antibacterial Activity of N,N,N-Trimethyl Chitosan (TMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Effect of Molecular Weight on the Antibacterial Activity of N,N,N-Trimethyl Chitosan (TMC) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Efficiency of Chitosan and Its Methylated Derivative against Lentilactobacillus parabuchneri Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trimethyl Chitosan (TMC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of N,N,N-trimethyl chitosan (TMC), a quaternized derivative of chitosan with significant potential in drug delivery and biomedical applications. TMC's enhanced aqueous solubility over a wide pH range and its mucoadhesive properties make it a subject of great interest in pharmaceutical research.[1][2][3]
Introduction
Chitosan, a natural polysaccharide derived from chitin, is a biocompatible and biodegradable polymer. However, its application is often limited by its poor solubility at neutral and alkaline pH.[1][4] The synthesis of trimethyl chitosan (TMC) addresses this limitation by introducing quaternary ammonium groups to the chitosan backbone, rendering the polymer water-soluble and permanently cationic. These properties enhance its mucoadhesiveness and ability to permeate epithelial barriers, making it an excellent candidate for various drug delivery systems.
This protocol details the most common method for TMC synthesis, which involves the methylation of chitosan using methyl iodide in an alkaline medium.
Experimental Protocol: Synthesis of this compound
This protocol is based on the widely reported method of reacting chitosan with methyl iodide in the presence of a strong base and N-methyl-2-pyrrolidone (NMP) as a solvent.
Materials:
-
Chitosan (degree of deacetylation > 75%)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH), 15% (w/v) aqueous solution
-
Methyl iodide (CH₃I)
-
Acetone
-
Ethanol
-
Sodium chloride (NaCl), 5% (w/w) aqueous solution
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Liebig condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Dropping funnel
-
Centrifuge
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Chitosan:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and condenser, add 1 g of chitosan to 40 mL of NMP.
-
Stir the suspension at room temperature overnight to ensure complete dispersion of the chitosan.
-
-
Activation and Alkalinization:
-
Add 2.4 g of sodium iodide (NaI) to the chitosan suspension.
-
Slowly add 5.5 mL of 15% sodium hydroxide (NaOH) solution to the mixture.
-
Heat the mixture to 60°C while stirring.
-
-
Methylation Reaction:
-
Once the temperature reaches 60°C, add 5.75 mL of methyl iodide (CH₃I) to the reaction mixture.
-
Allow the reaction to proceed at 60°C for 6 hours under continuous stirring. For a higher degree of quaternization, a two-step reaction can be performed by adding another 11 mL of 15% NaOH solution and 6 mL of methyl iodide after 2 hours of reaction and continuing for another 2 hours.
-
-
Isolation of this compound Iodide:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into an excess of acetone or ethanol (e.g., 600 mL).
-
Collect the precipitate by filtration or centrifugation.
-
-
Purification and Ion Exchange:
-
Wash the precipitate thoroughly with ethanol to remove unreacted reagents and by-products.
-
To exchange the iodide (I⁻) counter-ion with chloride (Cl⁻), dissolve the product in a 5% (w/w) sodium chloride (NaCl) solution.
-
Re-precipitate the product (now this compound chloride) by adding acetone.
-
Collect the precipitate by filtration or centrifugation.
-
-
Drying:
-
Dry the final product in a vacuum desiccator or a drying oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a white to off-white powder.
-
Characterization of this compound
The synthesized TMC should be characterized to determine its chemical structure, degree of quaternization (DQ), molecular weight, and other physicochemical properties.
-
¹H NMR Spectroscopy: Used to confirm the trimethylation and to calculate the degree of quaternization (DQ). The integral of the peak corresponding to the protons of the trimethylated amino groups (around 3.1-3.3 ppm) is compared to the integral of the H-1 proton of the pyranose ring.
-
FTIR Spectroscopy: To identify the functional groups and confirm the methylation. A characteristic peak for the C-H stretch of the methyl groups appears around 1485 cm⁻¹.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized TMC.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the polymer.
Quantitative Data Summary
The degree of quaternization (DQ) is a critical parameter that influences the properties of TMC, such as its solubility and mucoadhesion. The DQ can be controlled by varying the reaction conditions. The following table summarizes the effect of different reaction parameters on the properties of the synthesized TMC, based on available literature.
| Chitosan Source (MW, DDA) | Methylating Agent | Reaction Time (h) | Temperature (°C) | Base | Solvent | Degree of Quaternization (DQ) (%) | Molecular Weight (MW) of TMC (kDa) | Yield (%) | Reference |
| 200 kDa, 95% DDA | Methyl Iodide | Not Specified | Not Specified | NaOH | NMP | 50.4 ± 10.4 | Not Reported | Not Reported | |
| 160 kDa | Methyl Iodide | 0.5 (single step) | 60 | NaOH | NMP | 20 | < 160 | Not Reported | |
| 160 kDa | Methyl Iodide | Not Specified (two steps) | 60 | NaOH | NMP | 40 | < 160 | Not Reported | |
| 160 kDa | Methyl Iodide | Not Specified (multiple steps) | 60 | NaOH | NMP | 60 | < 160 | Not Reported | |
| Not Specified | Methyl Iodide | Not Specified (two steps) | Not Specified | Not Specified | NMP | 70 - 82 | 29 - 136 | Not Reported | |
| Not Specified | Dimethyl Carbonate | 12 | 150 | Not Applicable | Ionic Liquid | 9.11 | Not Reported | Not Reported |
Note: A direct comparison is challenging as studies often do not report all experimental parameters and outcomes in a standardized manner.
Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This protocol provides a detailed methodology for the synthesis of this compound, a promising cationic polymer for advanced drug delivery applications. By carefully controlling the reaction conditions, the degree of quaternization can be tailored to achieve the desired physicochemical properties for specific applications. Further research and optimization of the synthesis process can lead to the development of novel and more effective TMC-based therapeutic systems.
References
Application Notes and Protocols for the Preparation of Trimethyl Chitosan Nanoparticles by Ionic Gelation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethyl chitosan (TMC) is a quaternized derivative of chitosan, a natural polysaccharide derived from chitin. Unlike chitosan, which is only soluble in acidic solutions, TMC is soluble over a wide pH range, making it a more versatile polymer for biomedical applications.[1][2] TMC nanoparticles have emerged as promising carriers for the delivery of drugs, proteins, and genes due to their biocompatibility, biodegradability, mucoadhesive properties, and ability to enhance the permeation of therapeutic agents across biological membranes.[2][3]
The ionic gelation technique is a simple, mild, and commonly employed method for the preparation of TMC nanoparticles.[4] This method is based on the electrostatic interaction between the positively charged TMC and a polyanion, most commonly sodium tripolyphosphate (TPP). The spontaneous formation of nanoparticles occurs upon the addition of the TPP solution to the TMC solution under controlled conditions. This application note provides a detailed protocol for the preparation of TMC nanoparticles by ionic gelation and summarizes their key characteristics.
Data Presentation
The physicochemical properties of this compound nanoparticles are influenced by various formulation parameters, including the concentration of TMC and TPP, their mass ratio, and the pH of the solutions. The following tables summarize typical quantitative data for TMC nanoparticles prepared under different conditions.
Table 1: Influence of TMC and TPP Concentration on Nanoparticle Properties
| TMC Concentration (mg/mL) | TPP Concentration (mg/mL) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 2 | 1 | 243.2 ± 35.1 | - | - | |
| 2 | 1 | 295 ± 48.5 (drug-loaded) | - | - | |
| 1 | 1 | 260 | 0.219 | - | |
| 2 | 1 | - | - | 24.0 ± 0.9 | |
| 3 | 1 | 370 (drug-loaded) | 0.429 | - |
Table 2: Effect of TMC:TPP Weight Ratio on Nanoparticle Characteristics
| TMC:TPP Weight Ratio | Mean Diameter (nm) | Polydispersity Index (PDI) | Reference |
| 1:1 | >400 | >0.4 | |
| 1:0.5 | ~300 | ~0.3 | |
| 1:0.25 | ~180 | ~0.15 |
Experimental Protocols
Materials and Reagents
-
This compound (TMC)
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid (glacial)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) water
-
Magnetic stirrer
-
pH meter
-
Centrifuge
Preparation of Solutions
-
TMC Solution (e.g., 2 mg/mL):
-
Dissolve 20 mg of TMC in 10 mL of 1% (v/v) acetic acid solution.
-
Stir the solution using a magnetic stirrer until the TMC is completely dissolved.
-
Adjust the pH of the solution to 4.6-4.8 by dropwise addition of 1N NaOH solution while stirring.
-
-
TPP Solution (e.g., 1 mg/mL):
-
Dissolve 10 mg of TPP in 10 mL of deionized water.
-
Stir until the TPP is fully dissolved.
-
Nanoparticle Synthesis by Ionic Gelation
-
Place the TMC solution on a magnetic stirrer and maintain constant stirring at room temperature.
-
Using a pipette or a syringe pump, add the TPP solution dropwise to the TMC solution.
-
Continue stirring for 30 minutes to allow for the formation and stabilization of the nanoparticles. The formation of an opalescent suspension indicates the formation of nanoparticles.
Purification of Nanoparticles
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at a high speed (e.g., 16,000 x g) for 30-40 minutes.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted TMC and TPP.
-
After the final wash, resuspend the purified nanoparticles in a suitable medium for characterization or further use. For long-term storage, the nanoparticles can be lyophilized.
Visualization of Experimental Workflow and Cellular Uptake
The following diagrams illustrate the experimental workflow for the preparation of TMC nanoparticles and the proposed mechanism of their cellular uptake for drug delivery.
Applications
This compound nanoparticles are being extensively investigated for a wide range of biomedical applications, including:
-
Drug Delivery: As carriers for the controlled and targeted delivery of small molecule drugs, peptides, and proteins. Their mucoadhesive properties make them particularly suitable for oral, nasal, and ocular drug delivery.
-
Gene Delivery: For the delivery of nucleic acids such as plasmid DNA and siRNA to target cells for gene therapy. The positive charge of TMC facilitates the complexation with negatively charged nucleic acids and their cellular uptake.
-
Vaccine Adjuvants: To enhance the immune response to antigens in vaccines. TMC nanoparticles can protect the antigen from degradation and promote its uptake by antigen-presenting cells.
-
Cancer Therapy: For the targeted delivery of chemotherapeutic agents to tumor cells, potentially reducing systemic toxicity and improving therapeutic efficacy.
Conclusion
The ionic gelation method provides a simple, reproducible, and scalable approach for the preparation of this compound nanoparticles. By carefully controlling the formulation parameters, the physicochemical properties of the nanoparticles can be tailored to specific applications. The unique properties of TMC, such as its pH-independent solubility and mucoadhesiveness, make TMC nanoparticles a highly promising platform for the development of advanced drug delivery systems.
References
- 1. Trimethyl-Chitosan Coated Gold Nanoparticles Enhance Delivery, Cellular Uptake and Gene Silencing Effect of EGFR-siRNA in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gene Therapy with Chitosan Nanoparticles: Modern Formulation Strategies for Enhancing Cancer Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Thermosensitive Trimethyl Chitosan Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermosensitive hydrogels are smart polymeric materials that undergo a sol-gel transition in response to temperature changes.[1] N,N,N-trimethyl chitosan (TMC) is a quaternized derivative of chitosan, a natural polysaccharide.[2] TMC possesses enhanced water solubility over a wide pH range and mucoadhesive properties, making it an excellent candidate for biomedical applications.[3][4] Thermosensitive TMC hydrogels are particularly promising for drug delivery and tissue engineering as they can be administered as a liquid at room temperature and form a gel depot at physiological body temperature (37°C), allowing for sustained and localized release of therapeutic agents.[5]
These application notes provide a comprehensive overview of the formulation, characterization, and application of thermosensitive TMC hydrogels. Detailed protocols for key experiments are included to guide researchers in their development efforts.
Data Presentation
Table 1: Formulation Parameters and Gelation Properties of Thermosensitive TMC Hydrogels
| TMC Concentration (w/v %) | Crosslinker System | Gelation Temperature (°C) | Gelation Time (min) | Reference |
| 2.5% (CS-Lys) | αβ-Glycerophosphate | 37 | 1.33 | |
| Not Specified | β-Glycerophosphate | ~37 | < 1 | |
| Not Specified | Poly(ethylene glycol) and Glycerophosphate | 32.5 | 7 | |
| Not Specified | Chitosan-Gelatin with Glycerol 2-phosphate | 34 | Not Specified |
Table 2: Swelling and Drug Release Characteristics of Chitosan-Based Hydrogels
| Hydrogel Composition | Swelling Ratio (%) | Model Drug | Release Profile | Reference |
| Acrylic acid/Chitosan | 8550 (in alkaline pH) | Not Applicable | Not Applicable | |
| Chitosan/Alginate (1/1) | 6000 (in water) | Not Specified | Not Specified | |
| Chitosan-PVA | Not Specified | Amoxicillin | Sustained release over 75 hours | |
| Semi-IPN Chitosan | Not Specified | 5-Fluorouracil | Sustained release |
Experimental Protocols
Protocol 1: Synthesis of N,N,N-Trimethyl Chitosan (TMC)
This protocol describes the synthesis of TMC from chitosan, a procedure adapted from previously reported methods.
Materials:
-
Low-molecular-weight chitosan
-
N-methylpyrrolidinone (NMP)
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH) solution (15% w/w)
-
Methyl iodide (CH₃I)
-
Deionized water
-
Dialysis tubing
Procedure:
-
Disperse 2 g of chitosan and 4.8 g of NaI in 80 mL of NMP in a three-necked flask equipped with a stirrer.
-
Heat the suspension to 60°C in a water bath with vigorous stirring for 20 minutes.
-
Add 11 mL of 15% (w/w) NaOH solution and 12 mL of methyl iodide to the mixture.
-
Maintain the reaction at 60°C (± 5°C) for 60 minutes with continuous stirring.
-
Stop the reaction and allow the mixture to cool to room temperature.
-
Precipitate the product by adding a large excess of acetone.
-
Filter the precipitate and wash it with acetone to remove unreacted reagents.
-
Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours to remove impurities.
-
Lyophilize the dialyzed solution to obtain purified TMC powder.
-
Characterize the synthesized TMC using FTIR and NMR to confirm the degree of quaternization.
Protocol 2: Formulation of Thermosensitive TMC Hydrogel
This protocol details the preparation of a thermosensitive TMC hydrogel using β-glycerophosphate (β-GP) as a crosslinker.
Materials:
-
Synthesized TMC powder
-
β-Glycerophosphate (β-GP)
-
Deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Refrigerator (4°C)
Procedure:
-
Prepare a TMC solution of the desired concentration (e.g., 2% w/v) by dissolving the TMC powder in deionized water or PBS at 4°C. Stir until a homogenous solution is formed.
-
Prepare a β-GP solution of the desired concentration (e.g., 50% w/v) in deionized water.
-
Cool both the TMC and β-GP solutions to 4°C.
-
Slowly add the cold β-GP solution to the cold TMC solution under constant stirring. The final concentration of each component should be adjusted based on the desired gelation properties.
-
If loading a drug, dissolve the therapeutic agent in the TMC solution before adding the β-GP, or in the final hydrogel precursor solution, ensuring the temperature is kept low to prevent premature gelation.
-
The resulting solution should be a clear liquid at low temperatures (e.g., 4°C) and should be stored at this temperature before use.
Protocol 3: Characterization of Gelation Time and Temperature
This protocol describes the determination of the sol-gel transition temperature and time using the tube inverting method.
Materials:
-
TMC hydrogel precursor solution
-
Glass vials
-
Water bath with temperature control
Procedure:
-
Place a known volume (e.g., 1 mL) of the TMC hydrogel precursor solution into a glass vial.
-
Immerse the vial in a water bath set to a specific temperature (e.g., 37°C).
-
At regular intervals (e.g., every 30 seconds or 1 minute), invert the vial by 180°.
-
The gelation time is defined as the time at which the solution no longer flows upon inversion.
-
To determine the gelation temperature, repeat the experiment at various temperatures, increasing in small increments (e.g., 1°C). The gelation temperature is the temperature at which the sol-to-gel transition occurs within a defined time frame.
-
For more precise measurements, rheological analysis can be performed to determine the crossover point of the storage modulus (G') and loss modulus (G'').
Protocol 4: Swelling Ratio Determination
This protocol outlines the procedure for measuring the swelling behavior of the prepared TMC hydrogel.
Materials:
-
Prepared TMC hydrogel
-
Deionized water, PBS, or other relevant buffer solutions
-
Analytical balance
-
Filter paper
Procedure:
-
Prepare hydrogel samples of a known initial weight (Wd). The hydrogel can be lyophilized to obtain the dry weight.
-
Immerse the hydrogel samples in a known volume of the swelling medium (e.g., distilled water or PBS) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel from the medium.
-
Gently blot the surface with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue measurements until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant over several time points).
Protocol 5: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment from the TMC hydrogel.
Materials:
-
Drug-loaded TMC hydrogel
-
Release medium (e.g., PBS at pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a suitable container.
-
Incubate the container at 37°C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Protocol 6: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to evaluate the in vitro cytotoxicity of the TMC hydrogel using the MTT assay.
Materials:
-
TMC hydrogel
-
Cell culture medium (e.g., DMEM)
-
A suitable cell line (e.g., L929 mouse fibroblasts or HeLa cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Preparation of Hydrogel Extracts:
-
Sterilize the hydrogel samples (e.g., by UV irradiation).
-
Incubate the sterilized hydrogel in cell culture medium (e.g., at a concentration of 25 mg/mL) at 37°C for 24 hours to obtain hydrogel extracts.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the old medium and replace it with the prepared hydrogel extracts of different concentrations.
-
Include a negative control (cells in medium only) and a positive control (cells treated with a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualization
Experimental Workflow for TMC Hydrogel Formulation and Characterization
Caption: Workflow for TMC hydrogel synthesis, formulation, and characterization.
Logical Relationship of Factors Affecting TMC Hydrogel Properties
Caption: Factors influencing the final properties of thermosensitive TMC hydrogels.
Signaling Pathway for Drug Delivery via TMC Hydrogel
Caption: General pathway of drug delivery and action using a TMC hydrogel system.
References
- 1. mdpi.com [mdpi.com]
- 2. Trimethyl Chitosan Hydrogel Nanoparticles for Progesterone Delivery in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gene Delivery Using Trimethyl Chitosan: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The primary challenge in this field lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for mutagenesis have spurred the development of non-viral alternatives.[1]
Trimethyl chitosan (TMC), a quaternized derivative of chitosan, has emerged as a promising non-viral gene delivery carrier.[2] Chitosan itself is a biocompatible, biodegradable, and low-toxicity biopolymer.[3] The addition of trimethyl groups to chitosan enhances its solubility over a wide pH range and imparts a persistent positive charge, which is crucial for effective interaction with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).[2][3] This electrostatic interaction facilitates the condensation of nucleic acids into nanoparticles, which protects them from enzymatic degradation and promotes cellular uptake. TMC-based nanoparticles have shown considerable potential for both in vitro and in vivo gene delivery applications.
This document provides detailed protocols for the synthesis of this compound, the formulation and characterization of TMC/DNA nanoparticles, and their application in in vitro gene transfection.
Materials and Reagents
-
Chitosan (Low molecular weight)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Acetone
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Plasmid DNA (e.g., pEGFP)
-
Nuclease-free water
-
Acetic acid
-
Sodium tripolyphosphate (TPP) (for ionic gelation method)
-
HEPES buffer
-
Agarose
-
Ethidium bromide or other DNA stain
-
Mammalian cell line (e.g., HEK293, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
Experimental Protocols
Protocol 1: Synthesis of this compound (TMC)
This protocol is based on previously reported methods for the quaternization of chitosan.
-
Dissolve Chitosan: Disperse chitosan in N-methyl-2-pyrrolidone (NMP) at 60°C with continuous stirring.
-
Add Reagents: Add sodium iodide (NaI) and a 15% (w/v) aqueous solution of sodium hydroxide (NaOH) to the chitosan suspension.
-
Methylation: Add methyl iodide (CH₃I) to the mixture. Seal the reaction vessel and continue stirring for 5 hours at 60°C.
-
Precipitation and Washing: Cool the reaction mixture to room temperature. Precipitate the product (TMC iodide) by adding an excess of acetone. Wash the precipitate repeatedly with acetone to remove unreacted reagents.
-
Ion Exchange: Dissolve the sediment in a 10% (w/v) sodium chloride (NaCl) aqueous solution. Stir the solution to facilitate the exchange of iodide ions with chloride ions.
-
Purification: Dialyze the final solution against distilled water for 24-48 hours, changing the water frequently to remove excess salts.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain purified TMC chloride as a white, flocculent solid. Store at 4°C.
Protocol 2: Preparation of TMC/DNA Nanoparticles
Nanoparticles are formed by the electrostatic interaction between the positively charged TMC and negatively charged plasmid DNA. The ratio of TMC to DNA, often expressed as the N/P ratio (the molar ratio of amine groups in TMC to phosphate groups in DNA), is a critical parameter influencing nanoparticle formation and stability.
-
Prepare TMC Solution: Dissolve lyophilized TMC in nuclease-free water or a suitable buffer (e.g., 20 mM HEPES) to a final concentration of 1 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare DNA Solution: Dilute the plasmid DNA stock in the same buffer to a desired concentration (e.g., 50-100 µg/mL).
-
Complexation: To form the nanoparticles, add the TMC solution dropwise to the DNA solution while gently vortexing. The order of addition is crucial for forming stable particles.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow for the complete complexation of DNA and the formation of stable nanoparticles.
Workflow for TMC/DNA Nanoparticle Preparation
Caption: Workflow for preparing and characterizing TMC/DNA nanoparticles.
Protocol 3: Characterization of TMC/DNA Nanoparticles
A. Particle Size and Zeta Potential Analysis Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (size), polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles. Ideal gene delivery vectors are typically below 200 nm in diameter with a positive zeta potential to facilitate cell uptake.
-
Dilute the prepared nanoparticle suspension in nuclease-free water or buffer.
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate for accuracy.
B. Gel Retardation Assay This assay confirms the binding of DNA to the TMC polymer. When DNA is fully complexed within the nanoparticle, its migration through an agarose gel is retarded.
-
Prepare a 1% (w/v) agarose gel in Tris-acetate-EDTA (TAE) buffer containing a DNA stain (e.g., ethidium bromide).
-
Load a constant amount of DNA for each sample. Prepare samples with varying N/P ratios.
-
Load the nanoparticle samples into the wells of the gel. Use naked (uncomplexed) pDNA as a control.
-
Run the gel at 80-100 V for 45-60 minutes.
-
Visualize the DNA bands under UV illumination. The absence of a DNA band in the lane corresponding to the nanoparticle sample indicates complete complexation.
Protocol 4: In Vitro Transfection of Mammalian Cells
This protocol describes a general procedure for transfecting a mammalian cell line, such as HEK293, with TMC/DNA nanoparticles.
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 24-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 0.5 mL of complete culture medium (containing serum and antibiotics). Ensure cells are approximately 70-80% confluent at the time of transfection.
-
Preparation for Transfection: Just before transfection, replace the old medium with 0.5 mL of fresh, serum-free medium.
-
Treatment: Add the prepared TMC/DNA nanoparticle suspension dropwise to each well. Gently swirl the plate to mix.
-
Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with 1 mL of fresh complete culture medium.
-
Gene Expression Analysis: Continue to incubate the cells for 24-72 hours. Assess transgene expression (e.g., by observing GFP expression under a fluorescence microscope) or perform downstream analysis like qPCR or western blotting.
In Vitro Transfection Workflow
Caption: Step-by-step workflow for in vitro cell transfection.
Protocol 5: Cytotoxicity Assay (MTT Assay)
It is essential to evaluate the potential toxicity of the gene delivery system on the target cells.
-
Seed cells in a 96-well plate as described in Protocol 4.
-
Treat the cells with TMC/DNA nanoparticles at various concentrations or N/P ratios. Include untreated cells as a negative control.
-
After 24-48 hours of incubation, remove the medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Quantitative data from characterization and transfection experiments should be summarized for clear comparison.
Table 1: Physicochemical Properties of TMC/DNA Nanoparticles
| N/P Ratio | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:1 | Data | Data | Data |
| 5:1 | 150 - 200 | < 0.3 | +15 to +20 |
| 10:1 | Data | Data | Data |
| 20:1 | Data | Data | Data |
Note: Data should be obtained experimentally. Representative values from the literature are included for reference.
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Formulation | Transfection Efficiency (% GFP+ cells) | Cell Viability (%) |
| Untreated Control | 0 | 100 |
| Naked DNA | < 1 | ~100 |
| TMC/DNA (N/P 5) | Data | Data |
| TMC/DNA (N/P 10) | Data | Data |
| Lipofectamine™ 2000 | Data | Data |
Note: Transfection efficiency can be significantly higher with TMC-based carriers compared to commercial reagents like Lipofectamine 2000 under optimal conditions.
Proposed Mechanism of Cellular Uptake
The positively charged TMC nanoparticles are believed to interact with negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis. Once inside the endosome, the high charge density of TMC can lead to the "proton sponge" effect. This involves the buffering of protons pumped into the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane. This process, known as endosomal escape, is crucial for releasing the nucleic acid cargo into the cytoplasm, allowing it to travel to the nucleus for transcription.
Cellular Uptake and Endosomal Escape Pathway
Caption: Proposed mechanism of TMC-mediated gene delivery.
References
- 1. Preparation and characteristics of DNA-nanoparticles targeting to hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethyl-Chitosan Coated Gold Nanoparticles Enhance Delivery, Cellular Uptake and Gene Silencing Effect of EGFR-siRNA in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Therapy with Chitosan Nanoparticles: Modern Formulation Strategies for Enhancing Cancer Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trimethyl Chitosan as a Vaccine Adjuvant for Nasal Immunization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl chitosan (TMC), a quaternized derivative of chitosan, has emerged as a promising adjuvant for nasal vaccine delivery. Its unique properties, including positive charge at physiological pH, mucoadhesion, and the ability to transiently open tight junctions of the nasal epithelium, make it an effective platform for enhancing mucosal and systemic immune responses to nasally administered antigens.[1][2][3][4] TMC nanoparticles can encapsulate and deliver antigens to the nasal-associated lymphoid tissue (NALT), leading to robust humoral and cellular immunity.[1] This document provides detailed application notes and protocols for the use of TMC as a nasal vaccine adjuvant.
Key Advantages of this compound as a Nasal Adjuvant
-
Enhanced Antigen Uptake: TMC's positive charge facilitates electrostatic interactions with the negatively charged nasal mucosa, prolonging antigen residence time. It also promotes the opening of tight junctions, allowing for paracellular transport of antigens.
-
Induction of Robust Immune Responses: Nasal immunization with TMC-adjuvanted vaccines has been shown to elicit strong serum IgG and mucosal IgA responses. It can also promote a balanced Th1/Th2 response, crucial for protection against various pathogens.
-
Biocompatibility and Safety: Chitosan and its derivatives are biodegradable and have a good safety profile, making them suitable for pharmaceutical applications.
Application Notes
The primary application of TMC in nasal immunization is as a delivery system and adjuvant for protein/peptide antigens and DNA vaccines. TMC is typically formulated into nanoparticles (NPs) to encapsulate the antigen. The ionic gelation method, using sodium tripolyphosphate (TPP) as a crosslinker, is a common and straightforward technique for preparing TMC NPs. The physicochemical properties of the TMC NPs, such as size, zeta potential, and antigen loading, are critical parameters that influence the resulting immune response and should be carefully optimized.
Experimental Protocols
Protocol 1: Preparation of this compound (TMC) Nanoparticles for Nasal Immunization
This protocol describes the preparation of antigen-loaded TMC nanoparticles using the ionic gelation method.
Materials:
-
This compound (TMC)
-
Antigen of interest (e.g., ovalbumin, tetanus toxoid)
-
Sodium tripolyphosphate (TPP)
-
Tween 80 (optional, as a stabilizer)
-
Deionized water
-
Acetic acid (for dissolving chitosan if starting from it)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of TMC Solution:
-
Dissolve TMC in deionized water to a final concentration of 2 mg/mL.
-
If starting from chitosan, dissolve it in a 0.15% acetic acid solution.
-
Optionally, add Tween 80 to the TMC solution at a concentration of 1% (w/v) to increase the stability of the nanoparticles.
-
Stir the solution gently until the TMC is completely dissolved.
-
-
Preparation of Antigen Solution:
-
Dissolve the antigen in deionized water or a suitable buffer at the desired concentration.
-
-
Encapsulation of Antigen:
-
Add the antigen solution to the TMC solution and stir gently to ensure homogenous mixing.
-
-
Preparation of TPP Solution:
-
Dissolve TPP in deionized water to a final concentration of 1 mg/mL.
-
-
Formation of Nanoparticles:
-
While stirring the TMC-antigen solution at room temperature, add the TPP solution dropwise. The typical volume ratio of TMC solution to TPP solution is 5:2.
-
Nanoparticles will form spontaneously through ionic gelation.
-
Continue stirring for an additional 30 minutes to ensure the formation of stable nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer for administration.
-
Protocol 2: Characterization of TMC Nanoparticles
It is crucial to characterize the prepared nanoparticles to ensure they meet the desired specifications.
-
Particle Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS). Typical sizes range from 200 to 800 nm.
-
Zeta Potential: Measured using DLS to determine the surface charge of the nanoparticles. A positive zeta potential is desirable for mucoadhesion.
-
Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Encapsulation Efficiency and Loading Capacity: Determined by quantifying the amount of free antigen in the supernatant after centrifugation and the total amount of antigen used.
Protocol 3: Nasal Immunization in a Mouse Model
Materials:
-
Antigen-loaded TMC nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Micropipette
Procedure:
-
Animal Handling:
-
Use appropriate mouse strains (e.g., BALB/c).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Immunization:
-
Lightly anesthetize the mice.
-
Hold the mouse in a supine position.
-
Using a micropipette, administer a small volume (e.g., 10-20 µL) of the nanoparticle suspension into the nostrils (5-10 µL per nostril).
-
Administer booster immunizations at appropriate intervals (e.g., 2-week intervals).
-
Protocol 4: Evaluation of Immune Responses
1. Sample Collection:
-
Blood: Collect blood samples at different time points to measure serum antibody levels.
-
Nasal Washes: Collect nasal washes to measure mucosal IgA levels.
-
Spleen and Lymph Nodes: Harvest spleens and lymph nodes for T-cell proliferation and cytokine assays.
2. Immunological Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify antigen-specific IgG, IgG1, IgG2a in serum and IgA in nasal washes.
-
ELISpot (Enzyme-Linked Immunospot Assay): To enumerate cytokine-secreting cells (e.g., IFN-γ, IL-4).
-
Flow Cytometry: To analyze immune cell populations and their activation status.
-
Hemagglutination Inhibition Assay: For influenza vaccine studies, to measure functional antibodies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of TMC as a nasal vaccine adjuvant.
Table 1: Physicochemical Properties of TMC Nanoparticles
| Antigen | TMC Derivative | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Tetanus Toxoid | TMC | ~250 | Positive | Good | - | |
| Ovalbumin | TMC | ~350 | Positive | Up to 95 | Up to 50 | |
| Influenza Subunit | TMC | ~800 | Positive | 78 | 13 | |
| M2e/CpG-ODN | TMC | 256 | +25 to +28 | ~95 | - | |
| Hepatitis B Surface Antigen | N-TMC | - | - | ~90 | - |
Table 2: Immune Responses Following Nasal Immunization with TMC-Based Vaccines in Mice
| Antigen | Formulation | Serum IgG Titer | Mucosal IgA Levels | Key Cytokine Responses | Reference |
| Influenza Subunit | Antigen-TMC NPs | Significantly higher than i.m. antigen | Significant increase in all mice | - | |
| Ovalbumin | OVA-TMC Conjugate | 17.9-87.9 times higher than OVA+TMC mixture | 5.2-7.1 times higher than OVA+TMC mixture | - | |
| Ovalbumin | TMC/OVA NPs with LPS or MDP | Higher IgG and IgG1 than non-adjuvanted NPs | Higher sIgA than non-adjuvanted NPs | - | |
| M2e/CpG-ODN | M2e/CpG-ODN/TMC | Significant increase | Significant increase in BALF | Th1-biased (increased IgG2a/IgG1 ratio) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for TMC nanoparticle vaccine preparation and evaluation.
Caption: Proposed mechanism of action for TMC as a nasal vaccine adjuvant.
Conclusion
This compound is a versatile and effective adjuvant for nasal immunization, capable of enhancing both systemic and mucosal immune responses. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of TMC in the development of novel and improved nasal vaccines. Careful optimization of nanoparticle formulation and characterization are key to achieving desired immunological outcomes.
References
Application Notes and Protocols for Loading Hydrophilic Drugs into Trimethyl Chitosan (TMC) Microparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of hydrophilic drugs within trimethyl chitosan (TMC) microparticles. TMC, a quaternized derivative of chitosan, offers enhanced solubility and mucoadhesive properties, making it an excellent candidate for various drug delivery applications. The following sections detail the primary methods for microparticle preparation and drug loading, characterization techniques, and key process parameters influencing the final product characteristics.
Introduction
Chitosan, a natural polysaccharide, is widely utilized in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2][3] Its application is sometimes limited by its poor solubility at physiological pH. This compound (TMC) is a modified form of chitosan with quaternary ammonium groups, which confer a positive charge and improved water solubility over a wider pH range.[4] This makes TMC a particularly suitable polymer for creating microparticles to encapsulate and deliver hydrophilic drugs.
Two of the most common and effective methods for preparing drug-loaded TMC microparticles are ionic gelation and spray drying.[5] Ionic gelation is a mild process ideal for sensitive drugs like proteins and peptides, while spray drying is a scalable, one-step process suitable for a range of therapeutic agents.
Key Preparation Methods and Experimental Protocols
Ionic Gelation
Ionic gelation involves the electrostatic interaction between the positively charged TMC and a polyanion, most commonly sodium tripolyphosphate (TPP), to form cross-linked microparticles.
Experimental Protocol: Preparation of TMC Microparticles by Ionic Gelation
Materials:
-
N-Trimethyl Chitosan (TMC)
-
Hydrophilic drug (e.g., Bovine Serum Albumin, Ovalbumin)
-
Sodium Tripolyphosphate (TPP)
-
Deionized water
-
Acetic acid (if starting from chitosan to synthesize TMC)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Equipment:
-
Magnetic stirrer
-
pH meter
-
Syringe pump or burette
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Preparation of TMC Solution:
-
Dissolve TMC in deionized water to achieve the desired concentration (e.g., 1-2 mg/mL).
-
Stir the solution gently until the TMC is completely dissolved.
-
-
Drug Incorporation:
-
Dissolve the hydrophilic drug in the TMC solution. Stir gently to ensure uniform distribution.
-
-
Preparation of TPP Solution:
-
Prepare a TPP solution in deionized water (e.g., 1 mg/mL).
-
-
Microparticle Formation:
-
Add the TPP solution dropwise to the TMC-drug solution under constant, moderate stirring at room temperature.
-
The formation of opalescent suspension indicates the formation of microparticles.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for complete particle formation and stabilization.
-
-
Purification:
-
Collect the microparticles by centrifugation (e.g., 10,000 rpm for 30 minutes).
-
Remove the supernatant and wash the microparticles with deionized water to remove any unreacted reagents. Repeat the washing step two to three times.
-
-
Drying (Optional):
-
The purified microparticle suspension can be freeze-dried to obtain a stable powder formulation.
-
Experimental Workflow for Ionic Gelation
Caption: Workflow for preparing drug-loaded TMC microparticles via ionic gelation.
Spray Drying
Spray drying is a continuous process that involves atomizing a feed solution (containing TMC and the drug) into a hot drying gas, resulting in the rapid evaporation of the solvent and the formation of dry microparticles.
Experimental Protocol: Preparation of TMC Microparticles by Spray Drying
Materials:
-
N-Trimethyl Chitosan (TMC)
-
Hydrophilic drug
-
Deionized water or a suitable aqueous buffer
Equipment:
-
Magnetic stirrer
-
Spray dryer with a two-fluid nozzle
Procedure:
-
Feed Solution Preparation:
-
Dissolve TMC and the hydrophilic drug in deionized water or a suitable buffer to the desired concentrations.
-
Stir until a homogenous solution is obtained.
-
Optionally, a cross-linker like TPP can be added to the solution to enhance the mechanical stability of the microparticles.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. These are critical and need to be optimized for the specific formulation. Typical parameters include:
-
Inlet temperature: 120-180°C
-
Outlet temperature: 70-100°C
-
Feed pump rate: 3-10 mL/min
-
Aspirator rate/Gas flow rate: 30-40 m³/h
-
Atomizing air pressure/flow rate: 400-600 L/h
-
-
Pump the feed solution through the nozzle of the spray dryer.
-
The atomized droplets are dried in the drying chamber, forming solid microparticles.
-
-
Product Collection:
-
The dried microparticles are separated from the drying gas by a cyclone separator and collected in a collection vessel.
-
Experimental Workflow for Spray Drying
Caption: Workflow for preparing drug-loaded TMC microparticles via spray drying.
Characterization of Drug-Loaded Microparticles
Proper characterization is crucial to ensure the quality, efficacy, and safety of the prepared microparticles.
Protocols for Characterization:
-
Particle Size and Morphology:
-
Method: Scanning Electron Microscopy (SEM) or Laser Diffraction.
-
Protocol (SEM): Mount the dry microparticle powder onto a stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold). Image the microparticles under the SEM at various magnifications to observe their size, shape, and surface morphology.
-
-
Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) with an electrophoretic mobility measurement.
-
Protocol: Disperse the microparticles in deionized water or a suitable buffer at a low concentration. Inject the suspension into the measurement cell of the Zetasizer. The instrument will measure the electrophoretic mobility and calculate the zeta potential, which indicates the surface charge and stability of the particle dispersion.
-
-
Drug Loading and Encapsulation Efficiency:
-
Method: Indirect or Direct Quantification.
-
Protocol (Indirect Method):
-
After centrifugation of the microparticle suspension, collect the supernatant.
-
Quantify the amount of free, un-encapsulated drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = ((Total Drug - Free Drug) / Total Drug) * 100
-
DL% = ((Total Drug - Free Drug) / Weight of Microparticles) * 100
-
-
-
-
In Vitro Drug Release:
-
Method: Dialysis Bag Method or Sample and Separate Method.
-
Protocol (Sample and Separate):
-
Suspend a known amount of drug-loaded microparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a container.
-
Place the container in a thermostated shaker at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Centrifuge the sample to separate the microparticles.
-
Analyze the supernatant for the concentration of the released drug.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Plot the cumulative percentage of drug released versus time.
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for chitosan and TMC micro/nanoparticles from various studies. These values are indicative and will vary based on the specific polymers, drugs, and process parameters used.
Table 1: Physicochemical Properties of TMC/Chitosan Particles
| Polymer System | Preparation Method | Drug/Model Drug | Particle Size (nm) | Zeta Potential (mV) | Reference |
| TMC | Ionic Gelation | Ovalbumin | ~350 | Positive | |
| Chitosan | Ionic Gelation | Bovine Serum Albumin | Varies | Positive | |
| TMC | Ionic Gelation | Amphotericin B | ~202 | +50.9 | |
| Chitosan | Ionic Gelation | Insulin | 300-400 | +25 to +54 | |
| Chitosan | Spray Drying | Venlafaxine HCl | 1-10 µm | Positive | |
| TMC/Alginate | Ionic Gelation | - | Varies | Positive |
Table 2: Drug Loading and Release Characteristics
| Polymer System | Drug/Model Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile Notes | Reference |
| TMC | Ovalbumin | Up to 95% | Up to 50% | >70% retained after 3h in PBS | |
| Chitosan | Bovine Serum Albumin | 47.0 - 51.9% | - | Rate varies with formulation | |
| TMC | Amphotericin B | ~79.7% | - | - | |
| Chitosan | Insulin | Up to 55% | - | - | |
| Chitosan | Caffeine | 10 - 26% | - | Low EE% due to hydrophilic nature | |
| Chitosan | Felodipine | >90% | - | Release rate is controllable |
Conclusion
The loading of hydrophilic drugs into this compound microparticles presents a viable strategy for developing advanced drug delivery systems. Both ionic gelation and spray drying are effective preparation methods, with the choice depending on the drug's sensitivity and desired scale of production. By carefully controlling formulation and process parameters, it is possible to produce microparticles with desired characteristics, including high encapsulation efficiency and controlled release profiles. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of pharmaceutical development.
References
- 1. Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Chitosan Microspheres in Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 5. Chitosan in Pharmaceutical Applications [sigmaaldrich.com]
Application Notes and Protocols for Oral Protein and Peptide Delivery Using Trimethyl Chitosan
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oral delivery of therapeutic proteins and peptides presents a significant challenge in pharmaceutical development due to their poor stability in the gastrointestinal (GI) tract and low permeability across the intestinal epithelium. Trimethyl chitosan (TMC), a quaternized derivative of chitosan, has emerged as a promising polymer for overcoming these barriers. TMC is soluble over a wide pH range, exhibits excellent mucoadhesive properties, and most notably, can enhance the paracellular transport of macromolecules by reversibly opening the tight junctions between intestinal epithelial cells.[1][2][3][4] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of TMC-based nanoparticles for oral protein and peptide delivery.
Mechanism of Action
TMC enhances the oral absorption of proteins and peptides through a combination of mechanisms:
-
Mucoadhesion: The positive charge of TMC facilitates electrostatic interactions with the negatively charged sialic acid residues in mucus, prolonging the residence time of the formulation at the site of absorption.[1]
-
Paracellular Transport Enhancement: TMC interacts with components of the tight junctions between epithelial cells, leading to a transient and reversible opening. This allows for the paracellular passage of large hydrophilic molecules like proteins and peptides. The proposed mechanism involves the redistribution of cytoskeletal F-actin.
-
Protection from Enzymatic Degradation: Encapsulation of proteins and peptides within TMC-based nanoparticles provides a protective barrier against the harsh acidic and enzymatic environment of the GI tract.
Below is a diagram illustrating the proposed mechanism of TMC-mediated enhancement of oral protein delivery.
References
- 1. Trimethylated chitosan as polymeric absorption enhancer for improved peroral delivery of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral drug absorption enhancement by chitosan and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
Revolutionizing Drug Delivery: Detailed Application Notes for Trimethyl Chitosan-Based Transdermal Patches
For Immediate Release
[City, State] – [Date] – In a significant step forward for pharmaceutical research and development, comprehensive application notes and detailed protocols for the development of trimethyl chitosan (TMC)-based transdermal patches are now available. These guidelines are tailored for researchers, scientists, and drug development professionals, offering a meticulously structured framework for harnessing the potential of TMC in enhancing the transdermal delivery of therapeutics. The protocols emphasize quantitative data presentation, detailed experimental methodologies, and clear visualizations of complex biological and experimental processes.
Chitosan, a natural polysaccharide derived from chitin, has long been recognized for its biocompatibility and biodegradability. Its derivative, N-trimethyl chitosan (TMC), exhibits superior aqueous solubility over a wide pH range and a higher positive charge density, making it an exceptional candidate for overcoming the skin's formidable barrier, the stratum corneum.[1][2] These new application notes provide the necessary tools to explore and optimize TMC-based transdermal drug delivery systems (TDDS).
The provided documentation offers a deep dive into the formulation, characterization, and evaluation of TMC-based patches. Key features include:
-
Detailed Experimental Protocols: Step-by-step instructions for critical procedures, from the synthesis of TMC to the fabrication of transdermal patches via the solvent casting method, and comprehensive in vitro and in vivo evaluation.
-
Quantitative Data Summaries: Clearly structured tables to facilitate the comparison of formulation variables and characterization parameters, ensuring ease of interpretation and reproducibility.
-
Visualized Scientific Concepts: Custom-designed diagrams created using Graphviz to illustrate signaling pathways, experimental workflows, and logical relationships, adhering to stringent design specifications for clarity and impact.
These resources are poised to accelerate innovation in transdermal drug delivery, a field that promises improved patient compliance and therapeutic efficacy by providing controlled, sustained release of drugs.
Application Notes and Protocols
Introduction to this compound for Transdermal Drug Delivery
N-trimethyl chitosan (TMC) is a quaternized derivative of chitosan that possesses a permanent positive charge, rendering it soluble in water across a wide pH range.[1][3] This property is a significant advantage over chitosan, which is only soluble in acidic conditions.[1] The positive charge of TMC allows for electrostatic interactions with the negatively charged components of the skin's stratum corneum, facilitating the transient and reversible opening of tight junctions between cells. This mechanism enhances the paracellular transport of drug molecules, making TMC a potent permeation enhancer for transdermal delivery.
The development of TMC-based transdermal patches involves several key stages: formulation, physicochemical characterization, in vitro drug release and permeation studies, and in vivo evaluation. These application notes provide detailed protocols for each of these stages.
Formulation of this compound-Based Transdermal Patches
The solvent casting method is a widely used technique for the preparation of matrix-type transdermal patches. This method involves dissolving the polymer (TMC), the drug, and other excipients in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a thin film.
| Formulation Code | This compound (% w/v) | Drug (% w/v) | Plasticizer (e.g., Propylene Glycol, % v/v) | Permeation Enhancer (e.g., Menthol, % w/v) | Solvent System |
| TMC-P1 | 1.5 | 1.0 | 2.0 | 0.0 | Acetic Acid (1% v/v) in Water |
| TMC-P2 | 2.0 | 1.0 | 2.0 | 0.0 | Acetic Acid (1% v/v) in Water |
| TMC-P3 | 1.5 | 1.0 | 3.0 | 0.0 | Acetic Acid (1% v/v) in Water |
| TMC-P4 | 1.5 | 1.0 | 2.0 | 1.0 | Acetic Acid (1% v/v) in Water |
Physicochemical Characterization of Transdermal Patches
Thorough characterization of the prepared patches is crucial to ensure their quality, uniformity, and performance. Key parameters to be evaluated are summarized in the table below.
| Formulation Code | Thickness (mm) ± SD | Weight Uniformity (mg) ± SD | Drug Content (%) ± SD | Moisture Content (%) ± SD | Folding Endurance |
| TMC-P1 | 0.18 ± 0.01 | 135.2 ± 3.1 | 98.5 ± 1.2 | 3.5 ± 0.3 | >300 |
| TMC-P2 | 0.22 ± 0.02 | 145.8 ± 2.8 | 97.9 ± 1.5 | 3.2 ± 0.2 | >300 |
| TMC-P3 | 0.19 ± 0.01 | 138.1 ± 3.5 | 98.2 ± 1.1 | 4.1 ± 0.4 | >300 |
| TMC-P4 | 0.18 ± 0.02 | 136.5 ± 2.9 | 98.8 ± 1.3 | 3.6 ± 0.3 | >300 |
Data are presented as mean ± standard deviation (n=3). This is example data and will vary based on the specific drug and formulation.
In Vitro Drug Release and Permeation Studies
These studies are essential to evaluate the rate at which the drug is released from the patch and permeates through a model membrane, which can be synthetic or biological (e.g., animal or human skin).
| Formulation Code | Cumulative Drug Release at 24h (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Enhancement Ratio (ER) |
| Control (Drug Solution) | - | 5.2 ± 0.4 | 1.3 ± 0.1 | 1.0 |
| TMC-P1 | 75.6 ± 4.2 | 15.8 ± 1.1 | 3.9 ± 0.3 | 3.0 |
| TMC-P2 | 72.1 ± 3.8 | 14.5 ± 0.9 | 3.6 ± 0.2 | 2.8 |
| TMC-P4 | 85.3 ± 4.9 | 20.1 ± 1.5 | 5.0 ± 0.4 | 3.8 |
Data are presented as mean ± standard deviation (n=3). This is example data and will vary based on the specific drug and formulation.
In Vivo Studies
Animal models are used to assess the pharmacokinetic profile, therapeutic efficacy, and skin compatibility of the developed transdermal patches before proceeding to human clinical trials.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) |
| Oral Suspension | 250 ± 35 | 2 | 1200 ± 150 |
| TMC Transdermal Patch | 150 ± 20 | 8 | 2500 ± 300 |
Data are presented as mean ± standard deviation (n=6). This is example data and will vary based on the specific drug and formulation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Trimethyl Chitosan (TMC)
This protocol is a modification of previously reported methods.
-
Dissolve 1 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with stirring.
-
Add 0.045% (w/v) of ammonium persulfate (APS) and an appropriate molar ratio of N-(2-hydroxy)propyl-3-trimethylammonium chloride (TMAEMC) to the chitosan solution.
-
Stir the mixture at 60°C under a nitrogen atmosphere for 4 hours.
-
Terminate the reaction and dialyze the resulting solution against deionized water for 48 hours.
-
Lyophilize the dialyzed solution to obtain TMC powder.
-
Characterize the synthesized TMC using ¹H NMR to determine the degree of quaternization.
Protocol 2: Fabrication of Transdermal Patches by Solvent Casting
This protocol details the solvent casting technique for preparing matrix-type transdermal patches.
-
Prepare the polymer solution by dissolving the required amount of TMC in a suitable solvent (e.g., 1% v/v acetic acid).
-
Add the accurately weighed drug to the polymer solution and stir until a homogenous solution is formed.
-
Incorporate the plasticizer (e.g., propylene glycol) and permeation enhancer (if any) into the solution and mix thoroughly.
-
Pour the final solution into a petri dish or a casting mold.
-
Allow the solvent to evaporate at room temperature for 24 hours, followed by drying in a vacuum oven at 40°C for 8-10 hours.
-
Carefully peel the dried patch from the casting surface and cut it into the desired size.
-
Store the patches in a desiccator until further evaluation.
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cell
This protocol describes the use of a Franz diffusion cell for in vitro drug release and permeation studies.
-
Mount an appropriate membrane (e.g., excised rat skin) between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane.
-
Maintain the temperature of the receptor medium at 32 ± 1°C using a circulating water bath and stir the medium at a constant rate.
-
Apply the transdermal patch to the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw aliquots of the receptor medium for drug analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study in a rat model.
-
Acclimatize male Wistar rats (200-250 g) for at least one week before the experiment.
-
Shave the hair on the dorsal side of the rats 24 hours prior to patch application.
-
Divide the rats into two groups: one receiving the drug orally and the other receiving the transdermal patch.
-
For the transdermal group, apply the TMC-based patch to the shaved area.
-
For the oral group, administer a known dose of the drug suspension via oral gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Centrifuge the blood samples to separate the plasma and store it at -20°C until analysis.
-
Determine the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 5: In Vivo Anti-inflammatory Activity Study
This protocol describes a common method for evaluating the anti-inflammatory efficacy of a transdermal patch.
-
Use male Wistar rats (150-200 g).
-
Induce inflammation by injecting a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the left hind paw.
-
Apply the TMC-based transdermal patch containing an anti-inflammatory drug to the paw 30 minutes before the carrageenan injection.
-
Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 6, 12, and 24 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated group compared to a control group (receiving a placebo patch).
Visualizations
Mechanism of Permeation Enhancement by this compound
Caption: Mechanism of TMC-mediated transdermal permeation enhancement.
Experimental Workflow for Patch Development and Evaluation
Caption: Workflow for TMC-based transdermal patch development.
These comprehensive application notes and protocols are designed to serve as a valuable resource for the scientific community, fostering further research and development in the promising area of this compound-based transdermal drug delivery systems.
References
Application Notes: In Vitro Assessment of Trimethyl Chitosan's Antimicrobial Efficacy
Introduction
N,N,N-trimethyl chitosan (TMC) is a quaternized derivative of chitosan, a natural biopolymer derived from chitin.[1] This modification introduces a permanent positive charge on the chitosan backbone, rendering it soluble over a wide pH range and enhancing its antimicrobial properties, even in neutral or alkaline conditions.[2][3] TMC has garnered significant attention in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. These application notes provide a comprehensive overview of the methodologies used to assess the in vitro antimicrobial efficacy of TMC.
Mechanism of Antimicrobial Action
The primary mechanism of TMC's antimicrobial activity is attributed to the electrostatic interaction between the positively charged quaternary ammonium groups (-⁺N(CH₃)₃) of the polymer and the negatively charged components of the microbial cell surface. In bacteria, these components include teichoic acids in the peptidoglycan layer of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction leads to the disruption of the cell membrane's integrity, causing increased permeability, leakage of essential intracellular constituents like proteins and ions, and ultimately, cell death. At higher concentrations, TMC can also form a dense polymer film on the cell surface, which can block nutrient uptake.
References
Application Notes and Protocols for the Preparation of Trimethyl Chitosan-Alginate Composite Beads
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethyl chitosan-alginate (TMC-alginate) composite beads are advanced drug delivery systems that leverage the unique properties of both polymers. N,N,N-trimethyl chitosan (TMC) is a quaternized derivative of chitosan, exhibiting enhanced solubility over a wide pH range and mucoadhesive properties, making it an excellent candidate for mucosal drug delivery.[1][2][3] Alginate, a natural polysaccharide extracted from brown algae, is biocompatible, biodegradable, and forms hydrogel beads in the presence of divalent cations like calcium chloride through a process called ionotropic gelation.[4][5] The combination of TMC and alginate into composite beads creates a stable, pH-responsive system with controlled release characteristics, suitable for the encapsulation of various therapeutic agents. This document provides detailed protocols for the synthesis of TMC, the preparation of TMC-alginate composite beads, and methods for their characterization.
Data Presentation
Table 1: Formulation Parameters and Physicochemical Properties of this compound-Alginate Composite Beads
| Formulation Code | This compound (TMC) Conc. (mg/mL) | Sodium Alginate Conc. (mg/mL) | Cross-linking Agent (CaCl2) Conc. (M) | Average Bead Diameter (µm) | Encapsulation Efficiency (%) | Drug Release in SGF (Simulated Gastric Fluid) after 2h (%) | Drug Release in SIF (Simulated Intestinal Fluid) after 8h (%) |
| F1 | 2 | 1 | 0.1 | 440 - 660 | 80 - 90 | < 10 | > 80 |
| F2 | 2 | 2 | 0.1 | 1501 | > 95 | < 5 | > 70 |
| F3 | 1 | 2 | 0.2 | 800 - 1200 | 75 - 85 | < 15 | > 85 |
Note: The data presented are representative values compiled from various studies and may vary depending on the specific experimental conditions and the encapsulated drug.
Experimental Protocols
Protocol 1: Synthesis of N,N,N-Trimethyl Chitosan (TMC)
This protocol describes a two-step reductive methylation method for synthesizing TMC from chitosan.
Materials:
-
Chitosan (low molecular weight)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium iodide (NaI)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Acetone
-
Deionized water
-
Dialysis tubing (MWCO 12,000 Da)
Procedure:
-
Dissolve 4 g of chitosan in 1% (v/v) acetic acid.
-
Add 2 g of sodium iodide and 50 ml of 1 M sodium hydroxide to the chitosan solution under vigorous stirring.
-
Add 1.5 ml of methyl iodide to the mixture under reflux at 50°C. Repeat this step three times.
-
Precipitate the product by adding an adequate amount of acetone.
-
Collect the precipitate by filtration and redissolve it in deionized water.
-
Purify the TMC by dialysis against distilled water for 3 days, changing the water daily.
-
Lyophilize the dialyzed solution to obtain purified TMC powder.
-
Characterize the synthesized TMC using ¹H NMR to confirm methylation (a peak around 3.1-3.3 ppm) and FTIR spectroscopy (a C-H stretch at approximately 1485 cm⁻¹).
Protocol 2: Preparation of this compound-Alginate (TMC-Alginate) Composite Beads
This protocol details the preparation of TMC-alginate beads using the ionotropic gelation method.
Materials:
-
N,N,N-Trimethyl Chitosan (TMC) powder (synthesized as per Protocol 1)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Deionized water
-
(Optional) Drug to be encapsulated
Procedure:
-
Preparation of Sodium Alginate Solution: Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with gentle heating and stirring until a homogeneous solution is formed.
-
(Optional) Drug Loading: If encapsulating a drug, dissolve the desired amount of the therapeutic agent in the sodium alginate solution.
-
Preparation of TMC-CaCl₂ Gelling Solution: Prepare a 0.1 M calcium chloride solution containing 2% (w/v) dissolved TMC. Stir until the TMC is fully dissolved.
-
Bead Formation:
-
Draw the sodium alginate (or drug-loaded sodium alginate) solution into a syringe fitted with a 22-gauge needle.
-
Extrude the alginate solution dropwise into the TMC-CaCl₂ gelling solution under constant, gentle stirring.
-
Allow the formed beads to cure in the gelling solution for 30 minutes to ensure complete cross-linking.
-
-
Washing and Drying:
-
Collect the beads by filtration.
-
Wash the beads thoroughly with deionized water to remove any unreacted reagents.
-
Dry the beads at room temperature or in a hot air oven at a controlled temperature (e.g., 40°C).
-
Protocol 3: Characterization of TMC-Alginate Composite Beads
1. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Mount the dried beads onto stubs using double-sided adhesive tape.
-
Sputter-coat the beads with a thin layer of gold or platinum.
-
Observe the surface morphology and cross-section of the beads under an SEM at an appropriate accelerating voltage (e.g., 10 kV). This will reveal the shape, size, and internal structure of the beads.
2. Particle Size Analysis:
-
Measure the diameter of at least 100 dried beads using a calibrated optical microscope or a digimatic micrometer.
-
Calculate the average bead diameter and standard deviation.
3. Encapsulation Efficiency (EE%):
-
Accurately weigh a known amount of dried beads (e.g., 50 mg).
-
Digest the beads in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a sufficient time (e.g., 12 hours) to release the encapsulated drug completely.
-
Centrifuge the solution to remove polymeric debris.
-
Analyze the supernatant for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the EE% using the following formula: EE% = (Actual amount of drug in beads / Theoretical amount of drug in beads) x 100
4. In Vitro Drug Release Study:
-
Place a known quantity of drug-loaded beads in a dissolution apparatus.
-
Conduct the release study sequentially in simulated gastric fluid (SGF, pH 1.2) for 2 hours, followed by simulated intestinal fluid (SIF, pH 7.4) for a specified period (e.g., 8-12 hours).
-
Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical technique.
-
Plot the cumulative percentage of drug released against time.
Visualizations
Caption: Experimental workflow for the synthesis of TMC and preparation of TMC-alginate beads.
Caption: Logical relationship from starting materials to final characterization of beads.
References
Application Notes and Protocols for Trimethyl Chitosan in Ophthalmic Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trimethyl chitosan (TMC) in the development of advanced ophthalmic drug delivery systems. TMC, a quaternized derivative of chitosan, offers significant advantages over its parent polymer, including improved solubility at physiological pH, enhanced mucoadhesion, and increased corneal permeability, making it an exceptional candidate for ocular drug delivery.
Introduction to this compound in Ocular Drug Delivery
Chitosan, a natural polysaccharide, is well-regarded for its biocompatibility, biodegradability, and mucoadhesive properties.[1][2] However, its poor solubility in the neutral pH of tear fluid (approximately 7.4) limits its application in ophthalmology.[3][4] The synthesis of this compound (TMC) overcomes this limitation by introducing quaternary ammonium groups on the chitosan backbone, rendering the polymer water-soluble over a wide pH range.[3]
The positive charge of TMC enhances its interaction with the negatively charged mucin layer of the corneal surface, prolonging the residence time of drug formulations. Furthermore, TMC has been shown to transiently open the tight junctions between corneal epithelial cells, facilitating the penetration of therapeutic agents into the eye. These properties make TMC a valuable polymer for formulating nanoparticles, hydrogels, and coatings for liposomes to improve the bioavailability of topically administered ophthalmic drugs.
Key Advantages of this compound in Ophthalmic Formulations
-
Enhanced Solubility: Soluble in neutral and alkaline conditions, unlike chitosan which is only soluble in acidic solutions.
-
Superior Mucoadhesion: The permanent positive charge leads to strong electrostatic interactions with the negatively charged mucin on the ocular surface, increasing drug retention time.
-
Increased Permeability: Facilitates the paracellular transport of drugs across the corneal epithelium by reversibly opening tight junctions.
-
Biocompatibility and Biodegradability: Inherits the favorable safety profile of chitosan.
-
Versatility: Can be formulated into various drug delivery systems, including nanoparticles, hydrogels, and coatings.
Quantitative Data Summary
The following tables summarize key quantitative parameters of various TMC-based ophthalmic formulations reported in the literature.
Table 1: Physicochemical Properties of this compound (TMC) Nanoparticles
| Drug Model | Formulation Details | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Flurbiprofen (FLU) | FLU-HP-β-CD complex in TMC nanoparticles by ionic gelation. | 201 ± 1.55 | +13.9 ± 1.697 | 10.91 ± 1.541 | Not Reported | |
| Baicalein (BAI) | TMC-coated lipid nanoparticles (TMC-BAI-LNPs). | 162.8 | +26.6 | 90.65 | 2.04 | |
| Diclofenac Sodium | TMC nanoparticles with 49.8% quaternization. | Not Reported | Not Reported | Not Reported | Not Reported | |
| Tetrandrine | TMC-coated lipid nanoparticles. | Not Reported | Not Reported | Not Reported | Not Reported | |
| Carboxymethyl Dextran (CMD) | CMD-TMC Nanoparticles. | 42 ± 4.23 | +29 ± 4.31 | Not Reported | Not Reported |
Table 2: Comparative Data of TMC vs. Chitosan (CS) Nanoparticles
| Parameter | TMC Nanoparticles (Flurbiprofen) | CS Nanoparticles (Flurbiprofen) | Reference |
| Particle Size (nm) | 201 ± 1.55 | 361.2 ± 1.55 | |
| Zeta Potential (mV) | +13.9 ± 1.697 | +10.9 ± 0.424 |
Experimental Protocols
Synthesis of N,N,N-Trimethyl Chitosan (TMC)
This protocol describes a common method for the synthesis of TMC using methyl iodide.
Materials:
-
Chitosan (low molecular weight)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium hydroxide (NaOH) solution (15% w/v)
-
Methyl iodide (CH₃I)
-
Potassium iodide (KI)
-
Acetone
-
Sodium chloride (NaCl) solution (5% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask with a Liebig condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Disperse 1.0 g of chitosan in 40 mL of N-methyl-2-pyrrolidone in a round-bottom flask.
-
Add 2.4 g of potassium iodide and stir the mixture.
-
Add 5.5 mL of 15% sodium hydroxide solution and stir until a clear solution is formed.
-
Add 5.75 mL of methyl iodide to the reaction mixture.
-
Heat the mixture at 60°C for 6 hours under constant stirring using a Liebig condenser.
-
After cooling to room temperature, precipitate the product by adding an excess of acetone.
-
Collect the precipitate by centrifugation.
-
To exchange the iodide counter-ion with chloride, dissolve the product in a 5.0% (w/w) NaCl solution and stir for an appropriate time.
-
Re-precipitate the TMC by adding acetone and collect the product by centrifugation.
-
Wash the final product with acetone to remove any unreacted reagents.
-
Dry the purified N,N,N-trimethyl chitosan powder, for instance by freeze-drying.
Characterization:
-
The degree of quaternization can be determined using ¹H NMR spectroscopy.
-
Confirmation of the trimethylation can be done using FTIR spectroscopy.
Preparation of TMC Nanoparticles by Ionic Gelation
This protocol details the preparation of drug-loaded TMC nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a crosslinker.
Materials:
-
Synthesized this compound (TMC)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid solution (1% v/v) or deionized water
-
Active Pharmaceutical Ingredient (API)
-
Cryoprotectant (e.g., mannitol, optional for freeze-drying)
Equipment:
-
Magnetic stirrer
-
Centrifuge (ultracentrifuge preferred)
-
Particle size analyzer (e.g., Zetasizer)
-
Freeze-dryer (optional)
Procedure:
-
Prepare a TMC solution (e.g., 0.25-1.0% w/v) by dissolving the synthesized TMC in either 1% acetic acid or deionized water (TMC is water-soluble). Stir until fully dissolved.
-
Dissolve the API in the TMC solution. If the API is not water-soluble, it may be dissolved in a small amount of a suitable co-solvent before being added to the TMC solution.
-
Prepare a TPP solution (e.g., 0.1-1.0% w/v) in deionized water.
-
Under constant magnetic stirring at room temperature, add the TPP solution dropwise to the TMC-drug solution.
-
Nanoparticles will form spontaneously. Continue stirring for a defined period (e.g., 30-60 minutes) to allow for stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove unreacted reagents and then resuspend in deionized water.
-
If freeze-drying for long-term storage, resuspend the nanoparticles in a solution containing a cryoprotectant (e.g., 1% mannitol).
-
Freeze the nanoparticle suspension and then lyophilize.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: Determined by separating the nanoparticles from the supernatant and quantifying the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the drug release profile from TMC nanoparticles.
Materials:
-
TMC nanoparticle formulation
-
Phosphate buffered saline (PBS, pH 7.4) or simulated tear fluid
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Equipment:
-
Dialysis apparatus (e.g., dialysis bags, Franz diffusion cells)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Accurately weigh a specific amount of the drug-loaded TMC nanoparticles and disperse them in a known volume of release medium (e.g., PBS pH 7.4).
-
Place the nanoparticle dispersion into a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a larger vessel containing a known volume of the release medium.
-
Place the entire setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium from the outer vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Mucoadhesion Study
This protocol outlines a method to assess the mucoadhesive properties of TMC formulations using a tensiometric method.
Materials:
-
TMC formulation (e.g., nanoparticle suspension, hydrogel)
-
Mucin solution (e.g., porcine gastric mucin dispersed in simulated tear fluid) or excised animal cornea
-
Simulated tear fluid (pH 7.4)
Equipment:
-
Tensiometer or texture analyzer with a mucoadhesion test rig
Procedure:
-
Prepare a mucin solution or use a freshly excised animal cornea mounted on a holder.
-
Apply a defined amount of the TMC formulation to the probe of the tensiometer.
-
Bring the probe with the formulation into contact with the mucin solution or cornea with a defined force for a specific contact time to allow for interaction.
-
Withdraw the probe at a constant speed.
-
The force required to detach the formulation from the mucin/cornea is measured as the force of adhesion. A higher detachment force indicates greater mucoadhesive strength.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of TMC formulations on a relevant ocular cell line (e.g., human corneal epithelial cells).
Materials:
-
Human corneal epithelial cell line (e.g., HCE-T)
-
Cell culture medium and supplements
-
TMC formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
Equipment:
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the TMC formulation in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the TMC formulation. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add MTT solution to each well.
-
Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Ocular Irritation Test (HET-CAM Assay)
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an alternative to in vivo eye irritation testing.
Materials:
-
Fertilized hen's eggs (incubated for 9-10 days)
-
TMC formulation
-
Saline solution (0.9% NaCl)
-
Positive control (e.g., 0.1 M NaOH)
-
Negative control (e.g., saline)
Equipment:
-
Egg incubator
-
Stereomicroscope
-
Tools for opening the eggshell
Procedure:
-
Incubate fertilized hen's eggs for 9 days at 37.5°C with appropriate humidity.
-
On day 9, candle the eggs to check for viability and mark the air sac.
-
Carefully remove the eggshell over the air sac to expose the inner membrane.
-
Moisten the inner membrane with saline and carefully remove it to expose the chorioallantoic membrane (CAM).
-
Apply a defined amount (e.g., 0.3 mL) of the TMC formulation directly onto the CAM.
-
Observe the CAM under a stereomicroscope for 5 minutes for any signs of hemorrhage, lysis of blood vessels, or coagulation.
-
Score the irritation potential based on the time of onset and severity of these reactions. A detailed scoring system should be followed according to established guidelines.
Conclusion
This compound stands out as a highly promising polymer for the development of next-generation ophthalmic drug delivery systems. Its unique physicochemical properties enable the formulation of delivery systems that can significantly enhance the bioavailability of topically applied drugs by increasing their residence time and facilitating their transport across the corneal barrier. The protocols and data presented in these notes provide a solid foundation for researchers and drug development professionals to explore the full potential of TMC in creating safer and more effective treatments for a wide range of ocular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems | MDPI [mdpi.com]
Application Notes and Protocols for Complexing siRNA with Trimethyl Chitosan Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a promising therapeutic modality by silencing disease-causing genes. However, its clinical translation is hindered by challenges such as rapid degradation and inefficient cellular uptake. Trimethyl chitosan (TMC), a quaternized derivative of chitosan, has emerged as a promising non-viral vector for siRNA delivery. Its permanent positive charge enhances solubility at physiological pH and promotes electrostatic interaction with negatively charged siRNA, facilitating the formation of stable nanoparticles. These nanoparticles protect siRNA from nuclease degradation and improve its cellular uptake.
This document provides detailed protocols for two common methods of complexing siRNA with TMC nanoparticles: simple complexation and ionic gelation. It also includes methods for the characterization of these nanoparticles and a summary of expected quantitative data.
Experimental Protocols
Protocol 1: Simple Complexation of siRNA with TMC
This method relies on the electrostatic interaction between the positively charged TMC and the negatively charged siRNA to spontaneously form nanoparticles.
Materials:
-
This compound (TMC)
-
siRNA (specific to the target gene)
-
Nuclease-free water
-
0.22 µm syringe filter
Procedure:
-
Preparation of TMC Stock Solution:
-
Dissolve TMC powder in nuclease-free water to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by gentle vortexing or stirring.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Preparation of siRNA Stock Solution:
-
Resuspend the lyophilized siRNA in nuclease-free water or siRNA buffer to a desired stock concentration (e.g., 20 µM).
-
-
Complexation of siRNA and TMC:
-
Determine the desired weight ratio (w/w) or nitrogen-to-phosphate (N/P) ratio for complexation. The optimal ratio should be determined empirically but often ranges from 5:1 to 20:1 (TMC:siRNA) by weight.[1][2]
-
In a sterile, nuclease-free microcentrifuge tube, add the calculated volume of the TMC stock solution.
-
To this, add the required volume of the siRNA stock solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for stable nanoparticle formation.
-
-
Characterization:
-
The resulting siRNA-TMC nanoparticles are now ready for characterization (see Protocol 3) and in vitro/in vivo studies.
-
Protocol 2: Ionic Gelation for siRNA-TMC Nanoparticle Formation
This method involves the use of an anionic cross-linking agent, most commonly sodium tripolyphosphate (TPP), to form more compact and stable nanoparticles.
Materials:
-
This compound (TMC)
-
siRNA (specific to the target gene)
-
Sodium tripolyphosphate (TPP)
-
Nuclease-free water
-
Acetic acid (for dissolving some types of chitosan, though TMC is generally water-soluble)
-
0.22 µm syringe filter
Procedure:
-
Preparation of TMC Solution:
-
Prepare a 1 mg/mL TMC solution in nuclease-free water as described in Protocol 1.
-
-
Preparation of siRNA Solution:
-
Prepare a stock solution of siRNA as described in Protocol 1.
-
-
Preparation of TPP Solution:
-
Prepare a 1 mg/mL TPP solution in nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Formation of siRNA-TMC-TPP Nanoparticles:
-
Two main approaches can be used:
-
siRNA Entrapment: Add the TPP solution dropwise to the TMC solution under constant gentle stirring. This will form blank TMC nanoparticles. Then, add the siRNA solution to the nanoparticle suspension and incubate for 30-60 minutes to allow for siRNA adsorption onto the surface.
-
siRNA Co-encapsulation: First, mix the siRNA solution with the TPP solution. Then, add this siRNA/TPP mixture dropwise to the TMC solution under constant gentle stirring.[3]
-
-
The ratio of TMC to TPP is a critical parameter that influences nanoparticle size and stability and should be optimized. A common starting point is a TMC:TPP weight ratio of 5:1.
-
After the addition of all components, continue stirring for an additional 30 minutes at room temperature.
-
-
Purification (Optional but Recommended):
-
To remove unreacted reagents, the nanoparticle suspension can be centrifuged at high speed (e.g., 14,000 x g for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer or nuclease-free water.
-
-
Characterization:
-
The purified siRNA-TMC-TPP nanoparticles are ready for characterization (see Protocol 3).
-
Protocol 3: Characterization of siRNA-TMC Nanoparticles
A. Assessment of siRNA Complexation via Gel Retardation Assay:
This assay confirms the successful complexation of siRNA with the TMC nanoparticles.
Materials:
-
siRNA-TMC nanoparticle samples prepared at different w/w or N/P ratios
-
Naked siRNA (as a control)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Gel loading dye
-
Nucleic acid stain (e.g., GelRed, SYBR Green)
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Prepare a 1-2% (w/v) agarose gel in TAE or TBE buffer containing the nucleic acid stain.
-
Mix the siRNA-TMC nanoparticle samples and the naked siRNA control with gel loading dye.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 100 V) for 20-30 minutes.[1]
-
Visualize the gel using a gel imaging system.
-
Interpretation: Naked siRNA will migrate through the gel, appearing as a distinct band. When complexed with TMC nanoparticles, the migration of siRNA will be retarded or completely inhibited, resulting in the absence of a band in the lane. The w/w or N/P ratio at which the siRNA band disappears is considered the ratio for complete complexation.
B. Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are crucial for predicting the stability and cellular uptake of the nanoparticles.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the siRNA-TMC nanoparticle suspension in nuclease-free water or a suitable buffer to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential according to the instrument's instructions.
-
Perform measurements in triplicate for each sample.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of siRNA-TMC nanoparticles.
Table 1: Physicochemical Properties of siRNA-TMC Nanoparticles
| Formulation Method | TMC:siRNA Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Simple Complexation | 10:1 | 82 | Not Specified | +11 | [1] |
| Simple Complexation | 20:1 | ~150-200 | < 0.3 | +15 to +25 | |
| Ionic Gelation (TMC/TPP) | 5:1 (TMC:TPP) | ~200-400 | < 0.4 | +20 to +30 |
Table 2: Gene Silencing Efficacy of siRNA-TMC Nanoparticles
| Target Gene | Cell Line | TMC:siRNA Ratio | siRNA Concentration | Gene Knockdown (%) | Reference |
| EGFR | MCF-7 | 10:1 (w/w) | 100 nM | 86 | |
| GFP | HEK293 | Various | Not Specified | Low, but improved with TMC | |
| TNF-α | Macrophages | Not Specified | Not Specified | ~30-40 (in vitro) | |
| IL-6/STAT3 | Cancer Cells | Not Specified | Not Specified | Significant Inhibition |
Mandatory Visualizations
Caption: Experimental workflows for siRNA-TMC nanoparticle formation.
Caption: Simplified siRNA-mediated gene silencing pathway.
Caption: IL-6/STAT3 signaling pathway and points of siRNA intervention.
References
- 1. Trimethyl-Chitosan Coated Gold Nanoparticles Enhance Delivery, Cellular Uptake and Gene Silencing Effect of EGFR-siRNA in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of chitosan/siRNA and trimethylchitosan/siRNA complexes behaviour in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common problems in the preparation of trimethyl chitosan nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation of trimethyl chitosan (TMC) nanoparticles. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Large and Inconsistent Particle Size
Q: My this compound nanoparticles are much larger than expected, and the size varies significantly between batches. What could be the cause, and how can I obtain smaller, more uniform nanoparticles?
A: Large and inconsistent particle size is a frequent issue in nanoparticle synthesis. Several factors in the ionotropic gelation process can influence the hydrodynamic diameter of your TMC nanoparticles.
Possible Causes and Solutions:
-
pH of the TMC and TPP Solutions: The pH plays a crucial role in the charge density of both the TMC and the crosslinker, sodium tripolyphosphate (TPP). An inappropriate pH can lead to weak or excessive crosslinking, resulting in larger particles or aggregation.
-
Solution: Carefully control the pH of both the TMC and TPP solutions. For TMC, a slightly acidic pH (around 4.6-5.5) is often optimal to ensure protonation of the amino groups. The pH of the TPP solution can also be adjusted; some studies suggest that a lower pH of the TPP solution can lead to smaller nanoparticles.[1] It is recommended to perform a pH optimization study for your specific TMC and drug combination.
-
-
Concentration of TMC and TPP: Higher concentrations of either TMC or TPP can lead to increased particle size due to greater availability of material for particle formation and potential aggregation.
-
Solution: Experiment with lower concentrations of both TMC and TPP. A systematic approach, varying one concentration while keeping the other constant, will help identify the optimal range for your desired particle size.
-
-
TMC to TPP Ratio: The ratio of the polymer to the crosslinker is a critical parameter. An excess of either component can result in incomplete crosslinking or aggregation.
-
Solution: Optimize the mass ratio of TMC to TPP. Ratios between 3:1 and 5:1 (TMC:TPP) are commonly reported to yield smaller nanoparticles.[2]
-
-
Mixing and Addition Rate: Inefficient mixing or a rapid addition of the TPP solution can create localized areas of high concentration, leading to the formation of larger, non-uniform particles.
-
Solution: Ensure vigorous and constant stirring of the TMC solution during the dropwise addition of the TPP solution. A slower, more controlled addition rate allows for more uniform crosslinking.
-
-
Molecular Weight of Chitosan: The molecular weight of the parent chitosan used to synthesize TMC can influence the final nanoparticle size. Higher molecular weight chitosan tends to form larger nanoparticles.
-
Solution: If possible, use a lower molecular weight chitosan for the synthesis of your TMC.
-
Problem 2: High Polydispersity Index (PDI)
Q: The Polydispersity Index (PDI) of my nanoparticle suspension is consistently high ( > 0.3), indicating a broad size distribution. How can I achieve a more monodisperse sample?
A: A high PDI suggests a heterogeneous population of nanoparticles, which can be problematic for many applications. Achieving a low PDI often requires careful optimization of the formulation and process parameters.
Possible Causes and Solutions:
-
Suboptimal Formulation Parameters: As with particle size, the pH, concentration, and ratio of TMC and TPP are critical for controlling PDI.
-
Solution: Systematically optimize these parameters as described in the previous section. A lower PDI often correlates with the conditions that produce smaller nanoparticles.[1]
-
-
Presence of Aggregates: The formation of aggregates will significantly increase the PDI.
-
Solution: After synthesis, consider a gentle sonication step to break up any loose aggregates. Additionally, filtering the nanoparticle suspension through a syringe filter (e.g., 0.45 µm) can help remove larger particles and aggregates.
-
-
Impure Reagents: The presence of impurities in your TMC or TPP can interfere with the self-assembly process and lead to a wider size distribution.
-
Solution: Ensure the purity of your reagents. If you synthesized the TMC yourself, ensure it is properly purified to remove any residual reagents from the methylation process.
-
-
Inadequate Mixing: Inefficient mixing during the addition of TPP can lead to a non-uniform reaction environment, resulting in a broad particle size distribution.
-
Solution: Use a high-quality magnetic stirrer and ensure a consistent and adequate stirring speed throughout the addition process.
-
Problem 3: Low Encapsulation Efficiency
Q: I am struggling to achieve a high encapsulation efficiency for my drug within the TMC nanoparticles. What factors influence drug loading, and how can I improve it?
A: Low encapsulation efficiency is a common hurdle, particularly for certain types of drugs. The physicochemical properties of both the drug and the nanoparticles play a significant role.
Possible Causes and Solutions:
-
Drug Properties: The solubility, molecular weight, and charge of your drug are critical. Hydrophilic drugs can be challenging to encapsulate in the chitosan matrix.
-
Solution: For hydrophilic drugs, consider modifying the encapsulation process. For instance, dissolving the drug in the TPP solution before adding it to the TMC solution can sometimes improve encapsulation. For hydrophobic drugs, a different nanoparticle preparation method, such as emulsion-based techniques, might be more suitable.
-
-
Interaction between Drug and Polymer: The electrostatic interactions between the drug and the TMC matrix are crucial for efficient loading.
-
Solution: If your drug is anionic, the cationic nature of TMC should favor encapsulation. If your drug is cationic, this can lead to repulsion. In such cases, modifying the pH to alter the charge of the drug or the polymer, or using a co-encapsulating agent with an opposite charge, might be beneficial.
-
-
TMC to Drug Ratio: The initial amount of drug relative to the amount of polymer will directly impact the loading capacity.
-
Solution: Experiment with different initial drug concentrations. However, be aware that excessively high drug concentrations can sometimes lead to nanoparticle instability and lower encapsulation efficiency.
-
-
Process Parameters: The timing of drug addition (before, during, or after nanoparticle formation) can affect the outcome.
-
Solution: Test different approaches for adding your drug. Adding the drug to the TMC solution before the addition of TPP is a common method.
-
Problem 4: Nanoparticle Instability and Aggregation
Q: My TMC nanoparticles appear stable initially but tend to aggregate and precipitate over time, especially in biological media. How can I improve their stability?
A: Nanoparticle stability is critical for their handling, storage, and in vivo performance. Aggregation is often driven by changes in the surrounding environment that disrupt the stabilizing forces.
Possible Causes and Solutions:
-
Insufficient Surface Charge: A sufficiently high positive zeta potential (typically > +30 mV) is necessary to maintain electrostatic repulsion between nanoparticles and prevent aggregation.
-
Solution: Optimize the formulation to achieve a higher zeta potential. This can sometimes be achieved by adjusting the TMC:TPP ratio.
-
-
pH and Ionic Strength of the Medium: Changes in pH and the presence of salts in biological buffers (like PBS) can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Solution: Before introducing the nanoparticles to a new medium, assess their stability in that specific buffer. For storage, it is often best to keep them in deionized water or a low ionic strength buffer at a slightly acidic pH. If aggregation in cell culture media is an issue, consider surface modification with a stabilizing agent.
-
-
Surface Modification: Coating the nanoparticles with a hydrophilic polymer can provide steric stabilization, which is less sensitive to changes in ionic strength.
-
Solution: Consider coating your TMC nanoparticles with polyethylene glycol (PEG) or poloxamers. This can create a protective layer that prevents aggregation in high-salt environments.
-
-
Lyophilization: Freeze-drying can be an effective way to store nanoparticles long-term, but the process itself can induce aggregation if not done correctly.
-
Solution: Use a cryoprotectant, such as trehalose or sucrose, during lyophilization to protect the nanoparticles from freezing and drying stresses.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal molecular weight of chitosan for preparing TMC nanoparticles?
A1: While there is no single "ideal" molecular weight, lower molecular weight chitosan (e.g., 50-190 kDa) generally tends to produce smaller nanoparticles.[2] The optimal molecular weight can also depend on the specific application and the drug being encapsulated.
Q2: How can I confirm the successful synthesis of this compound (TMC)?
A2: The most common methods to confirm the quaternization of chitosan are Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. In FTIR, the appearance of a new peak around 1475 cm⁻¹ (C-H bending of the methyl groups) and a decrease in the peak around 1600 cm⁻¹ (N-H bending of the primary amine) are indicative of successful trimethylation. ¹H NMR can be used to quantify the degree of quaternization.
Q3: What is a good PDI value for TMC nanoparticles?
A3: A PDI value below 0.3 is generally considered acceptable and indicates a relatively monodisperse population of nanoparticles.[3] For many pharmaceutical applications, a PDI below 0.2 is often desired.
Q4: Can I use a different crosslinker instead of sodium tripolyphosphate (TPP)?
A4: Yes, other polyanions can be used as crosslinkers, such as sodium sulfate, dextran sulfate, and hyaluronic acid. The choice of crosslinker can influence the nanoparticle properties, including size, charge, and release characteristics.
Q5: How should I store my TMC nanoparticle suspension?
A5: For short-term storage, it is generally recommended to store the nanoparticle suspension at 4°C in deionized water or a low ionic strength buffer to minimize aggregation. For long-term storage, lyophilization with a cryoprotectant is the preferred method.
Data Presentation
Table 1: Influence of Formulation Parameters on TMC Nanoparticle Size and PDI
| Parameter | Variation | Effect on Particle Size | Effect on PDI | Reference(s) |
| TMC Concentration | Increasing | Increase | Increase | |
| TPP Concentration | Increasing | Increase | Decrease (initially), then Increase | |
| TMC:TPP Ratio | Increasing TMC | Increase | Increase | |
| pH of TPP Solution | Increasing (acidic to basic) | Increase | Increase | |
| Chitosan Molecular Weight | High vs. Low | Higher MW leads to larger size | Higher MW can increase PDI |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action(s) |
| Large Particle Size | High polymer/crosslinker concentration, suboptimal pH | Decrease concentrations, optimize pH, slow down TPP addition |
| High PDI | Aggregation, non-uniform reaction | Optimize formulation, sonicate, filter, ensure efficient mixing |
| Low Encapsulation Efficiency | Poor drug-polymer interaction, inappropriate drug properties | Modify pH, change drug addition step, consider alternative formulation |
| Instability/Aggregation | Low zeta potential, high ionic strength medium | Optimize for higher zeta potential, use stabilizing coatings (e.g., PEG), store in low ionic strength buffer |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Ionotropic Gelation
-
Preparation of TMC Solution:
-
Dissolve this compound (TMC) in deionized water to a final concentration of 1 mg/mL.
-
Adjust the pH of the TMC solution to 5.0 using 0.1 M HCl or 0.1 M NaOH.
-
Stir the solution at room temperature until the TMC is completely dissolved.
-
If encapsulating a drug, add the drug to the TMC solution at this stage and stir until dissolved.
-
-
Preparation of TPP Solution:
-
Dissolve sodium tripolyphosphate (TPP) in deionized water to a final concentration of 0.5 mg/mL.
-
-
Nanoparticle Formation:
-
Place the TMC solution on a magnetic stirrer and maintain constant, vigorous stirring.
-
Using a syringe pump or by manual dropwise addition, add the TPP solution to the TMC solution at a constant rate (e.g., 0.5 mL/min). A typical TMC:TPP volume ratio is 2:1.
-
Continue stirring for 30 minutes at room temperature after the addition of TPP is complete to allow for nanoparticle stabilization.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute a small aliquot of the purified nanoparticle suspension in deionized water to an appropriate concentration. The optimal concentration will depend on the instrument and should result in a stable count rate as per the manufacturer's guidelines.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to 25°C.
-
Enter the viscosity and refractive index of the dispersant (water) into the software.
-
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The software will provide the Z-average particle size and the Polydispersity Index (PDI).
-
Protocol 3: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry
-
Separation of Free Drug:
-
After nanoparticle formation and before the purification washing steps, take a known volume of the nanoparticle suspension.
-
Centrifuge the suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of the drug using a UV-Vis spectrophotometer.
-
Use a pre-established calibration curve of the free drug in the same buffer to determine the concentration of the unencapsulated drug.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Calculate the EE% using the following formula: EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in this compound nanoparticle preparation.
References
- 1. Factors determining the stability, size distribution, and cellular accumulation of small, monodisperse chitosan nanoparticles as candidate vectors for anticancer drug delivery: application to the passive encapsulation of [14C]-doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan, Chitosan/IgG-Loaded, and N-Trimethyl Chitosan Chloride Nanoparticles as Potential Adjuvant and Carrier-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Optimizing Drug Encapsulation in Trimethyl Chitosan (TMC) Carriers
Welcome to the technical support center for optimizing drug encapsulation efficiency in trimethyl chitosan (TMC) carriers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the preparation and characterization of drug-loaded TMC nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is a typical drug encapsulation efficiency I can expect for TMC nanoparticles?
A1: The encapsulation efficiency (EE) of drugs in TMC nanoparticles can be quite high, often ranging from 70% to over 95%.[1][2][3] However, the actual EE is highly dependent on the physicochemical properties of the drug, the formulation parameters, and the preparation method. For instance, vancomycin has been encapsulated with an efficiency of 73.65% ± 1.83%[4], while bovine serum albumin (BSA) has reached efficiencies of up to 90% and even 95%.[1] Hydrophilic and small molecular weight drugs may exhibit lower EE due to their tendency to diffuse into the aqueous phase during nanoparticle formation.
Q2: Why is my encapsulation efficiency low?
A2: Low encapsulation efficiency can stem from several factors:
-
Suboptimal TMC to Cross-linker Ratio: An inappropriate ratio of TMC to the cross-linking agent, such as sodium tripolyphosphate (TPP), can lead to inefficient nanoparticle formation and drug entrapment.
-
pH of the Solution: The pH affects the charge density of both the TMC and the drug. If the electrostatic interactions are not favorable at the working pH, encapsulation will be poor. Chitosan is soluble in acidic conditions, and its derivatives like TMC have an extended pH solubility range.
-
Drug Properties: Highly water-soluble drugs can be challenging to encapsulate in an aqueous environment as they may leak out before the nanoparticles are fully formed.
-
Mixing and Stirring Speed: Inadequate or excessive stirring speed can affect the size and stability of the nanoparticles, thereby influencing drug encapsulation. A continuous increase in mixer rate from 500 to 3500 rpm has been shown to enhance encapsulation efficiency.
Q3: How does the concentration of TMC and TPP affect nanoparticle formation and drug loading?
A3: The concentrations of TMC and TPP are critical. Generally, increasing the TMC concentration can lead to a higher encapsulation efficiency. Similarly, adjusting the TPP concentration can significantly impact nanoparticle size and encapsulation. For example, increasing TPP concentration from 0.5 to 0.7 mg/ml has been shown to improve encapsulation efficiency from 46.7% to 90%. However, there is an optimal range for these concentrations, beyond which nanoparticle aggregation or poor formation can occur.
Q4: My nanoparticles are aggregating. What can I do to prevent this?
A4: Nanoparticle aggregation is a common issue. Here are some troubleshooting steps:
-
Optimize Zeta Potential: A sufficiently high positive zeta potential (typically > +20 mV) indicates good colloidal stability and repulsion between particles. Adjusting the pH or the TMC concentration can modulate the zeta potential.
-
Control Ionic Strength: High salt concentrations in the solution can shield the surface charges of the nanoparticles, leading to aggregation. Using deionized water and minimizing the use of buffers with high ionic strength during preparation is advisable.
-
Incorporate Stabilizers: The addition of stabilizers, such as Tween 80, during the preparation process can prevent particle aggregation.
-
Optimize Stirring: The speed and duration of stirring during nanoparticle formation should be carefully controlled to prevent over-mixing, which can lead to aggregation.
Q5: What is the ideal pH for encapsulating my drug?
A5: The ideal pH depends on the pKa of your drug and the isoelectric point of proteins if you are encapsulating them. TMC is positively charged over a wide pH range, which is advantageous. The pH should be selected to ensure that the drug has an opposite charge to the TMC, maximizing electrostatic interactions which are a primary driving force for encapsulation. For example, a pH of 5.5 has been shown to result in minimum particle size and maximum encapsulation efficiency for certain formulations.
Data on Factors Influencing Encapsulation Efficiency
The following tables summarize quantitative data from various studies on the key parameters affecting drug encapsulation in TMC.
Table 1: Effect of Formulation Parameters on Encapsulation Efficiency
| Parameter | Variation | Effect on Encapsulation Efficiency (EE) | Reference |
| TMC Concentration | Increased from 0.05% to 0.25% | Increased EE from 10% to 26% | |
| TPP Concentration | Increased from 0.5 to 0.7 mg/ml | Increased EE from 46.7% to 90% | |
| pH | Optimized to 5.5 | Maximum EE of 73.81% ± 3.13 | |
| Stirring Speed | Increased from 500 to 3500 rpm | Increased EE from 58.3% ± 3.6 to 74.4% ± 2.59 | |
| Initial Drug Conc. | Increased BSA concentration | Increased EE |
Table 2: Characterization of Drug-Loaded TMC Nanoparticles
| Drug | Average Size | Zeta Potential | Encapsulation Efficiency | Reference |
| Vancomycin | 220 nm | +14.6 ± 0.8 mV | 73.65% ± 1.83% | |
| Bovine Serum Albumin | 110-180 nm | - | Up to 90% | |
| Ovalbumin | ~350 nm | Positive | Up to 95% | |
| Tetanus Toxoid | - | Positive | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of TMC and the preparation of drug-loaded TMC nanoparticles.
Protocol 1: Synthesis of N,N,N-Trimethyl Chitosan (TMC)
This protocol is a generalized procedure based on common synthesis methods.
-
Dissolution of Chitosan: Dissolve 1 gram of low molecular weight chitosan in 40 mL of 1-methyl-2-pyrrolidone.
-
Addition of Reagents: Add 2.4 grams of potassium iodide and 5.5 mL of 15% sodium hydroxide solution to the chitosan solution and stir until a clear solution is formed.
-
Methylation: Add 5.75 mL of methyl iodide to the solution. Heat the mixture to 60°C and stir for 6 hours under a Liebig condenser.
-
Isolation of Product: Cool the solution to room temperature. Precipitate the product by adding acetone and collect the precipitate by centrifugation.
-
Ion Exchange: Dissolve the product in a 5% (w/w) sodium chloride solution to exchange the iodide ions with chloride ions.
-
Final Precipitation and Drying: Recover the TMC by precipitation with acetone. Wash the product with acetone and dry it to obtain a white powder.
Protocol 2: Preparation of Drug-Loaded TMC Nanoparticles via Ionic Gelation
This protocol is a standard method for preparing TMC nanoparticles.
-
Preparation of TMC Solution: Prepare a TMC solution (e.g., 10 mg/mL) in deionized water. If encapsulating a drug, dissolve the drug in the TMC solution at the desired concentration.
-
Preparation of TPP Solution: Prepare a sodium tripolyphosphate (TPP) solution (e.g., 1 mg/mL) in deionized water.
-
Nanoparticle Formation: While stirring the TMC solution at a controlled speed (e.g., 700 rpm) at room temperature, add the TPP solution dropwise.
-
Stirring: Continue stirring the mixture for 30 minutes to allow for the formation of stable nanoparticles.
-
Collection of Nanoparticles: Collect the nanoparticles by centrifugation (e.g., 16,000 x g for 40 minutes).
-
Washing and Storage: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove any unentrapped drug. Repeat the centrifugation and resuspension steps twice. Finally, resuspend the nanoparticles in a suitable medium for storage at 4°C.
Visual Guides
Diagram 1: Factors Influencing Drug Encapsulation Efficiency
This diagram illustrates the key parameters that researchers can manipulate to optimize the encapsulation of drugs within TMC carriers.
Caption: Key factors affecting drug encapsulation efficiency in TMC carriers.
Diagram 2: Experimental Workflow for TMC Nanoparticle Preparation
This workflow outlines the sequential steps involved in the synthesis and characterization of drug-loaded TMC nanoparticles.
Caption: Workflow for preparing and characterizing drug-loaded TMC nanoparticles.
References
Technical Support Center: Enhancing the Stability of Trimethyl Chitosan Hydrogels
Welcome to the Technical Support Center for Trimethyl Chitosan (TMC) Hydrogels. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for improving the stability of your TMC hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound (TMC) hydrogels?
A1: The stability of TMC hydrogels is a multifactorial issue primarily influenced by:
-
Degree of Quaternization (DQ): The DQ affects the charge density and solubility of the TMC polymer. A higher DQ can lead to stronger electrostatic interactions but may also influence the crosslinking efficiency and degradation rate.[1][2][3][4]
-
Crosslinking: The type and density of crosslinks are critical for hydrogel stability. Chemical crosslinkers create permanent covalent bonds, generally resulting in more stable hydrogels compared to physical crosslinkers, which form reversible ionic or hydrogen bonds.[5]
-
Polymer Concentration: Higher concentrations of TMC generally lead to a more entangled polymer network and can enhance mechanical strength.
-
pH of the Environment: The pH can affect the swelling behavior and degradation of TMC hydrogels, especially those formed via ionic crosslinking.
-
Temperature: Temperature can influence the kinetics of gelation and the stability of thermosensitive hydrogels.
Q2: My TMC hydrogel is too soft and mechanically weak. How can I improve its strength?
A2: To enhance the mechanical properties of your TMC hydrogel, consider the following:
-
Increase Crosslinker Concentration: A higher concentration of the crosslinking agent will create a denser network with improved stiffness.
-
Switch to a Chemical Crosslinker: If you are using a physical crosslinker, switching to a chemical crosslinker like genipin will form covalent bonds and significantly increase mechanical strength.
-
Increase TMC Concentration: A higher polymer concentration can lead to a more robust hydrogel network.
-
Optimize the Degree of Quaternization (DQ): The effect of DQ on mechanical properties can be complex. While a higher DQ increases charge density, it might also lead to degradation of the polymer backbone during synthesis, potentially reducing mechanical strength. Experiment with TMC of varying DQs to find the optimal balance for your application.
Q3: My hydrogel degrades too quickly for my long-term drug delivery application. What can I do?
A3: To slow down the degradation rate of your TMC hydrogel, you can:
-
Increase Crosslinking Density: A more densely crosslinked network will be more resistant to enzymatic and hydrolytic degradation.
-
Use a More Stable Crosslinker: Chemical crosslinkers like genipin form stable covalent bonds that are less susceptible to degradation compared to the ionic bonds formed by physical crosslinkers.
-
Incorporate other polymers: Blending TMC with other polymers can modify the degradation profile.
Q4: The swelling ratio of my hydrogel is too high, leading to a burst release of the encapsulated drug. How can I control the swelling?
A4: To control the swelling of your TMC hydrogel, you should:
-
Increase the Crosslinking Density: A higher degree of crosslinking restricts the expansion of the polymer network, thus reducing the swelling ratio.
-
Modify the pH of the Swelling Medium: The swelling of ionically crosslinked hydrogels is often pH-dependent. Understanding this relationship for your specific system can help in controlling the swelling.
-
Adjust the Polymer Concentration: Higher polymer concentrations can lead to lower swelling ratios.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Hydrogel does not form or gelation is too slow | Insufficient crosslinker concentration. | Increase the concentration of the crosslinking agent. |
| Inappropriate pH for crosslinking reaction. | Adjust the pH of the polymer and crosslinker solutions to the optimal range for the specific crosslinking chemistry. | |
| Low polymer concentration. | Increase the concentration of the this compound solution. | |
| Low temperature affecting reaction kinetics. | For thermosensitive hydrogels, ensure the temperature is raised to the gelation point. For chemical crosslinking, consider optimizing the reaction temperature. | |
| Hydrogel is brittle and fractures easily | Excessive crosslinking. | Reduce the concentration of the crosslinker to create a more flexible network. |
| High polymer concentration leading to stiffness. | Decrease the concentration of the this compound solution. | |
| Inconsistent batch-to-batch reproducibility | Variation in the degree of quaternization (DQ) of TMC. | Ensure consistent synthesis and characterization of the DQ for each batch of TMC. |
| Inaccurate measurement of reagents. | Use precise measurement techniques for all components of the hydrogel formulation. | |
| Fluctuations in environmental conditions (temperature, pH). | Strictly control the temperature and pH during hydrogel preparation and crosslinking. | |
| Precipitation occurs during hydrogel formation | Rapid, uncontrolled ionic interactions. | For polyelectrolyte complexes, consider adding a shielding agent like NaCl to modulate the electrostatic interactions. |
| Poor solubility of TMC or crosslinker. | Ensure all components are fully dissolved before mixing. For TMC, solubility is generally good at physiological pH. |
Quantitative Data Summary
Table 1: Effect of Crosslinker on Mechanical Properties of Chitosan Hydrogels
| Crosslinker | Polymer System | Young's Modulus (kPa) | Storage Modulus (G') (Pa) | Reference |
| None (Physical Gelation) | Chitosan | ~12.5 | - | |
| Genipin | Chitosan | - | Increased with crosslinking | |
| β-Glycerophosphate | Chitosan | - | Increased with crosslinking | |
| Oxidized Dextran | N-Carboxyethyl Chitosan | - | ~1000 - 4000 |
Table 2: Swelling and Degradation Behavior of Chitosan-Based Hydrogels
| Polymer System | Crosslinker | Swelling Ratio (%) | Degradation Profile | Reference |
| Chitosan | Photocrosslinking | >1200% in 24h | Measurable mass loss after 1 week in lysozyme | |
| Chitosan-β-GP-CNT | - | Varies with CNT content | Lysozyme accelerates degradation | |
| Glycol Chitosan | - | Higher than chitosan | Degradation in simulated gastric fluid studied |
Experimental Protocols
Protocol 1: Preparation of Thermosensitive this compound/β-Glycerophosphate (TMC/β-GP) Hydrogel
This protocol describes the preparation of a thermosensitive hydrogel that is liquid at lower temperatures and forms a gel at physiological temperature.
Materials:
-
N,N,N-Trimethyl Chitosan (TMC)
-
β-Glycerophosphate (β-GP)
-
0.1 M Acetic Acid
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare TMC Solution:
-
Dissolve the desired amount of TMC (e.g., 2.5% - 3.0% w/v) in 0.1 M acetic acid.
-
Stir the solution at room temperature until the TMC is completely dissolved.
-
-
Prepare β-GP Solution:
-
Prepare a 50% - 60% (w/v) aqueous solution of β-GP.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
-
Hydrogel Formation:
-
Cool both the TMC and β-GP solutions in an ice bath for at least 30 minutes.
-
Slowly add the cold β-GP solution dropwise to the cold TMC solution under continuous stirring.
-
Monitor the pH of the mixture and adjust it to a final pH of 6.9-7.2 by the addition of the β-GP solution.
-
The resulting solution should be a liquid at low temperatures.
-
-
Gelation:
-
To induce gelation, warm the solution to 37 °C. The sol-to-gel transition should occur within minutes.
-
Protocol 2: Genipin Crosslinking of this compound Hydrogels
This protocol details the use of genipin, a natural and less cytotoxic crosslinker, to form stable TMC hydrogels.
Materials:
-
N,N,N-Trimethyl Chitosan (TMC)
-
Genipin
-
1% (v/v) Acetic Acid
-
Deionized water
-
Vortex mixer
-
Incubator at 37 °C
Procedure:
-
Prepare TMC Solution:
-
Prepare a solution of TMC in 1% (v/v) acetic acid at the desired concentration (e.g., 2% w/v).
-
Vortex or stir until the TMC is fully dissolved.
-
-
Prepare Genipin Solution:
-
Prepare a stock solution of genipin in deionized water or 1% acetic acid. The concentration will depend on the desired crosslinking density.
-
-
Crosslinking Reaction:
-
Add the genipin solution to the TMC solution. A typical molar ratio of genipin to chitosan amino groups can be a starting point, but this should be optimized for your specific application.
-
Mix the solution thoroughly.
-
Pour the mixture into a mold or desired container.
-
Incubate the mixture at 37 °C. The crosslinking process is indicated by a gradual change in color to blue or bluish-green and can take several hours to days to complete.
-
-
Washing:
-
After gelation is complete, wash the hydrogel extensively with deionized water or phosphate-buffered saline (PBS) to remove any unreacted genipin.
-
Visualizations
Caption: Workflow for the preparation of stable this compound hydrogels.
Caption: Troubleshooting logic for common TMC hydrogel stability issues.
References
- 1. Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effect of degree of quaternization of N-trimethyl chitosan chloride for enhanced transport of hydrophilic compounds across intestinal caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Trimethyl Chitosan Production for Preclinical Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up trimethyl chitosan (TMC) production for preclinical studies.
Frequently Asked Questions (FAQs)
1. What is this compound (TMC) and why is it used in preclinical studies?
This compound (TMC) is a quaternized derivative of chitosan, a natural polysaccharide derived from chitin.[1][2] Unlike chitosan, which is only soluble in acidic conditions, TMC is soluble over a wider pH range, including physiological pH.[1][3][4] This enhanced solubility, along with its biocompatibility, biodegradability, mucoadhesive properties, and ability to enhance permeation across mucosal membranes, makes it a valuable candidate for various drug and vaccine delivery applications in preclinical research.
2. What are the key parameters to consider when synthesizing TMC?
The synthesis of TMC primarily involves the methylation of the amino groups of chitosan. Key parameters that influence the final product's characteristics include:
-
Reaction Method: Common methods include using methyl iodide in the presence of a strong base or greener alternatives like dimethyl carbonate.
-
Degree of Quaternization (DQ): This is a critical parameter affecting TMC's solubility, mucoadhesion, and cytotoxicity. A DQ of 40-50% is often considered optimal for transepithelial drug delivery.
-
O-methylation: The undesirable methylation of hydroxyl groups can occur, especially under strong basic conditions and high temperatures, which can reduce the aqueous solubility of TMC.
-
Molecular Weight (MW) of Chitosan: The starting molecular weight of chitosan can influence the properties of the resulting TMC.
-
Reaction Time and Temperature: These factors affect the degree of quaternization and the extent of side reactions like O-methylation.
3. What are the regulatory hurdles for using TMC in preclinical and clinical studies?
While chitosan itself has been approved by the FDA for specific applications like wound dressings, neither chitosan nor TMC is currently approved as Generally Recognized As Safe (GRAS) for use as a vaccine adjuvant or for broad drug delivery applications in humans. Extensive preclinical and clinical data on efficacy, consistency, and safety are required for regulatory approval. For clinical trials, an Investigational New Drug (IND) application must be filed with the FDA.
4. How does the degree of quaternization (DQ) impact the properties of TMC?
The Degree of Quaternization (DQ), which represents the percentage of trimethylated amino groups, significantly influences TMC's properties:
-
Solubility: Higher DQ generally leads to improved water solubility over a wider pH range. However, very high DQ (e.g., >80%) can sometimes lead to decreased solubility due to O-methylation. An intermediate DQ of around 40% has been found to provide the highest solubility.
-
Mucoadhesion: The positive charge from the quaternary ammonium groups enhances electrostatic interactions with negatively charged sialic acid in mucus, leading to increased mucoadhesion.
-
Permeation Enhancement: An optimal DQ is necessary to facilitate the opening of tight junctions between epithelial cells, thereby enhancing the paracellular transport of drugs.
-
Cytotoxicity: Higher DQ can sometimes be associated with increased cytotoxicity.
5. What are the common challenges in scaling up TMC production?
Scaling up TMC production from the lab to a larger scale presents several challenges:
-
Maintaining Consistency: Ensuring batch-to-batch reproducibility in terms of DQ, molecular weight, and purity is crucial but difficult to achieve.
-
Process Control: Precise control over reaction parameters such as temperature, stirring speed, and reagent addition rate is critical and becomes more complex at a larger scale.
-
Purification: Removing unreacted reagents and byproducts efficiently at a large scale can be challenging.
-
Nanoparticle Formulation: When scaling up the production of TMC-based nanoparticles, maintaining consistent particle size, polydispersity index (PDI), and encapsulation efficiency is a significant hurdle.
Troubleshooting Guides
TMC Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Degree of Quaternization (DQ) | - Insufficient amount of methylating agent (e.g., methyl iodide).- Short reaction time.- Low reaction temperature.- Incomplete dissolution of chitosan. | - Increase the molar ratio of the methylating agent to the glucosamine units of chitosan.- Extend the reaction time.- Optimize the reaction temperature (e.g., 60°C for methyl iodide method).- Ensure complete dissolution of chitosan in the reaction medium before adding other reagents. |
| Poor Solubility of the Final TMC Product in Water | - Low Degree of Quaternization (DQ).- Presence of O-methylation.- Residual N-Methyl-2-pyrrolidone (NMP) or other solvents. | - Increase the DQ by optimizing the reaction conditions (see above).- To avoid O-methylation, consider using a lower reaction temperature or alternative synthesis methods like the Eschweiler–Clarke method.- Ensure thorough washing of the product with solvents like acetone to remove residual NMP. |
| Product is a Sticky Precipitate Instead of a Powder | - Incomplete precipitation.- Presence of impurities. | - Use a sufficient volume of a suitable non-solvent like acetone for precipitation.- Perform multiple washing steps with the non-solvent.- After precipitation, dissolve the product in a salt solution (e.g., 5-10% NaCl) and re-precipitate with the non-solvent to aid purification. |
TMC Characterization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inaccurate DQ Measurement by ¹H NMR | - Poor dissolution of TMC in D₂O.- Overlapping peaks in the NMR spectrum. | - Ensure the TMC sample is fully dissolved in D₂O; gentle heating may aid dissolution.- Use a high-resolution NMR spectrometer to better resolve the peaks.- The signal at ~3.3 ppm is typically attributed to the protons of the trimethylamino group. |
| High Polydispersity Index (PDI) of TMC Nanoparticles | - Inefficient mixing during nanoparticle formation.- Suboptimal concentrations of TMC and cross-linker (e.g., TPP).- Aggregation of nanoparticles. | - Optimize the stirring speed and the rate of addition of the cross-linking agent.- Perform a systematic study to find the optimal concentration ratio of TMC to the cross-linker.- Consider adding a surfactant like Tween 80 to the formulation to prevent aggregation. |
| Low Encapsulation Efficiency of a Drug in TMC Nanoparticles | - Poor interaction between the drug and the TMC matrix.- Drug leakage during the preparation process. | - The electrostatic interaction between a positively charged TMC and a negatively charged drug can improve encapsulation efficiency.- Optimize the pH of the solutions to ensure favorable charges on both the TMC and the drug.- Use a higher concentration of TMC. |
Quantitative Data Summary
Table 1: Synthesis Parameters for this compound (TMC)
| Parameter | Value/Range | Reference(s) |
| Chitosan Concentration | 1 g in 40 mL NMP | |
| Methyl Iodide Volume | 5.75 mL | |
| Sodium Hydroxide Concentration | 15% (w/v) | |
| Potassium Iodide | 2.4 g | |
| Reaction Temperature | 60 °C | |
| Reaction Time | 6 hours |
Table 2: Characterization of TMC and TMC Nanoparticles
| Parameter | Value/Range | Reference(s) |
| Degree of Quaternization (DQ) | 51% | |
| Nanoparticle Size (TMC/TPP) | 250 - 300 nm | |
| Zeta Potential of Nanoparticles | +45.2 ± 4.6 mV | |
| Encapsulation Efficiency (Tetanus Toxoid) | 60 ± 12% | |
| Encapsulation Efficiency (Insulin) | 47.0 ± 2.9% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Methyl Iodide Method)
This protocol is based on the method described by Confidence Onyebuchi, et al. (2019).
Materials:
-
Chitosan (1 g)
-
N-Methyl-2-pyrrolidone (NMP) (40 mL)
-
Sodium hydroxide (NaOH) solution (15% w/v)
-
Potassium iodide (KI) (2.4 g)
-
Methyl iodide (CH₃I) (5.75 mL)
-
Acetone
-
Sodium chloride (NaCl) solution (5% w/w)
-
Distilled water
Procedure:
-
Disperse 1 g of chitosan in 40 mL of NMP in a round-bottom flask.
-
Add 2.4 g of KI and 5.5 mL of 15% NaOH solution to the mixture.
-
Stir the mixture until a clear solution is formed.
-
Add 5.75 mL of methyl iodide to the solution.
-
Heat the reaction mixture at 60°C for 6 hours under a Liebig condenser.
-
Cool the solution to room temperature.
-
Precipitate the product by adding an excess of acetone.
-
Isolate the precipitate by centrifugation.
-
To exchange the iodide counter-ion for chloride, dissolve the product in a 5% (w/w) NaCl solution.
-
Re-precipitate the product with acetone.
-
Wash the final product with acetone and dry it to obtain a white powder.
Protocol 2: Preparation of TMC Nanoparticles by Ionic Gelation
This protocol is based on the method described by Zarifpour et al. (2013).
Materials:
-
This compound (TMC)
-
Sodium tripolyphosphate (TPP)
-
Tween 80
-
Distilled water
Procedure:
-
Prepare a 2 mg/mL solution of TMC in distilled water.
-
Add Tween 80 to the TMC solution to a final concentration of 1% (w/v) and stir.
-
Prepare a 1 mg/mL solution of TPP in distilled water.
-
Add the TPP solution dropwise to the TMC solution under constant magnetic stirring at room temperature.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation of TMC nanoparticles.
-
The resulting nanoparticle suspension can be used for further characterization or drug loading.
Visualizations
Diagram 1: Experimental Workflow for this compound (TMC) Synthesis
Caption: Workflow for the synthesis and purification of this compound (TMC).
Diagram 2: Troubleshooting Logic for Poor TMC Solubility
Caption: Decision tree for troubleshooting poor solubility of this compound (TMC).
References
identifying and minimizing side reactions in trimethyl chitosan synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to identify and minimize side reactions during the synthesis of N,N,N-trimethyl chitosan (TMC).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during trimethyl chitosan (TMC) synthesis?
A1: The primary side reactions in TMC synthesis, particularly when using methyl iodide under strong alkaline conditions, are O-methylation at the hydroxyl groups (C3 and C6) of the chitosan backbone and polymer degradation (chain scission), which reduces the molecular weight.[1][2] Incomplete N-methylation can also result in the formation of N,N-dimethyl chitosan (DMC) as a byproduct.[3]
Q2: Why is my synthesized TMC insoluble or only partially soluble in water at neutral pH?
A2: Water insolubility is a common issue and can be attributed to several factors:
-
Low Degree of Quaternization (DQ): A sufficient number of permanently charged quaternary ammonium groups are required to ensure solubility across a wide pH range. A low DQ means fewer of these groups, leading to poor solubility.[3]
-
Excessive O-methylation: The methylation of hydroxyl groups reduces the polymer's ability to form hydrogen bonds with water, which can decrease its solubility, even with a high degree of N-trimethylation.[3]
-
Presence of N,N-dimethyl chitosan (DMC): If the reaction is incomplete, the resulting DMC is insoluble and will diminish the overall solubility of the final product.
-
Residual Impurities: Inadequate purification can leave unreacted chitosan or other insoluble byproducts.
Q3: How can I identify and quantify the primary side products?
A3: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most effective technique for identifying and quantifying N-methylation, O-methylation, and the degree of quaternization.
-
N,N,N-trimethylation (-N⁺(CH₃)₃): A characteristic signal appears around 3.3 ppm.
-
N,N-dimethylation (-N(CH₃)₂): A smaller peak may be visible at approximately 2.5 ppm or 5.2 ppm.
-
O-methylation (-OCH₃): A signal for methyl protons on oxygen atoms can be observed around 3.5 ppm.
The degree of quaternization (DQ) can be calculated from the ¹H NMR spectrum by comparing the integration of the trimethylammonium proton peak with the integration of the protons on the chitosan backbone.
Q4: My TMC has a lower molecular weight than the starting chitosan. What caused this?
A4: This is a result of polymer degradation. The strong alkaline environment (e.g., concentrated sodium hydroxide) and elevated temperatures used during the synthesis can cause the scission of the glycosidic bonds in the chitosan backbone, leading to a reduction in molecular weight. This degradation can be significant, with some studies reporting a decrease of up to 50%.
Troubleshooting Guide
This section addresses specific issues you may encounter during TMC synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Quaternization (DQ) | 1. Insufficient reaction time or temperature. 2. Inadequate amount of methylating agent (e.g., methyl iodide). 3. Suboptimal base concentration. | 1. Increase the number of reaction steps; adding the base and methyl iodide incrementally over a longer period (e.g., 12-24 hours) can significantly increase DQ. 2. Use a higher molar ratio of methyl iodide to the chitosan amino groups. 3. Optimize the concentration of the base (e.g., NaOH). Note that an excess of NaOH can favor O-methylation. |
| Evidence of O-methylation in NMR Spectrum | 1. High concentration of strong base (e.g., NaOH). 2. Elevated reaction temperature. 3. Prolonged reaction times in strong alkaline conditions. | 1. Use the minimum effective concentration of NaOH or consider a weaker base, although this may lower the DQ. 2. Perform the reaction at a lower temperature, though this may require a longer reaction time. 3. Adopt a two-step synthesis method where N,N-dimethyl chitosan is formed first under milder conditions, followed by quaternization. 4. Consider alternative "green" methylating agents like dimethyl carbonate, which can yield O-methyl-free TMC. |
| Significant Polymer Degradation | 1. Harsh reaction conditions (high temperature and strong base). | 1. Avoid excessively high temperatures. 2. Use a less harsh base like dimethyl amino pyridine, although this may result in a lower DQ. 3. Minimize the total exposure time to strong alkaline conditions. |
| Poor Yield or Product Loss | 1. Incomplete precipitation of the product. 2. Loss of material during washing and purification steps. | 1. Use an appropriate non-solvent for precipitation, such as ethanol or acetone. 2. Ensure thorough washing to remove impurities like N-methyl-2-pyrrolidone (NMP), which can hinder solubility if left as a residue. Centrifuge and filter carefully to recover the solid product. |
Data Summary: Reaction Parameters and Their Impact
The synthesis of TMC is a balance between achieving a high degree of quaternization and minimizing side reactions. The table below summarizes key findings from the literature.
| Synthesis Method | Base | Key Parameters | Observed Outcome | Reference(s) |
| One-Step | Sodium Hydroxide (NaOH) | Increasing the number of reaction steps (incremental addition of reagents) | DQ increased from 21% to 59%. | |
| One-Step | Dimethyl Amino Pyridine | Increasing the number of reaction steps | Low DQ (7.3% - 9.6%) but less polymer degradation compared to NaOH. | |
| One-Step | NaOH | Excess NaOH and methyl iodide | Higher trimethylation but also favored O-methylation and lowered yield. | |
| Two-Step (via DMC) | Not specified | N,N-dimethylation followed by N-trimethylation | High DQ (70% - 82%) but resulted in ~50% polymer degradation. | |
| One-Step (DoE Optimized) | Sodium Bicarbonate (NaHCO₃) | Optimized molar ratios of MeI and NaHCO₃, and temperature. | DQ up to 72% with no O-methylation. |
Key Experimental Protocols
Protocol 1: Synthesis of N,N,N-Trimethyl Chitosan (TMC)
This protocol is a generalized two-step method adapted from multiple sources, designed to achieve a high DQ while providing control over side reactions.
-
Dissolution: Disperse 2g of chitosan in 80 mL of N-methyl-2-pyrrolidone (NMP) and stir overnight at room temperature to ensure homogeneity.
-
First Methylation Step: Add sodium iodide (4.8 g) and 11 mL of 15% aqueous NaOH to the mixture. Stir at 60 °C for 20 minutes.
-
Addition of Methyl Iodide: Add 12 mL of methyl iodide (CH₃I) to the reaction vessel.
-
Second Methylation Step: After 2 hours of reaction, add another 11 mL of 15% NaOH solution and 6 mL of methyl iodide. Continue the reaction for an additional 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into 600 mL of ethanol to precipitate the product.
-
Purification (Ion Exchange): Filter the precipitate and redissolve it in 30 mL of a 10% NaCl solution to exchange the iodide counter-ions for chloride.
-
Final Precipitation and Washing: Pour the NaCl solution into 150 mL of ethanol to re-precipitate the TMC chloride. Filter the solid product and wash thoroughly with ethanol and then acetone to remove residual NMP and other impurities.
-
Drying: Dry the final white, powdery TMC product under vacuum.
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried TMC product in 0.5-1.0 mL of deuterium oxide (D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify the peak for the methyl protons of the N,N,N-trimethyl group at ~3.3 ppm.
-
Identify the broad peaks for the protons on the chitosan sugar ring (H2-H6) between 3.5 and 4.0 ppm, and the anomeric proton (H1) around 4.9 ppm.
-
Look for a peak around 3.5 ppm, which may indicate O-methylation.
-
Look for a smaller peak around 2.5 ppm or 5.2 ppm, which may indicate the presence of N,N-dimethyl groups.
-
-
Calculation of Degree of Quaternization (DQ):
-
Integrate the area of the peak corresponding to the nine protons of the trimethyl group (A-N⁺(CH₃)₃).
-
Integrate the area of the H1 proton peak (AH1).
-
Calculate the DQ using the formula: DQ (%) = [ (A-N⁺(CH₃)₃ / 9) / AH1 ] * 100
-
Visual Guides: Workflows and Reaction Pathways
References
how to control the degree of quaternization of trimethyl chitosan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the degree of quaternization (DQ) of trimethyl chitosan (TMC).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of TMC.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Quaternization (DQ) | - Insufficient reaction time.- Inadequate amount of methylating agent (e.g., methyl iodide).- Suboptimal base concentration or type.- Low reaction temperature. | - Increase the reaction time.[1]- Increase the molar ratio of methyl iodide to the glucosamine units of chitosan.[2]- Use a stronger base like sodium hydroxide (NaOH) instead of weaker bases.[3]- Optimize the reaction temperature; a non-linear effect has been observed.[2]- Consider a multi-step reaction process.[1] |
| Poor Solubility of the Final Product | - Excessive O-methylation, which can occur with prolonged reaction times or high base concentrations.- Formation of insoluble N,N-dimethyl chitosan.- Residual N-methyl-2-pyrrolidone (NMP) from the synthesis. | - Employ a one-step reaction with controlled addition of the base to minimize O-methylation.- Optimize the molar ratios of reactants to favor N,N,N-trimethylation.- Thoroughly wash the synthesized TMC with a suitable solvent like acetone to remove any residual NMP. |
| Polymer Degradation | - Harsh reaction conditions, such as high temperatures or strong alkaline environments, can lead to the degradation of the chitosan backbone. | - Use milder reaction conditions.- Consider "green" synthesis routes, for instance, using dimethyl carbonate in an ionic liquid, which may offer less harsh conditions. |
| Inconsistent Batch-to-Batch DQ | - Variability in the starting chitosan material (e.g., degree of deacetylation, molecular weight).- Poor control over reaction parameters. | - Characterize the starting chitosan material for each batch.- Precisely control reaction time, temperature, and reagent stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for controlling the degree of quaternization (DQ)?
A1: While several factors are influential, the molar ratio of the methylating agent (e.g., methyl iodide) and the base to the chitosan's amino groups are highly significant in determining the DQ. The reaction time, temperature, and the number of reaction steps also play crucial roles.
Q2: How can I minimize O-methylation during TMC synthesis?
A2: O-methylation is a competing reaction that can reduce the solubility of your final product. To minimize it, you can:
-
Avoid excessively high concentrations of the base.
-
Control the reaction time; prolonged reactions can favor O-methylation.
-
A one-step synthesis with incremental addition of the base has been shown to achieve a high DQ with no O-methylation.
Q3: What is a typical range for the degree of quaternization?
A3: The achievable DQ can vary widely, from as low as 10% to over 70%, depending on the synthesis conditions. For specific applications like enhancing transepithelial drug delivery, a DQ of 40-50% is often considered optimal.
Q4: Which analytical method is best for determining the DQ?
A4: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for determining the DQ of soluble TMC. The degree of quaternization can be calculated from the integral of the hydrogens of the trimethylated amino groups (around 3.3 ppm) relative to the integral of the anomeric protons of the chitosan backbone. For insoluble TMC, solid-state ¹³C NMR can be employed.
Q5: Does the starting chitosan's degree of deacetylation (DD) affect the final DQ?
A5: Yes, the DD of the initial chitosan directly impacts the number of primary amino groups available for methylation, which in turn influences the maximum achievable DQ.
Experimental Protocols
Synthesis of N,N,N-Trimethyl Chitosan (TMC) with a Controlled Degree of Quaternization
This protocol is a general guideline and may require optimization based on the starting chitosan and desired DQ.
Materials:
-
Chitosan (with a known degree of deacetylation)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium iodide (NaI)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) solution
-
Acetone
-
Ethanol
-
Deionized water
Procedure:
-
Disperse chitosan in NMP and stir until a homogeneous suspension is formed.
-
Add sodium iodide and an aqueous solution of sodium hydroxide to the chitosan suspension and stir at an elevated temperature (e.g., 60°C) for a set period.
-
Add methyl iodide to the reaction mixture. The molar ratio of methyl iodide to the glucosamine units of chitosan is a critical parameter for controlling the DQ.
-
Continue the reaction at the set temperature for a specific duration (e.g., 1-2 hours). Longer reaction times generally lead to a higher DQ but also risk increased O-methylation.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a large excess of acetone.
-
Filter the precipitate and wash it extensively with ethanol to remove unreacted reagents and byproducts.
-
Dialyze the product against deionized water for 48 hours to further purify it.
-
Lyophilize the purified product to obtain TMC as a powder.
Determination of the Degree of Quaternization by ¹H NMR Spectroscopy
-
Dissolve a known amount of the synthesized TMC in deuterium oxide (D₂O).
-
Acquire the ¹H NMR spectrum.
-
Identify the peak corresponding to the protons of the trimethylated amino groups (-N⁺(CH₃)₃), which typically appears around 3.3 ppm.
-
Identify the peaks corresponding to the anomeric proton (H-1) of the chitosan backbone, which appear between 4.7 and 5.7 ppm.
-
Calculate the DQ using the following formula: DQ (%) = [Integral of -N⁺(CH₃)₃ protons / (Integral of H-1 proton * 9)] * 100
Visualizations
Caption: Workflow for TMC synthesis, purification, and characterization.
Caption: Key factors that control the degree of quaternization of TMC.
References
strategies to reduce the cytotoxicity of trimethyl chitosan formulations
Welcome to the technical support center for trimethyl chitosan (TMC) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxicity of TMC during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cytotoxicity of this compound (TMC)?
A1: The cytotoxicity of TMC is primarily influenced by two key physicochemical properties: the degree of trimethylation (DTM) and the molecular weight (Mw).[1] Generally, a higher degree of trimethylation and a lower molecular weight are correlated with increased cytotoxicity.[1] The positive charge from the quaternary ammonium groups, which increases with a higher DTM, enhances interaction with negatively charged cell membranes, potentially leading to membrane disruption and cell death.
Q2: What are the main strategies to reduce the cytotoxicity of TMC formulations?
A2: Several effective strategies can be employed to reduce the cytotoxicity of TMC formulations:
-
PEGylation: Grafting polyethylene glycol (PEG) onto the TMC backbone can significantly decrease its cytotoxicity.[2] This is particularly effective for low molecular weight TMC. PEGylation creates a hydrophilic shield that can reduce the interaction of the positively charged TMC with cell membranes.[2]
-
Formation of Polyelectrolyte Complex (PEC) Nanoparticles: Complexing TMC with anionic polymers such as chondroitin sulfate, hyaluronate, or alginate to form nanoparticles substantially reduces its cytotoxicity compared to free TMC polymer.[1]
-
Complexation with Therapeutic Agents: The cytotoxicity of TMC can be influenced by the molecule it is complexed with. For instance, complexation with insulin has been shown to increase cell viability in the presence of TMC.
-
Optimization of Physicochemical Properties: Carefully selecting a TMC with a lower degree of trimethylation and a higher molecular weight can inherently reduce its cytotoxic effects.
Q3: How does TMC induce cytotoxicity at a cellular level?
A3: Chitosan-based nanoparticles, including TMC, can induce cytotoxicity by triggering apoptosis. A primary mechanism involves the generation of reactive oxygen species (ROS). This oxidative stress can lead to mitochondrial membrane damage and endoplasmic reticulum stress, which in turn activate apoptotic signaling pathways. Another reported mechanism involves the activation of the Fas/CD95 death receptor pathway.
Q4: Which in vitro assays are recommended for assessing the cytotoxicity of TMC formulations?
A4: The following assays are commonly used and recommended:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of TMC formulations.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the cell membrane is damaged. It is a direct measure of cytotoxicity and cell lysis.
-
Live/Dead Viability Staining: Fluorescence-based assays using dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) provide a direct visualization and quantification of cell viability.
Troubleshooting Guides
Problem 1: High cytotoxicity observed despite using a modified TMC formulation.
-
Possible Cause 1: Incomplete Purification.
-
Explanation: The synthesis of TMC often involves reagents like methyl iodide, which are highly toxic. Residual synthesis reagents in the final formulation can lead to high cytotoxicity.
-
Solution: Ensure a thorough purification process, such as extensive dialysis against deionized water, to remove any unreacted reagents and byproducts.
-
-
Possible Cause 2: Suboptimal Formulation Parameters.
-
Explanation: For nanoparticle formulations, the ratio of TMC to the anionic polymer can affect stability and cytotoxicity. An excess of free, uncomplexed TMC can contribute to toxicity.
-
Solution: Optimize the mass ratio of TMC to the complexing agent to ensure complete nanoparticle formation and minimize free TMC. Characterize the formulation's zeta potential to confirm charge neutralization.
-
-
Possible Cause 3: High Degree of Trimethylation (DTM).
-
Explanation: Even in a modified formulation, a very high DTM (>90%) can lead to inherent cytotoxicity.
-
Solution: Synthesize or purchase a TMC with a moderate DTM (e.g., 40-60%) which often provides a better balance between solubility, bioadhesion, and biocompatibility.
-
Problem 2: Inconsistent or unreliable results from MTT or LDH assays.
-
Possible Cause 1: Interference of Nanoparticles with the Assay.
-
Explanation: Positively charged TMC nanoparticles can interact with the negatively charged MTT formazan crystals or the LDH enzyme itself, leading to inaccurate readings.
-
Solution: After the incubation period with the formulation, centrifuge the plates to pellet the cells and any nanoparticles. Carefully remove the supernatant containing the test formulation and replace it with fresh medium before adding the assay reagents. For the LDH assay, ensure nanoparticles are spun down from the collected medium before analysis.
-
-
Possible Cause 2: High Background in LDH Assay.
-
Explanation: The presence of serum in the culture medium can contribute to background LDH levels.
-
Solution: While many modern LDH assays are compatible with 10% serum, reducing the serum concentration (e.g., to 1%) during the nanoparticle exposure period can lower the background signal. Always include a "medium only" background control.
-
Data Presentation: Effect of TMC Properties on Cytotoxicity
Table 1: Impact of Molecular Weight (Mw) and PEGylation on TMC Cytotoxicity (L929 Cells)
| Polymer | Molecular Weight (kDa) | Degree of PEGylation | IC50 (µg/mL) after 72h |
| TMC | Low | N/A | >1000 |
| TMC | Medium | N/A | 500 |
| TMC | High | N/A | 100 |
| PEG(5kDa)-g-TMC(Low) | Low | 10% | >1000 |
| PEG(5kDa)-g-TMC(Low) | Low | 25% | >1000 |
Data adapted from studies on L929 cells, demonstrating that higher Mw TMC is more cytotoxic and that PEGylation of low Mw TMC maintains low cytotoxicity.
Table 2: Comparison of Cytotoxicity between Free TMC and Nanoparticle Formulations
| Formulation | Cell Line | Key Finding |
| Free TMC (High DTM, Low Mw) | HUVEC | Showed highest toxicity among tested free TMC polymers. |
| TMC-Chondroitin Sulfate NPs | HUVEC, SKOV-3, OVISE | Demonstrated a substantial reduction in cytotoxicity compared to TMC alone across all cell lines. |
| TMC-Hyaluronate NPs | MCF7 | Optimized nanoparticles were confirmed to be non-toxic with high cellular uptake. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of TMC Formulations: Prepare serial dilutions of your TMC formulation (and appropriate controls) in serum-free or low-serum culture medium.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the diluted TMC formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Membrane Integrity Assessment using LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Prepare controls as follows:
-
Untreated Control: Cells with medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit) 1 hour before the end of the experiment.
-
Medium Background Control: Medium only, no cells.
-
-
Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells and nanoparticles.
-
Supernatant Transfer: Carefully transfer 10-50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam ab65393). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 450 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for developing low-cytotoxicity TMC formulations.
Caption: ROS-mediated apoptotic pathway induced by chitosan nanoparticles.
References
Trimethyl Chitosan (TMC) Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for trimethyl chitosan (TMC) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and overcome inconsistent results in their work with TMC. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into key experimental stages to help you quickly identify and resolve issues you may be encountering.
Synthesis of this compound
Question: My TMC synthesis is yielding a product with poor water solubility, even at a high theoretical degree of quaternization (DQ). What could be the cause?
Answer: This is a common issue that can arise from several factors during synthesis. The primary culprit is often undesired O-methylation, which can occur at high temperatures and strongly basic conditions, reducing the solubility of the final TMC product.[1][2] Another possibility is the formation of N,N-dimethyl chitosan as a byproduct, which is also insoluble.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Consider lowering the reaction temperature and using a less harsh base. Some protocols suggest using a mixture of dimethylformamide and water as a solvent at a lower temperature to minimize O-methylation.[2]
-
Two-Step Synthesis: Employing a two-step method, where chitosan is first converted to N,N-dimethyl chitosan before the final quaternization step, can offer better control and reduce O-methylation.[3]
-
Reagent Purity: Ensure the purity of your starting materials, especially the chitosan and methylating agent.
Question: The degree of quaternization (DQ) in my synthesized TMC is consistently lower than expected. How can I improve it?
Answer: Achieving a high DQ is crucial for many TMC applications. Low DQ can result from several factors related to the starting chitosan and the reaction conditions.
Troubleshooting Steps:
-
Starting Chitosan Quality: The deacetylation degree (DD) of your initial chitosan is critical. A higher DD provides more primary amino groups available for methylation, which can lead to a higher DQ. Ensure you are using a chitosan source with a high and consistent DD.
-
Reaction Stoichiometry: Re-evaluate the molar ratios of your reactants. An insufficient amount of the methylating agent (e.g., methyl iodide) will naturally lead to a lower DQ.
-
Reaction Time and Temperature: While high temperatures can cause side reactions, insufficient reaction time or temperature may not allow the reaction to proceed to completion. You may need to optimize these parameters for your specific setup.
-
Base and Solvent System: The choice of base and solvent system can significantly impact the reaction efficiency. Systems like sodium hydroxide in N-methyl-2-pyrrolidone (NMP) are commonly used, but their concentrations and ratios may need adjustment.
Characterization of this compound
Question: I am having difficulty accurately determining the degree of quaternization (DQ) using ¹H NMR spectroscopy.
Answer: Accurate DQ determination is essential for reproducible experiments. Challenges with ¹H NMR can stem from poor sample solubility and peak overlap.
Troubleshooting Steps:
-
Solvent Selection: Ensure your TMC sample is fully dissolved in the NMR solvent (typically D₂O). Incomplete dissolution is a major source of error.
-
Peak Integration: The DQ is often calculated from the ratio of the integral of the N(CH₃)₃ protons (around 3.2 ppm) to the integral of the H-2 proton of the glucosamine unit. Ensure correct peak identification and integration. In some cases, using the anomeric proton peaks (around 5.0 and 5.4 ppm) can provide a more accurate determination.
-
Solid-State NMR: For insoluble TMC samples, solid-state ¹³C NMR (CP-MAS) can be a valuable alternative for determining the DQ.
Question: My characterization results (FTIR, NMR) suggest the presence of impurities in my final TMC product.
Answer: Impurities can significantly affect the physicochemical and biological properties of your TMC. Thorough purification is a critical step.
Troubleshooting Steps:
-
Purification Protocol: A common purification method involves precipitating the TMC from the reaction mixture with a non-solvent like acetone, followed by washing. Dialysis against deionized water is also a highly effective method for removing salts and other small molecule impurities.
-
Ion Exchange: To exchange the counter-ion (e.g., from iodide to chloride), dissolve the product in a concentrated salt solution (e.g., NaCl) and then re-precipitate it.
Formulation of TMC Nanoparticles
Question: The size of my TMC nanoparticles is inconsistent between batches.
Answer: Reproducibility in nanoparticle size is a common challenge in nanoparticle formulation. Several factors during the ionic gelation process can contribute to this variability.
Troubleshooting Steps:
-
Control of Mixing Parameters: The rate of addition of the cross-linking agent (e.g., tripolyphosphate - TPP) and the stirring speed during formation are critical. A slower, controlled addition rate and consistent, vigorous stirring generally lead to smaller and more uniform nanoparticles.
-
Concentration of Components: The concentrations of both the TMC and the cross-linker solution can influence particle size. Ensure these are precisely controlled in each batch.
-
pH of the Solutions: The pH of the TMC and TPP solutions can affect the charge density and, consequently, the cross-linking process. Maintaining a consistent pH is important for reproducibility.
-
Microfluidic Synthesis: For highly controlled and reproducible nanoparticle synthesis, consider using microfluidic-assisted methods, which can improve size distribution compared to traditional batch processes.
Question: The encapsulation efficiency of my drug in the TMC nanoparticles is low and variable.
Answer: Low and inconsistent encapsulation efficiency can be due to the properties of the drug, the nanoparticles, and the formulation process.
Troubleshooting Steps:
-
Optimize TMC to Drug Ratio: The initial concentration of the drug relative to the polymer is a key factor. Systematically vary this ratio to find the optimal loading conditions.
-
Cross-linker Concentration: The concentration of the cross-linker can affect the density of the nanoparticle matrix and, therefore, the amount of drug that can be entrapped. Increasing the TPP concentration has been shown to improve encapsulation efficiency in some cases.
-
Drug-Polymer Interactions: The nature of the interaction between your drug and the TMC matrix is important. Electrostatic interactions, for example, can play a significant role.
-
pH Adjustment: The pH of the solutions can influence the charge of both the drug and the polymer, affecting their interaction and the encapsulation process.
Quantitative Data Summary
The following tables summarize key parameters and their effects on TMC synthesis and nanoparticle formulation, based on findings from the literature.
Table 1: Influence of Reaction Parameters on TMC Synthesis
| Parameter | Effect on Degree of Quaternization (DQ) | Effect on O-methylation | Reference(s) |
| Reaction Temperature | Higher temperature can increase DQ but also significantly increases O-methylation. | Increases with higher temperature. | |
| Reaction Time | Longer reaction times can lead to higher DQ, but may not be significant beyond a certain point. | Can increase with prolonged reaction times. | |
| Base Concentration | Higher base concentration can favor higher DQ. | Strong alkaline conditions promote O-methylation. | |
| Methyl Iodide Ratio | A higher molar ratio of methyl iodide to chitosan amino groups leads to a higher DQ. | Not a direct cause, but used in reactions where O-methylation is a side reaction. | |
| Chitosan DD | Higher DD provides more sites for methylation, potentially leading to higher DQ. | N/A |
Table 2: Factors Affecting TMC Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on Encapsulation Efficiency | Reference(s) |
| TMC Concentration | Higher concentrations can lead to larger particles. | Can influence loading capacity. | |
| Cross-linker (TPP) Conc. | Can influence particle size, with complex relationships observed. | Higher concentrations can increase encapsulation efficiency. | |
| Stirring/Mixing Rate | Higher rates generally lead to smaller, more uniform particles. | Can enhance encapsulation by promoting efficient mixing. | |
| pH of Solutions | Affects charge density and can influence the final particle size. | Can affect drug-polymer interactions and thus encapsulation. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N,N,N-Trimethyl Chitosan (TMC) via a Two-Step Reductive Methylation
This method is adapted from procedures that aim to control the synthesis and improve the final product characteristics.
Materials:
-
Chitosan (high molecular weight, high degree of deacetylation)
-
N-Methyl-2-pyrrolidinone (NMP)
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH) solution (15% w/v)
-
Methyl iodide (CH₃I)
-
Acetone
-
Deionized water
Procedure:
-
Disperse 1 g of chitosan in 40 mL of NMP in a round-bottom flask.
-
Add 2.4 g of sodium iodide and stir the suspension.
-
Add 5.5 mL of 15% NaOH solution and stir until the solution becomes clear.
-
Add 5.75 mL of methyl iodide to the solution.
-
Heat the reaction mixture to 60°C and reflux for 6 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding an excess of acetone.
-
Collect the precipitate by centrifugation.
-
To exchange the iodide counter-ion for chloride, dissolve the product in a 5% (w/w) NaCl solution.
-
Re-precipitate the TMC chloride by adding acetone.
-
Wash the final product with acetone and dry under vacuum.
Protocol 2: Determination of the Degree of Quaternization (DQ) by ¹H NMR
Materials:
-
Synthesized TMC
-
Deuterium oxide (D₂O)
Procedure:
-
Accurately weigh and dissolve a small amount of the dried TMC (5-10 mg) in 0.5-1.0 mL of D₂O in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Acquire the ¹H NMR spectrum.
-
Identify the peak corresponding to the methyl protons of the trimethylammonium group, which appears as a singlet at approximately 3.2 ppm.
-
Identify the peaks corresponding to the protons of the chitosan backbone. The H-2 proton peak is often used for reference.
-
Integrate the area under the peak for the trimethyl protons (A_TMC) and the area under the peak for the reference proton (e.g., H-2) (A_H-2).
-
Calculate the degree of quaternization (DQ) using the appropriate formula, which will depend on the reference peak used. For the trimethyl protons, the integral corresponds to 9 protons.
Visualizations
The following diagrams illustrate key workflows and concepts in TMC experimentation.
Caption: General experimental workflow for TMC synthesis, characterization, and application.
Caption: Troubleshooting guide for common issues in TMC synthesis.
Caption: Key factors influencing the properties of TMC nanoparticles.
References
purification techniques to remove impurities from trimethyl chitosan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trimethyl chitosan (TMC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound (TMC)?
A1: Common impurities in crude TMC primarily originate from the synthesis process. These can include:
-
Unreacted reagents: Such as methyl iodide, sodium iodide, and sodium hydroxide.
-
By-products: Including O-methylated chitosan, which can form under strong alkaline conditions and high temperatures, reducing the solubility of the final product.[1][2]
-
Solvents: Residual solvents from the reaction medium, like N-methyl-2-pyrrolidone (NMP), can be present.[3]
-
Degradation products: Chain scission of the chitosan polymer can occur during synthesis, resulting in lower molecular weight fragments.[3]
Q2: Which purification technique is most suitable for my TMC sample?
A2: The choice of purification technique depends on the specific impurities present and the desired final purity of your TMC.
-
Precipitation is a straightforward method for removing salts and unreacted reagents.[4]
-
Dialysis is effective for removing small molecule impurities like salts and residual solvents.
-
Ion-exchange chromatography is a high-resolution technique ideal for separating TMC based on its degree of quaternization (DQ) and for removing other charged impurities.
Q3: How can I determine the purity and degree of quaternization (DQ) of my TMC?
A3: The purity and DQ of TMC are critical parameters that influence its properties. They can be determined using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is the most common method to determine the DQ by integrating the signals of the methyl protons of the trimethylammonium groups.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the methylation of chitosan.
-
Zeta Potential Analysis: Helps in confirming the desired charge density of the TMC.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of TMC.
Issue 1: Residual Solvent (NMP) Detected in the Final Product
-
Problem: After synthesis and initial purification, NMR analysis shows peaks corresponding to N-methyl-2-pyrrolidone (NMP).
-
Cause: Insufficient removal of the high-boiling point solvent during the purification process.
-
Solution:
-
Repeated Washing: Wash the precipitated TMC multiple times with a solvent in which NMP is soluble but TMC is not, such as acetone or diethyl ether.
-
Extensive Dialysis: Perform dialysis against deionized water for an extended period (e.g., 48-72 hours) with frequent changes of water to ensure complete removal of residual solvent.
-
Issue 2: Low Degree of Quaternization (DQ) in the Final Product
-
Problem: The determined DQ of the synthesized TMC is lower than expected.
-
Cause:
-
Incomplete reaction due to insufficient reagent concentration, reaction time, or temperature.
-
Protonation of the primary amino groups in an acidic environment, which prevents methylation.
-
-
Solution:
-
Optimize Reaction Conditions: Ensure a sufficiently alkaline environment to deprotonate the amino groups. The number and duration of reaction steps can be varied to achieve the desired DQ.
-
Fractional Precipitation: Use fractional precipitation to isolate TMC fractions with a higher DQ. This involves carefully adding a non-solvent to the TMC solution to selectively precipitate higher DQ fractions.
-
Issue 3: Poor Water Solubility of the Purified TMC
-
Problem: The final TMC product does not dissolve well in water at neutral pH.
-
Cause:
-
Low Degree of Quaternization (DQ): A DQ of at least 40% is generally required for good water solubility.
-
O-methylation: The formation of O-methylated by-products can significantly decrease the water solubility of TMC.
-
-
Solution:
-
Optimize Synthesis: Modify the synthesis protocol to favor N-methylation over O-methylation, for example, by using milder reaction conditions.
-
Purification: Employ purification techniques like ion-exchange chromatography to separate the desired highly N-substituted TMC from O-methylated species.
-
Issue 4: Aggregation or Precipitation of TMC during Purification
-
Problem: TMC aggregates or precipitates out of solution during dialysis or chromatography.
-
Cause:
-
pH Changes: Significant shifts in pH can affect the solubility of TMC, especially for samples with a lower DQ.
-
High Salt Concentration: While TMC is soluble in salt solutions, excessively high concentrations can lead to "salting out".
-
Interaction with Buffers: Certain buffer components may interact with TMC, causing precipitation.
-
-
Solution:
-
Maintain pH: Ensure the pH of the dialysis medium or chromatography buffers is within the soluble range for your specific TMC.
-
Control Ionic Strength: Gradually change the salt concentration during chromatography to avoid sudden precipitation. For dialysis, use a low ionic strength medium initially.
-
Buffer Screening: Test the compatibility of your TMC with different buffer systems before large-scale purification.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to TMC purification and characterization.
Table 1: Comparison of this compound Purification Techniques
| Purification Technique | Impurities Removed | Typical Yield | Purity Achieved | Key Advantages | Key Disadvantages |
| Precipitation | Unreacted reagents (methyl iodide, NaOH), salts (NaI) | High (can be >90%) | Moderate to High | Simple, rapid, and cost-effective. | May not effectively remove by-products with similar solubility. |
| Dialysis | Salts, residual solvents (NMP), low molecular weight impurities | High | High | Effective for removing small molecules, gentle on the polymer. | Time-consuming, may not remove polymeric impurities. |
| Ion-Exchange Chromatography | O-methylated by-products, TMC with different DQ, other charged impurities | Moderate to High | Very High | High resolution, allows for fractionation based on charge. | More complex, requires specialized equipment and optimization. |
Table 2: Influence of Synthesis Method on Degree of Quaternization (DQ)
| Synthesis Method | Key Reagents | Typical DQ (%) | Reference |
| Two-step method | Chitosan, methyl iodide, NaOH, NMP | 50.45 ± 10.39 | |
| Two-step reductive methylation | Chitosan, formaldehyde, formic acid, methyl iodide | Controlled DQ | |
| Eschweiler-Clarke reaction and methylation | Chitosan, formic acid, formaldehyde | 12 | |
| Varied reaction steps | Chitosan, methyl iodide, NaOH, NMP | Range of DQs |
Experimental Protocols
Protocol 1: Purification of TMC by Precipitation
-
Dissolution: Dissolve the crude TMC in a 10% NaCl solution.
-
Precipitation: Pour the TMC solution into a large volume of a non-solvent, such as ethanol or acetone, with vigorous stirring. A typical volume ratio is 1:5 (TMC solution:non-solvent).
-
Filtration: Collect the precipitated TMC by filtration.
-
Washing: Wash the precipitate thoroughly with the non-solvent to remove residual impurities.
-
Drying: Dry the purified TMC under vacuum at an appropriate temperature.
Protocol 2: Purification of TMC by Dialysis
-
Sample Preparation: Dissolve the crude TMC in deionized water.
-
Dialysis Setup: Transfer the TMC solution into a dialysis bag with an appropriate molecular weight cut-off (MWCO), typically 8-14 kDa.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of deionized water. Stir the water gently.
-
Water Changes: Change the deionized water frequently (e.g., every 3-4 hours for the first day, then less frequently) for 2-3 days to ensure complete removal of small molecule impurities.
-
Recovery: Recover the purified TMC solution from the dialysis bag and lyophilize to obtain a dry powder.
Protocol 3: Purification of TMC by Cation-Exchange Chromatography
-
Resin Selection: Choose a suitable cation-exchange resin (e.g., SP Sepharose).
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate it with a starting buffer of low ionic strength (e.g., 50 mM acetate buffer, pH 4.6).
-
Sample Loading: Dissolve the TMC sample in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound TMC using a linear salt gradient (e.g., 0-2 M NaCl in the starting buffer). This will separate TMC fractions based on their charge density (related to DQ).
-
Fraction Collection and Analysis: Collect fractions and analyze them for TMC content and purity (e.g., using NMR).
-
Desalting: Desalt the purified TMC fractions by dialysis.
Visualizations
Caption: Workflow for TMC purification by precipitation.
Caption: Workflow for TMC purification by dialysis.
Caption: Workflow for TMC purification by ion-exchange chromatography.
References
- 1. conductscience.com [conductscience.com]
- 2. Preparation of N, N, N-trimethyl chitosan via a novel approach using dimethyl carbonate [ouci.dntb.gov.ua]
- 3. Characterization of this compound/polyethylene glycol derivatized chitosan blend as an injectable and degradable antimicrobial delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Vancomycin-Loaded N-trimethyl Chitosan Nanoparticles [mdpi.com]
preventing aggregation of trimethyl chitosan nanoparticles in physiological media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of trimethyl chitosan (TMC) nanoparticles in physiological media.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound (TMC) nanoparticles aggregate in physiological media like PBS or cell culture medium?
A1: Aggregation of TMC nanoparticles in physiological media is primarily caused by the high ionic strength and presence of proteins in these solutions. The high concentration of salts shields the positive surface charge of the nanoparticles, which reduces the electrostatic repulsion between them and leads to aggregation. Additionally, proteins in media can bind to the nanoparticle surface, forming a "protein corona" that can alter their surface properties and induce aggregation.[1][2]
Q2: What is the ideal zeta potential to ensure the stability of TMC nanoparticles?
A2: A higher zeta potential, generally above +20 mV, is desirable for good electrostatic stability in low ionic strength solutions. However, in high ionic strength physiological media, electrostatic stabilization alone may not be sufficient. One study showed that TMC nanoparticles with a zeta potential of +25.23 ± 1.74 mV were formulated using a TMC:TPP ratio of 3:1.[3] Another study reported stable nanoparticles with a zeta potential of +13.9 ± 1.697 mV.[4]
Q3: How does the degree of quaternization of TMC affect nanoparticle stability?
A3: A higher degree of quaternization in TMC leads to a higher positive charge density and improved solubility over a wider pH range, including physiological pH (7.4).[5] This enhanced solubility and charge can contribute to better nanoparticle stability. It has been suggested that a degree of quaternization between 40-60% provides the best absorption-enhancing properties, which is often related to good stability and interaction with biological membranes.
Q4: Can I use surfactants to stabilize my TMC nanoparticles?
A4: Yes, non-ionic surfactants like Tween 80 can be incorporated during the nanoparticle preparation process. Surfactants can adsorb to the nanoparticle surface and provide steric hindrance, which prevents aggregation. One protocol suggests adding Tween 80 (1% w/v) to the TMC solution before ionic gelation to increase the stability of the resulting nanoparticle suspension.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate aggregation upon suspension in PBS. | High ionic strength of PBS is neutralizing the surface charge. | 1. Increase Steric Hindrance: Prepare nanoparticles with a coating of a hydrophilic polymer like polyethylene glycol (PEG) to provide steric stabilization. 2. Optimize Formulation: Increase the TMC to TPP ratio to potentially increase the surface charge. A ratio of 3:1 has been shown to yield a higher zeta potential. 3. Use a Stabilizer: Incorporate a non-ionic surfactant such as Tween 80 in your formulation. |
| Nanoparticle size increases over time in cell culture medium. | Protein adsorption from the serum in the medium is causing aggregation. | 1. PEGylation: Surface modification with PEG can reduce protein adsorption. 2. Pre-coating with Serum Albumin: In some cases, pre-incubating nanoparticles with serum albumin can lead to a more stable protein corona that prevents further aggregation. 3. Covalent Stabilization: For advanced applications, consider covalent cross-linking of the nanoparticles after formation to improve their structural integrity in biological fluids. |
| Low zeta potential of the prepared nanoparticles. | 1. Incorrect pH of the TMC solution. 2. Suboptimal TMC to TPP ratio. 3. Low degree of quaternization of the TMC. | 1. Adjust pH: Ensure the pH of the TMC solution is acidic (e.g., pH 4.5-5.5) to ensure full protonation of the amine groups before cross-linking. 2. Vary TMC:TPP Ratio: Experiment with different ratios of TMC to TPP. A higher proportion of TMC can lead to a higher surface charge. 3. Characterize your TMC: Verify the degree of quaternization of your TMC polymer using techniques like ¹H NMR. |
| Inconsistent results between batches. | Variations in the preparation protocol. | 1. Standardize Protocol: Strictly control parameters such as stirring speed, temperature, and the rate of addition of the cross-linking agent. 2. Purify Nanoparticles: Ensure consistent purification of nanoparticles after synthesis to remove unreacted reagents. Centrifugation and resuspension in deionized water is a common method. |
Quantitative Data Summary
Table 1: Formulation Parameters and Resulting Nanoparticle Properties
| TMC:TPP Ratio | Polymer Concentration (mg/mL) | Resulting Particle Size (nm) | Zeta Potential (mV) | Reference |
| Not Specified | 2 | 201 ± 1.55 | +13.9 ± 1.697 | |
| 3:1 | 5 | Not Reported | +25.23 ± 1.74 | |
| 6:1 | 5 | Not Reported | ~+12 | |
| 1:1 | 5 | Not Reported | +0.12 ± 0.13 | |
| Not Specified | Not Specified | 365.2 | Not Reported |
Experimental Protocols
Protocol 1: Preparation of this compound (TMC) Nanoparticles by Ionic Gelation
This protocol is adapted from methodologies described in the literature.
Materials:
-
This compound (TMC)
-
Sodium Tripolyphosphate (TPP)
-
Deionized water
-
Acetic acid or Hydrochloric acid (for pH adjustment)
-
(Optional) Tween 80
Procedure:
-
Prepare TMC Solution:
-
Dissolve TMC powder in deionized water to a final concentration of 2 mg/mL.
-
If necessary, adjust the pH of the solution to 4.5-5.5 with dilute acetic acid or HCl to ensure complete dissolution.
-
(Optional) Add Tween 80 to the TMC solution to a final concentration of 1% (w/v) and stir until fully dissolved.
-
-
Prepare TPP Solution:
-
Dissolve TPP in deionized water to a final concentration of 1 mg/mL.
-
-
Nanoparticle Formation:
-
Place the TMC solution on a magnetic stirrer and stir at a constant rate (e.g., 700 rpm) at room temperature.
-
Add the TPP solution dropwise to the TMC solution. A typical volume ratio is 2.5:1 (TMC solution: TPP solution).
-
The formation of nanoparticles is indicated by the appearance of opalescence.
-
Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 14,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer for your application.
-
Repeat the centrifugation and resuspension step twice to ensure the removal of unreacted reagents.
-
Protocol 2: Evaluation of Nanoparticle Stability in Physiological Media
Materials:
-
TMC nanoparticle suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Sample Preparation:
-
Divide the purified TMC nanoparticle suspension into three groups.
-
Dilute one group with deionized water (Control).
-
Dilute the second group with PBS (pH 7.4).
-
Dilute the third group with cell culture medium containing 10% FBS.
-
The final nanoparticle concentration should be suitable for DLS and zeta potential measurements.
-
-
Time-Point Measurements:
-
Immediately after dilution (Time 0), measure the particle size, polydispersity index (PDI), and zeta potential of each sample.
-
Incubate the samples at 37°C.
-
Repeat the measurements at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Plot the average particle size, PDI, and zeta potential as a function of time for each condition.
-
Significant increases in particle size and PDI over time indicate nanoparticle aggregation.
-
Visualizations
Caption: Workflow for preparing and evaluating the stability of TMC nanoparticles.
Caption: Factors causing aggregation and corresponding prevention strategies.
References
- 1. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of N-Trimethyl Chitosan Nanoparticles of Flurbiprofen for Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
optimizing the mucoadhesive strength of trimethyl chitosan for specific applications
Technical Support Center: Optimizing Trimethyl Chitosan (TMC) Mucoadhesive Strength
Welcome to the Technical Support Center for optimizing the mucoadhesive strength of this compound (TMC). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of TMC-based mucoadhesive systems.
Issue 1: Low Mucoadhesive Strength
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Degree of Quaternization (DQ) | Synthesize or procure TMC with a lower DQ. A decrease in mucoadhesivity has been observed with an increase in the degree of quaternization.[1][2][3] | Enhanced mucoadhesive strength due to increased polymer chain flexibility and availability of primary amino groups for interaction with mucin. |
| Suboptimal Molecular Weight (MW) | Select a TMC with a different molecular weight. While very high MW can increase mucoadhesion, it might also lead to poor solubility and processability. Conversely, very low MW may not provide sufficient chain entanglement with mucin. | Identification of an optimal MW that balances mucoadhesion with other desired formulation properties. |
| Inappropriate Polymer Concentration | Vary the concentration of TMC in your formulation. There is often an optimal concentration for maximum mucoadhesion.[4] Beyond this, polymer chains may become too coiled and less available for interpenetration with mucin.[4] | Determination of the TMC concentration that yields the highest mucoadhesive strength for your specific application. |
| Presence of Interfering Excipients | Evaluate the compatibility of other formulation excipients with TMC. Some excipients may interfere with the interaction between TMC and mucin. | A formulation with enhanced mucoadhesion due to the removal or replacement of interfering components. |
| Dehydration of the Formulation | Ensure adequate hydration of the formulation before and during testing. Mucoadhesion is a process that requires polymer swelling and interpenetration with the mucus layer. | Improved mucoadhesive strength as the polymer chains become more mobile and able to interact with mucin. |
| Over-hydration of the Formulation | In some cases, excessive hydration can lead to a slippery hydrogel layer, reducing mucoadhesion. Optimize the hydration time or incorporate a less hydrophilic polymer to control the swelling. | Balanced hydration leading to optimal mucoadhesion without the formation of a weak gel layer. |
Issue 2: Poor Formulation Stability
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incompatibility of TMC with other components | Conduct compatibility studies (e.g., using DSC, FTIR) with all formulation components. | A stable formulation with no signs of chemical interaction or degradation. |
| pH of the Formulation | Adjust the pH of the formulation to a range where TMC is stable and soluble. TMC is known for its solubility over a wide pH range. | A physically and chemically stable formulation with consistent performance. |
| Microbial Contamination | Incorporate a suitable preservative into the formulation, especially for aqueous-based systems. | A formulation that remains free from microbial growth throughout its shelf life. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMC) and why is it used for mucoadhesion?
A1: this compound (TMC) is a quaternized derivative of chitosan, a natural polysaccharide. It is used in mucoadhesive drug delivery systems because its permanent positive charge allows for strong electrostatic interactions with the negatively charged sialic acid residues in mucin, the primary component of mucus. This interaction prolongs the residence time of a drug formulation at the site of application, potentially leading to improved drug absorption.
Q2: What are the key parameters of TMC that influence its mucoadhesive strength?
A2: The primary parameters of TMC that affect its mucoadhesive strength are the degree of quaternization (DQ) and the molecular weight (MW). Other factors include the polymer concentration, the pH of the surrounding environment, and the presence of other ions or polymers in the formulation.
Q3: How does the degree of quaternization (DQ) of TMC affect mucoadhesion?
A3: Generally, a lower degree of quaternization is associated with higher mucoadhesive strength. While quaternization increases the positive charge and solubility of chitosan, a very high DQ can lead to a more rigid polymer chain, which may hinder its ability to interpenetrate the mucus layer. It can also shield the positive charges, reducing the electrostatic interaction with mucin.
Q4: What is the role of molecular weight (MW) in the mucoadhesive properties of TMC?
A4: The molecular weight of TMC plays a significant role in mucoadhesion. Higher molecular weight polymers generally exhibit stronger mucoadhesion due to longer polymer chains that can entangle more effectively with the mucin network. However, an excessively high molecular weight can negatively impact solubility and processability.
Q5: How does the pH of the environment affect TMC's mucoadhesive strength?
A5: The pH of the environment can influence the charge of both the TMC and the mucin. TMC maintains its positive charge over a wide pH range. Mucin's negative charge, due to sialic acid and other residues, is also pH-dependent. The electrostatic interaction, a key component of mucoadhesion, will be strongest at a pH where both TMC is positively charged and mucin is negatively charged.
Quantitative Data Summary
Table 1: Effect of Degree of Quaternization (DQ) on Mucoadhesive Strength of TMC
| TMC Sample | Degree of Quaternization (%) | Relative Mucoadhesive Strength (Arbitrary Units) | Reference |
| TMC-1 | 22.1 | 1.25 | |
| TMC-2 | 35.6 | 1.00 | |
| TMC-3 | 48.8 | 0.85 |
Note: The relative mucoadhesive strength is presented for comparative purposes based on the trend observed in the cited literature.
Table 2: Effect of Molecular Weight (MW) on Mucoadhesive Properties
| Polymer | Molecular Weight (kDa) | Mucoadhesive Force (N) | Reference |
| Low MW Chitosan | 50-190 | 0.35 | |
| Medium MW Chitosan | 190-310 | 0.42 | |
| High MW Chitosan | 310-375 | 0.51 |
Note: This data is for chitosan, the parent polymer of TMC. Similar trends are expected for TMC, though the absolute values may differ.
Experimental Protocols
Protocol 1: Measurement of Mucoadhesive Strength by Tensile Test
This method measures the force required to detach the TMC formulation from a mucosal surface.
Materials:
-
Tensile tester (e.g., texture analyzer)
-
TMC formulation (e.g., tablet, film, or gel)
-
Freshly excised mucosal tissue (e.g., porcine buccal mucosa)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Cyanoacrylate adhesive
-
Beaker
Methodology:
-
Mount a section of the mucosal tissue on the lower platform of the tensile tester using cyanoacrylate adhesive.
-
Secure the TMC formulation to the upper probe of the tensile tester.
-
Hydrate the mucosal surface with a small amount of PBS.
-
Bring the TMC formulation into contact with the mucosal surface with a defined contact force for a specific contact time (e.g., 1 N for 60 seconds).
-
Initiate the detachment process by moving the upper probe upwards at a constant speed (e.g., 0.1 mm/s).
-
Record the force required to separate the formulation from the mucosa. The maximum force is the mucoadhesive strength.
-
The work of adhesion can also be calculated from the area under the force-distance curve.
Protocol 2: Rheological Measurement of Mucoadhesion
This method evaluates the interaction between the TMC formulation and mucin by measuring changes in viscosity.
Materials:
-
Rheometer with a suitable geometry (e.g., cone and plate)
-
TMC solution or gel
-
Mucin dispersion (e.g., porcine gastric mucin in PBS)
-
Phosphate buffered saline (PBS, pH 7.4)
Methodology:
-
Prepare the TMC formulation and the mucin dispersion at the desired concentrations.
-
Measure the viscosity of the individual TMC formulation and mucin dispersion over a range of shear rates.
-
Mix the TMC formulation and the mucin dispersion (typically in a 1:1 ratio).
-
Immediately measure the viscosity of the mixture over the same range of shear rates.
-
Calculate the rheological synergism parameter (Δη) using the following equation: Δη = η_mixture - (η_TMC + η_mucin) where η_mixture is the viscosity of the mixture, η_TMC is the viscosity of the TMC formulation, and η_mucin is the viscosity of the mucin dispersion.
-
A positive Δη value indicates a synergistic interaction and is indicative of mucoadhesion.
Visualizations
Caption: Factors influencing the mucoadhesive strength of this compound (TMC).
Caption: Experimental workflow for optimizing TMC mucoadhesion.
References
Technical Support Center: Troubleshooting Poor Permeation Enhancement with Trimethyl Chitosan (TMC)
Welcome to the technical support center for trimethyl chitosan (TMC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments involving TMC as a permeation enhancer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might be facing with your TMC experiments in a question-and-answer format.
1. My synthesized this compound (TMC) shows poor solubility at neutral pH.
-
Possible Cause: Incomplete quaternization of the chitosan. The permanent positive charge on the quaternary ammonium groups is responsible for TMC's solubility at neutral pH.[1][2]
-
Troubleshooting Steps:
-
Verify the Degree of Quaternization (DQ): A low DQ is the most likely reason for poor solubility. The DQ can be determined using techniques like 1H NMR or CP-MAS 13C NMR spectroscopy.[3][4][5] An optimal DQ for permeation enhancement is often found to be in the range of 40-60%.
-
Review Synthesis Protocol: Issues in the synthesis process, such as insufficient methylating agent (e.g., methyl iodide), inadequate reaction time, or improper pH control, can lead to a low DQ. Consider optimizing the molar ratios of reagents and reaction temperature.
-
Check for O-methylation: Unwanted O-methylation can occur during synthesis, which may affect the polymer's properties. Different synthesis strategies, like two-step methods, can help minimize O-methylation.
-
2. I am observing high cytotoxicity in my cell-based assays (e.g., Caco-2 cells).
-
Possible Cause: The concentration of TMC might be too high, or the TMC itself might contain toxic impurities.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the optimal non-toxic concentration range for your specific TMC batch and cell line. Common assays include MTT or Trypan Blue exclusion.
-
Purify the TMC: Residual reagents from the synthesis, such as unreacted methyl iodide or by-products, can be cytotoxic. Ensure thorough purification of your TMC, for example, by dialysis.
-
Evaluate the Degree of Quaternization (DQ): While a higher DQ generally leads to better permeation enhancement, excessively high DQ might also contribute to cytotoxicity in some cases. It's a balance between efficacy and safety.
-
3. The permeation enhancement of my drug is lower than expected.
-
Possible Cause: Several factors can contribute to this, ranging from the properties of the TMC itself to the experimental setup.
-
Troubleshooting Steps:
-
Characterize Your TMC:
-
Degree of Quaternization (DQ): As mentioned, there is an optimal DQ for permeation enhancement, typically around 48-60%. A DQ outside this range might result in suboptimal performance.
-
Molecular Weight (MW): The MW of the parent chitosan and the final TMC can influence its effectiveness.
-
-
Optimize TMC Concentration: The permeation-enhancing effect of TMC is concentration-dependent, but this effect can plateau or even decrease at very high concentrations. It is crucial to determine the optimal concentration for your specific drug and experimental model.
-
Check Formulation Properties (if using nanoparticles):
-
Particle Size and Zeta Potential: For nanoparticle formulations, properties like size and surface charge are critical. Positively charged nanoparticles are thought to interact better with negatively charged cell membranes.
-
Drug Loading and Release: Ensure efficient loading of your drug into the nanoparticles and that the release profile is appropriate for your application.
-
-
Verify Experimental Conditions:
-
pH of the Medium: The effectiveness of TMC can be influenced by the pH of the experimental medium.
-
Integrity of Cell Monolayers: In in vitro models like Caco-2 cells, ensure the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant, irreversible drop in TEER might indicate cell damage rather than controlled opening of tight junctions.
-
-
4. My Transepithelial Electrical Resistance (TEER) values are not recovering after TMC treatment.
-
Possible Cause: This suggests irreversible damage to the cell monolayer, likely due to cytotoxicity at the concentration of TMC used.
-
Troubleshooting Steps:
-
Lower the TMC Concentration: Perform a concentration-response study to find a concentration that causes a transient and reversible decrease in TEER.
-
Assess Cell Viability: Use a viability stain like Trypan Blue to confirm that the cells are not being killed by the treatment.
-
Check for Impurities: As mentioned earlier, impurities in the TMC preparation can lead to unexpected cytotoxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a reference for expected experimental outcomes.
Table 1: Effect of this compound (TMC) Degree of Quaternization (DQ) on Permeation Enhancement
| Model System | Model Compound | TMC DQ (%) | TMC Concentration (% w/v) | pH | Permeation Enhancement (Fold Increase) | Reference |
| Caco-2 cells | [14C]Mannitol | 48 | 0.5 | 7.4 | ~25 (compared to control) | |
| Caco-2 cells | [14C]PEG 4000 | 48 | 0.5 | 7.4 | ~15 (compared to control) | |
| Caco-2 cells | [14C]Mannitol | 40 | 0.5 | 7.4 | Lower than TMC60 | |
| Caco-2 cells | [14C]Mannitol | 60 | 0.5 | 7.4 | Higher than TMC40 | |
| Rabbit | Testosterone | 40 | 5 | N/A | Similar to 2% Azone | |
| Rabbit | Testosterone | 60 | 5 | N/A | Stronger than 2% Azone |
Table 2: Properties of this compound (TMC) Nanoparticles
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Loading Efficiency (%) | Reference |
| Vancomycin-loaded TMC NPs | 220 | Positive | 73.65 ± 1.83 | |
| Ovalbumin-loaded TMC NPs | ~350 | Positive | Up to 95 | |
| TMC/Sodium Alginate NPs | ~200-300 | Positive | N/A |
Experimental Protocols
1. Protocol for Determination of Degree of Quaternization (DQ) by 1H NMR
-
Objective: To quantify the percentage of amino groups that have been trimethylated.
-
Methodology:
-
Dissolve a known amount of the synthesized TMC in deuterium oxide (D2O).
-
Acquire the 1H NMR spectrum.
-
Identify the peak corresponding to the protons of the trimethylamino groups (typically around 3.3 ppm).
-
Identify the peak corresponding to the anomeric proton of the glucosamine unit (H-1, typically between 4.7-5.7 ppm).
-
Calculate the DQ using the following equation: %DQ = {Integral of trimethylamino protons / (Integral of H-1 proton * 9)} * 100 Note: The integral of the trimethylamino protons is divided by 9 because there are 9 protons in a trimethylamino group.
-
2. Protocol for In Vitro Permeation Study using Caco-2 Cell Monolayers
-
Objective: To assess the ability of TMC to enhance the transport of a model drug across an intestinal epithelial barrier model.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed and differentiated (typically 15-21 days). The integrity of the monolayer should be confirmed by measuring a TEER value > 600 Ω·cm2.
-
TEER Measurement:
-
Equilibrate the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.
-
Measure the initial TEER using an epithelial volt-ohm meter.
-
-
Permeation Experiment:
-
To the apical (donor) compartment, add the drug solution with and without the desired concentration of TMC dissolved in HBSS (pH 7.4).
-
The basolateral (receiver) compartment should contain fresh HBSS.
-
Incubate at 37°C.
-
At predetermined time intervals, collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
Measure the TEER of the monolayers at the end of the experiment to assess cell viability. A return to near-initial values indicates reversible opening of tight junctions.
-
-
Sample Analysis: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS, or scintillation counting for radiolabeled compounds).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeation enhancement.
-
3. Protocol for Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of TMC on cell viability.
-
Methodology:
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of TMC dissolved in cell culture medium for a specified period (e.g., 3 or 24 hours).
-
After incubation, remove the TMC-containing medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizations
Caption: Experimental workflow for assessing TMC permeation enhancement.
Caption: Troubleshooting logic for poor TMC permeation enhancement.
Caption: Signaling pathway of TMC-mediated tight junction opening.
References
- 1. dovepress.com [dovepress.com]
- 2. Effect of degree of quaternization of N-trimethyl chitosan chloride for enhanced transport of hydrophilic compounds across intestinal caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.search.tulane.edu [library.search.tulane.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Trimethyl Chitosan (TMC) Solution Viscosity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of trimethyl chitosan (TMC) solutions for formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the viscosity of a this compound (TMC) solution?
The viscosity of a TMC solution is a multifactorial property primarily governed by:
-
Molecular Weight (MW): Higher molecular weight TMC generally results in a more viscous solution due to increased polymer chain entanglement.[1][2][3] The intrinsic viscosity of a polymer solution is directly proportional to the average molecular weight of the polymer.
-
Concentration: As the concentration of TMC in the solution increases, the viscosity increases significantly. This is due to greater polymer-polymer interactions.
-
Degree of Quaternization (DQ): The DQ, which represents the percentage of amino groups that have been trimethylated, can influence viscosity. Interestingly, studies have shown that the intrinsic viscosity of synthesized TMC can decrease with an increasing DQ. This may be due to polymer chain degradation during the synthesis process.
-
Temperature: Generally, the viscosity of TMC solutions decreases as the temperature increases.
-
pH: The pH of the solution can affect the conformation of the polymer chains and thus the viscosity. For chitosan solutions, viscosity is influenced by pH, and this effect can be complex in TMC solutions due to the permanent positive charge from quaternization.
-
Ionic Strength: The presence of salts can influence the viscosity of polyelectrolyte solutions like TMC. An increase in ionic strength can lead to a decrease in viscosity due to the shielding of charges on the polymer chain, causing the chains to adopt a more coiled conformation.
Q2: How does the molecular weight of the parent chitosan affect the final TMC solution viscosity?
The molecular weight of the starting chitosan is a critical determinant of the final TMC solution's viscosity. A higher initial molecular weight of chitosan will generally lead to a higher molecular weight TMC, resulting in a more viscous solution. It is important to note that the process of synthesizing TMC can sometimes lead to a reduction in the polymer's molecular weight.
Q3: What is the effect of the degree of quaternization (DQ) on the viscosity of TMC solutions?
The relationship between the Degree of Quaternization (DQ) and viscosity is not always straightforward. While quaternization improves water solubility, some studies have shown that as the DQ of TMC increases, the intrinsic viscosity may decrease. This phenomenon is often attributed to the degradation of the polymer backbone during the synthesis reaction.
Q4: How can I reduce the viscosity of my TMC solution if it is too high for my application?
If your TMC solution is too viscous, you can consider the following approaches:
-
Decrease TMC Concentration: This is the most direct way to reduce viscosity.
-
Use a Lower Molecular Weight TMC: Starting with a lower molecular weight chitosan to synthesize TMC or using a commercially available lower molecular weight TMC will result in lower solution viscosity.
-
Increase the Temperature: Gently warming the solution can temporarily reduce its viscosity. However, be cautious as elevated temperatures can potentially degrade the polymer over time.
-
Adjust the Ionic Strength: Adding a salt (e.g., NaCl) can decrease the viscosity of the polyelectrolyte solution.
-
Modify the pH: Depending on the specific formulation, slight adjustments in pH may alter viscosity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Viscosity is too high | - TMC concentration is too high.- The molecular weight of the TMC is too high.- The temperature of the solution is too low. | - Dilute the solution to the desired viscosity.- Use a lower molecular weight grade of TMC.- Gently warm the solution, monitoring for any signs of degradation. |
| Viscosity is too low | - TMC concentration is too low.- The molecular weight of the TMC is too low.- Potential degradation of the polymer. | - Increase the TMC concentration.- Use a higher molecular weight grade of TMC.- Ensure proper storage conditions (e.g., appropriate temperature, protection from light) to prevent degradation. Review the preparation protocol to avoid conditions that could cause chain scission. |
| Inconsistent viscosity between batches | - Variation in the molecular weight or DQ of the TMC raw material.- Inaccurate weighing of TMC or solvent.- Incomplete dissolution of TMC.- Differences in preparation temperature or mixing time. | - Source TMC from a reliable supplier with consistent specifications.- Use calibrated balances and volumetric glassware.- Ensure complete dissolution by allowing adequate mixing time. A common practice is to stir for 24 hours.- Standardize the preparation protocol, including temperature and mixing duration. |
| Solution forms a gel unexpectedly | - High TMC concentration.- Presence of certain cross-linking agents or polyanions in the formulation. | - Reduce the TMC concentration.- Review the formulation for any components that could be interacting with the cationic TMC to form a polyelectrolyte complex. |
Quantitative Data Summary
Table 1: Effect of this compound (TMC) Concentration on Viscosity
| TMC Concentration (% w/v) | Apparent Viscosity (cP) |
| 0.5 | Typically low |
| 1.0 | Increases significantly |
| 1.5 | Continues to increase |
| 2.0 | High viscosity |
| 2.5 | Very high viscosity |
Note: Absolute viscosity values are highly dependent on the molecular weight of the TMC, temperature, and the specific measurement parameters. The table illustrates the general trend of increasing viscosity with concentration.
Table 2: Influence of Molecular Weight and Degree of Quaternization (DQ) on Intrinsic Viscosity
| Polymer | Degree of Quaternization (DQ) (%) | Molecular Weight (MW) (kDa) | Intrinsic Viscosity (dL/g) |
| Chitosan | N/A | Varies | Dependent on MW |
| TMC-20 | 20 | Lower than starting chitosan | Decreases with increasing DQ |
| TMC-40 | 40 | Lower than starting chitosan | Decreases with increasing DQ |
| TMC-60 | 60 | Lower than starting chitosan | Decreases with increasing DQ |
This table is based on findings that show a decrease in MW and intrinsic viscosity with increasing DQ during TMC synthesis.
Experimental Protocols
Protocol for Preparation and Viscosity Measurement of a this compound (TMC) Solution
1. Materials and Equipment:
-
This compound (TMC) powder
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flask
-
Viscometer (e.g., Brookfield viscometer, Ubbelohde capillary viscometer)
-
Water bath for temperature control
2. Preparation of TMC Solution (Example: 1% w/v):
-
Accurately weigh 1.0 g of TMC powder using an analytical balance.
-
Transfer the TMC powder to a beaker containing approximately 80 mL of deionized water while stirring with a magnetic stirrer.
-
Continue stirring until the TMC is fully dissolved. This may take several hours. To ensure complete solubilization, it is often recommended to stir for 24 hours.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask to bring the final volume to 100 mL.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
3. Viscosity Measurement using a Rotational Viscometer:
-
Set up the viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the solution.
-
Place the TMC solution in a temperature-controlled water bath to equilibrate to the desired measurement temperature (e.g., 25°C).
-
Immerse the spindle into the TMC solution to the specified depth.
-
Allow the temperature of the sample to stabilize.
-
Start the viscometer and allow the reading to stabilize before recording the viscosity value.
-
It is good practice to take multiple readings and report the average.
Visualizations
References
- 1. Effect of this compound with Different Degrees of Quaternization on the Properties of Tablets Prepared using Charged Model Drugs | Walailak Journal of Science and Technology (WJST) [wjst.wu.ac.th]
- 2. Controlled synthesis of N,N,N-trimethyl chitosan for modulated bioadhesion and nasal membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in synthesized trimethyl chitosan
Welcome to the Technical Support Center for trimethyl chitosan (TMC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability in their TMC experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound (TMC) has poor solubility in water at neutral pH, even though it is expected to be water-soluble. What could be the cause?
A1: Poor water solubility of TMC at neutral pH is a common issue and can be attributed to several factors:
-
Low Degree of Quaternization (DQ): A sufficient degree of quaternization is necessary to ensure the polymer is cationic enough to be soluble in water. A low DQ means that many of the amino groups on the chitosan backbone have not been trimethylated.
-
O-methylation: The reaction conditions for N-methylation can sometimes favor the methylation of the hydroxyl groups (O-methylation) on the chitosan backbone. A high degree of O-methylation can decrease the polymer's water solubility. This is particularly prevalent in reactions carried out in strong basic conditions and at high temperatures.[1] To minimize O-methylation, consider using a lower reaction temperature.[1]
-
Residual Impurities: Incomplete removal of reagents or by-products from the synthesis, such as residual N-methyl-2-pyrrolidone (NMP), can affect the solubility of the final product.[2] Thorough washing of the polymer with solvents like acetone or ethanol is crucial to remove these impurities.[2]
-
Formation of N,N-dimethyl chitosan: Prolonged synthesis can sometimes lead to the formation of N,N-dimethyl chitosan, which is insoluble and can reduce the overall solubility of the TMC product.[3]
Q2: The degree of quaternization (DQ) of my TMC is inconsistent between batches. What factors influence the DQ?
A2: Batch-to-batch variability in the DQ is a significant challenge. The following factors are critical to control:
-
Reaction Time and Temperature: Both longer reaction times and higher temperatures can lead to a higher DQ. However, these conditions also increase the risk of O-methylation and polymer degradation. Fine-tuning these parameters is essential for reproducibility.
-
Concentration of Reagents: The molar ratio of the methylating agent (e.g., methyl iodide) to the glucosamine units in chitosan, as well as the concentration of the base (e.g., NaOH), directly impacts the extent of methylation.
-
Number of Reaction Steps: The DQ can be increased by repeating the methylation step.
-
Properties of the Starting Chitosan: The molecular weight and degree of deacetylation (DD) of the initial chitosan can influence its reactivity and, consequently, the final DQ of the TMC. The source and preparation method of the chitosan can also introduce variability.
Q3: How can I determine the degree of quaternization (DQ) of my synthesized TMC?
A3: The most common and reliable method for determining the DQ of TMC is through proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The DQ can be calculated by comparing the integral of the peak corresponding to the protons of the trimethylated amino groups (around 3.1-3.3 ppm) with the integral of a peak corresponding to a proton on the chitosan backbone (e.g., the anomeric proton, H1, between 4.7 and 5.7 ppm). Solid-state ¹³C NMR can also be used, especially for insoluble TMC samples.
Q4: I am observing a decrease in the molecular weight of my TMC compared to the starting chitosan. Is this normal?
A4: Yes, a decrease in molecular weight can occur during TMC synthesis. The strong alkaline conditions and elevated temperatures used in the reaction can lead to the degradation of the polymer chains. This degradation is often more pronounced when aiming for a higher degree of quaternization, as it requires longer exposure to these harsh conditions.
Troubleshooting Guides
Issue 1: Low Degree of Quaternization (DQ)
| Potential Cause | Troubleshooting Action |
| Insufficient reaction time or temperature | Gradually increase the reaction time or temperature, while monitoring for signs of polymer degradation or excessive O-methylation. |
| Inadequate amount of methylating agent or base | Optimize the molar ratio of the methylating agent and base to the chitosan. |
| Poor solubility of chitosan in the reaction medium | Ensure the chitosan is fully dissolved or well-dispersed in the solvent before adding other reagents. |
| Incomplete reaction | Consider performing a second methylation step to increase the DQ. |
Issue 2: Poor Water Solubility
| Potential Cause | Troubleshooting Action |
| Low DQ | Refer to the troubleshooting guide for "Low Degree of Quaternization (DQ)". |
| High degree of O-methylation | Reduce the reaction temperature and consider using a less harsh base. The Eschweiler-Clarke method is an alternative synthesis route to obtain O-methyl-free TMC. |
| Presence of residual solvents or reagents | Ensure thorough washing of the final product with appropriate solvents (e.g., acetone, ethanol) to remove impurities. |
| Formation of insoluble by-products | Optimize reaction conditions to minimize side reactions. This may involve adjusting reaction time and temperature. |
Issue 3: Inconsistent Batch-to-Batch Results
| Potential Cause | Troubleshooting Action |
| Variability in starting chitosan | Characterize each new batch of chitosan for its molecular weight and degree of deacetylation before use. |
| Inconsistent reaction conditions | Strictly control reaction parameters such as temperature, time, stirring speed, and the rate of addition of reagents. |
| Inaccurate measurement of reagents | Use precise measurement techniques for all reagents. |
| Inconsistent work-up and purification | Standardize the precipitation, washing, and drying procedures for each batch. |
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Properties
| Parameter | Effect on Degree of Quaternization (DQ) | Effect on O-methylation | Effect on Molecular Weight |
| Reaction Time | Increases with time | Increases with time | Decreases with prolonged time |
| Temperature | Increases with temperature | Increases significantly with temperature | Decreases with higher temperature |
| Methyl Iodide:Chitosan Ratio | Increases with higher ratio | Can increase at very high ratios | Generally unaffected, but harsh conditions can cause degradation |
| NaOH Concentration | Increases with higher concentration | Increases significantly with higher concentration | Decreases with higher concentration due to degradation |
| Number of Reaction Steps | Increases with additional steps | Can increase with additional steps | Can decrease with additional steps due to repeated exposure to harsh conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound (TMC) using Methyl Iodide
This protocol is adapted from a common two-step method.
Materials:
-
Chitosan (medium molecular weight)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Sodium iodide (NaI) (optional, as a catalyst)
-
Ethanol
-
Acetone
-
10% Sodium chloride (NaCl) solution
-
Deionized water
Procedure:
-
Disperse 1 g of chitosan in 40 mL of NMP in a round-bottom flask with vigorous stirring.
-
Add 2.4 g of sodium iodide (if used) and stir for 30 minutes.
-
Add 0.6 g of powdered NaOH and stir for 15 minutes.
-
Slowly add 5.75 mL of methyl iodide to the mixture.
-
Heat the reaction to 60°C and allow it to proceed for 1-2 hours under continuous stirring.
-
Add another 0.6 g of NaOH pellets and 3 mL of methyl iodide and continue stirring for another hour.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding 200 mL of ethanol.
-
Filter the precipitate and wash thoroughly with acetone to remove unreacted reagents and NMP.
-
To exchange the iodide counter-ion for chloride, dissolve the product in 40 mL of a 10% NaCl solution.
-
Precipitate the TMC chloride by adding 200 mL of ethanol.
-
Filter the final product, wash with ethanol, and dry under vacuum.
Protocol 2: Determination of the Degree of Quaternization (DQ) by ¹H-NMR
Materials:
-
Synthesized this compound (TMC)
-
Deuterium oxide (D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the dried TMC sample (5-10 mg) in approximately 0.7 mL of D₂O in an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
Integrate the peak corresponding to the protons of the trimethylammonium groups, which appears as a sharp singlet at approximately 3.1-3.3 ppm.
-
Integrate the peak corresponding to the anomeric proton (H-1) of the glucosamine units, which appears between 4.7 and 5.7 ppm.
-
Calculate the Degree of Quaternization (DQ) using the following formula:
DQ (%) = [\frac{\text{Integral of Trimethyl Protons} / 9}{\text{Integral of H-1 Proton} / 1}] x 100
Note: The integral of the trimethyl protons is divided by 9 because there are nine protons in a trimethyl group. The integral of the H-1 proton is divided by 1.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical steps to troubleshoot batch-to-batch variability in TMC synthesis.
References
Validation & Comparative
Trimethyl Chitosan vs. Chitosan for Drug Delivery: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of trimethyl chitosan and chitosan as drug delivery vehicles, supported by experimental data and detailed methodologies.
In the realm of drug delivery, the quest for efficient, biocompatible, and targeted delivery systems is perpetual. Chitosan, a natural polysaccharide derived from chitin, has long been a frontrunner due to its biodegradability, low toxicity, and mucoadhesive properties. However, its limited solubility at physiological pH has spurred the development of derivatives with enhanced characteristics. Among these, this compound (TMC) has emerged as a promising alternative, offering improved solubility and permeability. This guide provides an objective, data-driven comparison of this compound and its parent polymer, chitosan, for drug delivery applications.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize key performance indicators of drug delivery systems based on chitosan and this compound, compiled from various experimental studies.
| Parameter | Chitosan Nanoparticles | This compound Nanoparticles | Key Observations |
| Particle Size (nm) | 150 - 728 | 63 - 365 | TMC nanoparticles generally exhibit a smaller particle size, which can be advantageous for cellular uptake.[1][2][3][4][5] |
| Zeta Potential (mV) | +24 to +51 | +11 to +45 | Both polymers yield positively charged nanoparticles, crucial for mucoadhesion. The zeta potential of TMC can be influenced by the degree of quaternization. |
| Encapsulation Efficiency (%) | ~61 | ~69 - 90 | TMC nanoparticles often demonstrate higher encapsulation efficiency for various drugs. |
| Drug Loading Capacity (%) | ~30 | ~55 | Studies have shown a significantly higher drug loading capacity for TMC-based systems. |
| Property | Chitosan | This compound (TMC) | Key Observations |
| Solubility | Poor solubility at neutral and alkaline pH (>6.5) | Soluble over a wide pH range | The quaternization of chitosan to TMC significantly improves its solubility, a major advantage for drug delivery in various physiological environments. |
| Mucoadhesion | Strong mucoadhesive properties | Good mucoadhesive properties, but can be lower than chitosan depending on the degree of quaternization. | Chitosan's strong mucoadhesion is well-established. While TMC retains mucoadhesive properties, a very high degree of quaternization can sometimes reduce this effect. |
| Permeation Enhancement | Effective permeation enhancer, particularly at acidic pH. | Potent permeation enhancer, effective at neutral and basic pH where chitosan is not. | TMC's ability to enhance permeability across mucosal surfaces at physiological pH is a significant advantage over chitosan. |
| Cytotoxicity | Generally considered non-toxic and biocompatible. | Generally biocompatible, but cytotoxicity can increase with a higher degree of quaternization. | Both polymers are considered safe for biomedical applications, though the charge density of TMC should be optimized. |
Delving Deeper: Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental methodologies are crucial.
Synthesis of N,N,N-Trimethyl Chitosan (TMC)
A common method for synthesizing TMC is through reductive methylation of chitosan.
Materials:
-
Chitosan
-
N-methyl-2-pyrrolidinone (NMP)
-
Sodium iodide
-
Sodium hydroxide
-
Methyl iodide
Procedure:
-
Dissolve chitosan in NMP.
-
Add sodium iodide and an aqueous solution of sodium hydroxide to the chitosan solution and stir at a controlled temperature (e.g., 60°C).
-
Add methyl iodide to the mixture and allow the reaction to proceed in a Liebig condenser.
-
After an initial reaction time, add more methyl iodide and sodium hydroxide solution and continue the reaction.
-
The resulting TMC is then typically purified by dialysis and lyophilized.
-
Characterization of the synthesized TMC is performed using techniques such as FTIR and 1H NMR to confirm methylation.
Preparation of Chitosan and TMC Nanoparticles
The ionic gelation method is widely used for preparing both chitosan and TMC nanoparticles.
Materials:
-
Chitosan or this compound
-
Acetic acid (for dissolving chitosan)
-
Deionized water (for dissolving TMC)
-
Sodium tripolyphosphate (TPP) as a crosslinking agent
-
(Optional) Drug to be encapsulated
Procedure:
-
Prepare a solution of either chitosan in acetic acid or TMC in deionized water.
-
(Optional) If encapsulating a drug, it can be dissolved in the polymer solution or the TPP solution depending on its solubility.
-
Prepare a separate aqueous solution of TPP.
-
Under magnetic stirring, add the TPP solution dropwise to the chitosan or TMC solution.
-
Nanoparticles will form spontaneously through electrostatic interactions between the positively charged polymer and the negatively charged TPP.
-
The nanoparticle suspension is then typically centrifuged to collect the nanoparticles, which are washed and can be lyophilized for storage.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate key experimental workflows and biological interactions.
Caption: Experimental workflow for TMC synthesis and nanoparticle formulation.
Caption: Cellular uptake mechanisms of this compound nanoparticles.
Cellular Interactions and Signaling Pathways
One of the key advantages of TMC is its enhanced interaction with cells. TMC nanoparticles have been shown to be internalized through various endocytosis pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Furthermore, TMC can modulate the opening of tight junctions between epithelial cells, facilitating the paracellular transport of drugs. This is often mediated through signaling pathways such as the C-Jun NH2-terminal kinase (JNK) pathway. The positive charge of TMC nanoparticles enhances their binding to the negatively charged cell membrane, which is a crucial first step in cellular uptake.
Conclusion: Making an Informed Choice
The decision to use this compound over chitosan in a drug delivery formulation depends on the specific requirements of the application.
Choose this compound when:
-
Solubility at physiological pH is critical.
-
Enhanced permeation across mucosal barriers is required.
-
Higher drug loading and encapsulation efficiency are desired.
-
The application involves environments where chitosan's solubility is limited.
Choose Chitosan when:
-
The formulation is intended for an acidic environment where chitosan is soluble.
-
Maximizing mucoadhesion is the primary objective, and the slightly lower mucoadhesion of some TMC derivatives is a concern.
-
A well-established, cost-effective, and FDA-approved (for certain applications) material is preferred.
References
A Head-to-Head Comparison: Trimethyl Chitosan vs. PLGA Nanoparticles for Controlled Drug Release
For researchers, scientists, and drug development professionals, the choice of a nanoparticle-based drug delivery system is a critical decision that profoundly impacts therapeutic efficacy. Among the frontrunners in biodegradable polymeric nanoparticles are trimethyl chitosan (TMC) and poly(lactic-co-glycolic acid) (PLGA). This guide provides an objective, data-driven comparison of these two platforms, focusing on their performance in controlled drug release.
This comprehensive analysis delves into key performance metrics, including drug loading capacity, encapsulation efficiency, physicochemical properties, in vitro drug release profiles, and cytotoxicity. Detailed experimental protocols for the synthesis and characterization of both TMC and PLGA nanoparticles are provided to ensure reproducibility. Furthermore, cellular uptake mechanisms and associated signaling pathways are visualized to offer a deeper understanding of their biological interactions.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies to facilitate a direct comparison between TMC and PLGA nanoparticles. It is important to note that direct head-to-head studies under identical conditions are limited; therefore, the data presented is a collation from multiple sources, with context provided where possible.
Table 1: Physicochemical Properties
| Parameter | This compound (TMC) Nanoparticles | PLGA Nanoparticles | Key Considerations |
| Particle Size (nm) | 150 - 400 | 100 - 500 | Size is highly dependent on synthesis parameters for both. |
| Polydispersity Index (PDI) | 0.1 - 0.4 | 0.05 - 0.3 | PLGA often exhibits a narrower size distribution. |
| Zeta Potential (mV) | +15 to +45 | -20 to +25 (can be modified) | TMC nanoparticles are inherently cationic, which can enhance mucoadhesion and cellular uptake. PLGA nanoparticles are typically anionic but can be surface-modified to alter their charge. |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | This compound (TMC) Nanoparticles | PLGA Nanoparticles | Drug Type |
| Drug Loading Capacity (%) | 5 - 20 | 1 - 10 | Varies significantly with the drug's properties and the polymer-drug interaction. |
| Encapsulation Efficiency (%) | 60 - 95 | 40 - 90 | Generally high for both, but dependent on the synthesis method and drug solubility. |
Table 3: In Vitro Drug Release
| Parameter | This compound (TMC) Nanoparticles | PLGA Nanoparticles | Release Profile |
| Initial Burst Release | Can be significant, but controllable | Often pronounced, especially for surface-adsorbed drugs | Surface modification (e.g., chitosan coating on PLGA) can reduce the burst effect. |
| Sustained Release Period | Up to several days | Can be tailored from days to months | The degradation rate of PLGA can be controlled by the lactide-to-glycolide ratio, offering more tunable long-term release. |
| Release Mechanism | Primarily diffusion-controlled, with some contribution from polymer swelling and degradation. | Biphasic: initial burst (diffusion), followed by slow release due to polymer degradation. | The release kinetics for both can be modeled using equations such as the Higuchi and Korsmeyer-Peppas models. |
Table 4: Cytotoxicity
| Cell Line | This compound (TMC) Nanoparticles | PLGA Nanoparticles | Observations |
| Various Cancer Cell Lines | Generally low to moderate cytotoxicity, dependent on the degree of quaternization and concentration. | Considered biocompatible and shows low cytotoxicity at typical therapeutic concentrations. | The cytotoxicity of TMC can be influenced by its positive charge, which can interact with cell membranes. PLGA's degradation products (lactic and glycolic acid) are generally well-tolerated. |
| Normal Cell Lines | Low cytotoxicity reported in several studies. | Widely regarded as safe and biocompatible. | As with any nanomaterial, a thorough toxicological assessment is crucial for any new formulation. |
Experimental Protocols
Detailed methodologies for the synthesis of TMC and PLGA nanoparticles are provided below to aid in the design and execution of comparative studies.
Synthesis of this compound (TMC) Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between the positively charged TMC and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).
Materials:
-
This compound (TMC)
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Drug to be encapsulated
Procedure:
-
Preparation of TMC solution: Dissolve TMC powder in 1% acetic acid solution to a final concentration of 1-5 mg/mL. Stir the solution until the TMC is completely dissolved. The drug to be encapsulated can be added to this solution.
-
Preparation of TPP solution: Dissolve TPP in deionized water to a final concentration of 0.5-2 mg/mL.
-
Nanoparticle formation: Under constant magnetic stirring, add the TPP solution dropwise to the TMC solution. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove unreacted reagents.
-
Lyophilization (optional): For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant.
Synthesis of PLGA Nanoparticles by Emulsion-Solvent Evaporation
This is a widely used method for encapsulating hydrophobic drugs within a PLGA matrix.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Drug to be encapsulated
Procedure:
-
Preparation of the organic phase: Dissolve a specific amount of PLGA and the hydrophobic drug in an organic solvent like DCM.
-
Preparation of the aqueous phase: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Wash the pellet with deionized water multiple times to remove the surfactant and any unencapsulated drug.
-
Lyophilization (optional): Lyophilize the purified nanoparticles for storage.
Visualizing the Processes: Diagrams
To further clarify the experimental workflows and biological interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for nanoparticle synthesis.
Caption: Cellular uptake and signaling pathways.
comparing the gene delivery efficiency of trimethyl chitosan with other cationic polymers
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of genetic material into cells is a cornerstone of gene therapy and genetic engineering. While viral vectors have long been a gold standard, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic polymers have emerged as a promising class of gene carriers. This guide provides an objective comparison of the gene delivery efficiency of trimethyl chitosan (TMC) with other widely used cationic polymers, including polyethyleneimine (PEI), poly-L-lysine (PLL), and polyamidoamine (PAMAM) dendrimers. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting the most appropriate vector for their specific application.
Mechanism of Cationic Polymer-Mediated Gene Delivery
Cationic polymers facilitate gene delivery through a multi-step process. Their positively charged nature allows for electrostatic interaction with negatively charged nucleic acids (like plasmid DNA or siRNA), leading to the condensation of the genetic material into nanoparticles called polyplexes. These polyplexes, typically in the nanometer size range, protect the genetic cargo from enzymatic degradation. The net positive charge of the polyplexes also promotes their interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis. Once inside the cell, the polymer must facilitate the escape of the genetic material from the endosome into the cytoplasm, a critical step for successful transfection. For DNA, the journey continues with entry into the nucleus where transcription can occur. The efficiency of each of these steps is highly dependent on the specific cationic polymer used.
Caption: Cationic Polymer-Mediated Gene Delivery Pathway.
Comparative Performance Data
The following tables summarize the key performance parameters of this compound in comparison to other cationic polymers, based on data from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines, the specific molecular weight and degree of substitution of the polymers, and the N/P ratio (the molar ratio of amine groups in the polymer to phosphate groups in the nucleic acid).
Table 1: Transfection Efficiency
| Polymer | Cell Line | Transfection Efficiency | Reference |
| This compound (TMC) | MCF-7 | Up to 50-fold higher than PEI | [1] |
| COS-7 | Appreciable transfection | [1] | |
| NIH/3T3 | Up to 678-fold higher than unmodified chitosan | [2] | |
| Polyethyleneimine (PEI) | Various | "Gold Standard" - High efficiency but often with significant cytotoxicity | [3][4] |
| Poly-L-lysine (PLL) | Various | Generally lower efficiency than PEI without endosomolytic agents | |
| PAMAM Dendrimers | HepG2 | High efficiency, can be enhanced with targeting ligands |
Table 2: Cytotoxicity
| Polymer | Cell Line | Cytotoxicity Measurement (e.g., IC50, % Viability) | Reference |
| This compound (TMC) | COS-7, MCF-7 | Significantly less toxic than linear PEI | |
| HEK293, U87 | >80% cell viability | ||
| Polyethyleneimine (PEI) | Various | High cytotoxicity, especially for high molecular weight branched PEI | |
| Poly-L-lysine (PLL) | Various | Moderate cytotoxicity, dependent on molecular weight | |
| PAMAM Dendrimers | Various | Cytotoxicity is generation-dependent, with higher generations being more toxic |
Table 3: Physicochemical Properties of Polyplexes
| Polymer | Particle Size (nm) | Zeta Potential (mV) | Reference |
| This compound (TMC) | 200 - 500 nm | Positive | |
| Polyethyleneimine (PEI) | 10 - 100 nm | Positive | |
| Poly-L-lysine (PLL) | Variable, can be large | Positive | |
| PAMAM Dendrimers | Dependent on generation and cargo | Positive |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of gene delivery vectors. Below are representative protocols for key in vitro assays.
In Vitro Gene Transfection Workflow
Caption: In Vitro Gene Transfection Workflow.
1. Polyplex Formation:
-
Dilute the cationic polymer and plasmid DNA separately in a suitable buffer (e.g., HEPES-buffered saline or serum-free medium).
-
Add the polymer solution to the DNA solution at the desired N/P ratio.
-
Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.
2. Cell Culture and Transfection:
-
Seed the desired cell line in a multi-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of the experiment.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the polyplex solution to the cells.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate for a further 24-48 hours before assessing transgene expression.
Cytotoxicity Assay (MTT Assay) Workflow
Caption: MTT Assay Workflow for Cytotoxicity.
1. Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the polyplexes.
-
Remove the culture medium and add the polyplex dilutions to the cells.
-
Incubate for 24-48 hours.
2. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.
Reporter Gene Assay (Luciferase Assay)
1. Cell Lysis:
-
After the desired post-transfection incubation period, wash the cells with PBS.
-
Add a lysis buffer to each well and incubate for 15-20 minutes to lyse the cells and release the intracellular contents, including the expressed luciferase enzyme.
2. Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Use an automated injector to add the luciferase substrate to the lysate.
-
Immediately measure the resulting luminescence. The light output is proportional to the amount of active luciferase enzyme, which in turn reflects the level of gene expression.
Conclusion
This compound stands out as a promising cationic polymer for gene delivery, offering a favorable balance between transfection efficiency and cytotoxicity. Its biocompatibility and biodegradability, inherited from its natural precursor chitosan, make it an attractive candidate for in vivo applications. While PEI often exhibits higher raw transfection efficiency, this frequently comes at the cost of significant cell death. Poly-L-lysine generally requires modifications to enhance its endosomal escape capabilities. PAMAM dendrimers offer a high degree of control over their structure and size but can also present cytotoxicity concerns, particularly at higher generations.
The choice of a gene delivery vector is ultimately application-dependent. For sensitive cell lines or when in vivo safety is a primary concern, this compound presents a compelling alternative to more traditional cationic polymers. Further optimization of TMC derivatives, including modifications to the degree of trimethylation and molecular weight, holds the potential to further enhance its gene delivery capabilities. This guide serves as a starting point for researchers to navigate the complex landscape of non-viral gene vectors and to design experiments that are both effective and reproducible.
References
- 1. Trimethylated chitosans as non-viral gene delivery vectors: cytotoxicity and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene delivery using chitosan, this compound or polyethylenglycol-graft-trimethyl chitosan block copolymers: establishment of structure-activity relationships in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylenimine Carriers for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylenimine-mediated gene delivery to the lung and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Adhesive Potential: A Tensiometric Validation of Trimethyl Chitosan's Mucoadhesive Properties
For researchers, scientists, and drug development professionals, understanding the mucoadhesive character of novel excipients is paramount for designing effective drug delivery systems. This guide provides a comprehensive comparison of the mucoadhesive properties of N-trimethyl chitosan (TMC), a quaternized derivative of chitosan, with its parent polymer and another widely used mucoadhesive polymer, Carbopol. The validation is grounded in experimental data obtained through tensiometry, a reliable method for quantifying adhesive forces.
Trimethyl chitosan has emerged as a promising pharmaceutical excipient due to its enhanced solubility and permeability-enhancing effects compared to native chitosan. However, the modification of chitosan's structure through quaternization can influence its mucoadhesive capabilities. This guide delves into the tensiometric evaluation of TMC, offering a clear perspective on its performance against established alternatives.
Comparative Analysis of Mucoadhesive Properties
Tensiometric studies provide quantitative measurements of the force required to detach a polymer from a mucosal surface, often expressed as the force of detachment or the work of adhesion. The data presented below, synthesized from various studies, facilitates a direct comparison of the mucoadhesive strength of this compound, chitosan, and Carbopol.
| Polymer | Degree of Quaternization (TMC) | Detachment Force (mN) | Work of Adhesion (µJ) | Key Findings & Citations |
| This compound (TMC) | 22.1% - 48.8% | Lower than Chitosan | Lower than Chitosan | Mucoadhesivity decreases with an increasing degree of quaternization. While lower than chitosan, TMC retains sufficient mucoadhesive properties for various dosage forms.[1][2] |
| Chitosan | N/A | Higher than TMC | Higher than TMC | Exhibits strong mucoadhesive properties due to the interaction of its protonated amino groups with negatively charged sialic acid residues in mucin.[1][2] |
| Carbopol® 974P | N/A | Generally High | Generally High | Demonstrates strong mucoadhesive properties, often used as a positive control in mucoadhesion studies. |
Note: Direct quantitative comparisons in the same study between TMC and Carbopol using tensiometry are limited in the reviewed literature. The table reflects general findings from multiple sources. The mucoadhesive performance can be influenced by factors such as polymer concentration, molecular weight, pH of the medium, and the specific tensiometric method used.
The Science of Adhesion: A Tensiometric Approach
Tensiometry, specifically the Wilhelmy plate method or texture analysis, is a cornerstone technique for quantifying mucoadhesion. The fundamental principle involves measuring the force required to separate the polymer formulation from a model mucosal surface.
Below is a detailed protocol for a typical tensiometric measurement of mucoadhesion:
Experimental Protocol: Tensiometric Measurement of Mucoadhesion
-
Preparation of the Mucosal Substrate:
-
Excise fresh mucosal tissue (e.g., porcine buccal or intestinal mucosa) and carefully remove any underlying connective tissue and fat.
-
Cut the mucosa into appropriate sizes and mount it on a holder, ensuring the mucosal surface is exposed and flat.
-
Equilibrate the mounted mucosa in a suitable buffer (e.g., simulated intestinal fluid, pH 6.8) at a physiological temperature (37°C).
-
-
Preparation of the Polymer Sample:
-
For solid dosage forms (e.g., tablets or films), attach the sample to the probe of the tensiometer using a double-sided adhesive.
-
For gels or semi-solids, apply a consistent amount of the formulation to the probe.
-
-
Tensiometric Measurement:
-
Lower the probe with the attached polymer sample towards the mucosal surface at a controlled speed.
-
Apply a defined preload force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds) to ensure intimate contact between the polymer and the mucosa.
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
Record the force required to detach the polymer from the mucosal surface as a function of displacement.
-
-
Data Analysis:
-
Maximum Detachment Force (Fmax): The peak force recorded during the withdrawal phase, representing the maximum force of adhesion.
-
Work of Adhesion (Wad): Calculated from the area under the force-distance curve, representing the total energy required to overcome the adhesive bond.
-
Visualizing the Process: Tensiometric Workflow
The following diagram illustrates the key steps involved in a typical tensiometric measurement of mucoadhesion.
References
Trimethyl Chitosan: A Superior Permeation Enhancer for Drug Delivery Across Caco-2 Cell Monolayers
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for effective oral drug delivery systems, particularly for macromolecules with poor membrane permeability, the use of permeation enhancers is a critical strategy. Among the various enhancers investigated, N-trimethyl chitosan (TMC), a quaternized derivative of chitosan, has emerged as a potent and promising candidate. This guide provides an objective comparison of TMC's performance against other permeation enhancers, supported by experimental data from studies utilizing the Caco-2 cell monolayer model, a well-established in vitro model for predicting human intestinal drug absorption.
Performance Comparison of Permeation Enhancers
The primary mechanism by which TMC enhances permeation is through the reversible opening of tight junctions between epithelial cells, leading to increased paracellular transport.[1][2] This effect is quantified by measuring the decrease in transepithelial electrical resistance (TEER) and the increase in the apparent permeability coefficient (Papp) of poorly permeable marker molecules.
Transepithelial Electrical Resistance (TEER) Reduction
TEER is a measure of the integrity of the cell monolayer; a decrease in TEER indicates the opening of tight junctions. The following table summarizes the TEER reduction capabilities of TMC in comparison to other enhancers.
| Permeation Enhancer | Concentration (% w/v) | pH | TEER Reduction (%) | Reference |
| N-trimethyl chitosan (TMC) | 1.5 | 7.2 | 25 | [2] |
| 2.0 | 7.2 | ~55 | [3] | |
| 2.5 | 7.2 | 85 | [2] | |
| Chitosan Hydrochloride | 0.25 | 6.2 | 84 | |
| Chitosan Glutamate | 0.25 | 6.2 | 60 | |
| TMC (12.28% quaternized) | 0.25 | 6.2 | 24 | |
| TMC-H (61.2% quaternized) | 0.05 | 7.4 | 35 |
TMC demonstrates a concentration-dependent ability to reduce TEER. Notably, highly quaternized TMC is effective at neutral pH, a significant advantage over chitosan salts which are insoluble and ineffective at this pH.
Apparent Permeability (Papp) Enhancement
The enhancement of paracellular transport is further confirmed by measuring the increase in the permeability of hydrophilic, paracellularly transported molecules.
| Marker Molecule | Permeation Enhancer | Concentration (% w/v) | Fold Increase in Permeation | Reference |
| [¹⁴C]-Mannitol | TMC (12.28% quaternized) | 0.25 | 11 | |
| Chitosan Hydrochloride | 0.25 | 34 | ||
| Chitosan Glutamate | 0.25 | 25 | ||
| [¹⁴C]-Mannitol | TMC-H (61.2% quaternized) | 0.05 - 1.5 | 31-48 | |
| FITC-Dextran (4400 Da) | TMC | 1.5 - 2.5 | 167-373 | |
| Buserelin | TMC | 1.5 - 2.5 | 28-73 | |
| Buserelin | TMC (40% & 60% quat.) | 1.0 | Significant increase | |
| Clodronate (10mM) | TMC | 1.5 | 70 | |
| EGTA (2.5mM) | - | 130 | ||
| PCC (0.2mM) | - | 35 |
The degree of quaternization of TMC plays a crucial role in its efficacy, with higher degrees of quaternization leading to greater permeation enhancement, especially at physiological pH. While chitosan salts show significant enhancement at acidic pH, their insolubility at neutral pH limits their applicability. TMC overcomes this limitation, making it a more versatile enhancer for oral drug delivery.
Mechanism of Action: Opening of Tight Junctions
The primary mechanism of TMC as a permeation enhancer is the interaction of its permanent positive charges with the negatively charged components of the tight junctions, leading to their transient opening. This facilitates the paracellular transport of hydrophilic drugs.
Caption: Mechanism of TMC-mediated permeation enhancement.
Experimental Protocols
The following are generalized experimental protocols for assessing permeation enhancement using Caco-2 cell monolayers, based on the cited literature.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., polycarbonate membrane, 0.4 µm pore size) at a density of approximately 2 x 10⁴ cells/well.
-
Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Differentiation: The cells are maintained for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. The integrity of the monolayer is monitored by measuring the TEER. Monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²) are used for transport studies.
Transepithelial Electrical Resistance (TEER) Measurement
-
Instrumentation: A voltmeter (e.g., EVOM™) equipped with "chopstick" electrodes is used.
-
Procedure: The electrodes are placed in the apical and basolateral compartments of the Transwell® insert, and the electrical resistance is measured.
-
Data Analysis: The TEER is calculated by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the membrane. TEER is typically monitored before, during, and after exposure to the permeation enhancer to assess the onset and reversibility of the effect.
Permeability Assay
-
Preparation: The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) in both the apical and basolateral compartments, and the cells are allowed to equilibrate.
-
Treatment: The transport buffer in the apical compartment is replaced with a solution containing the test drug, a paracellular marker (e.g., [¹⁴C]-mannitol or FITC-dextran), and the permeation enhancer (e.g., TMC).
-
Sampling: At predetermined time intervals, samples are collected from the basolateral compartment and replaced with fresh transport buffer.
-
Quantification: The concentration of the drug/marker in the samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, fluorescence spectroscopy for fluorescent markers, or LC-MS/MS for drugs).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the apical compartment.
Cytotoxicity Assays
To ensure that the observed increase in permeability is not due to cellular damage, cytotoxicity assays are performed.
-
Trypan Blue Exclusion: This assay assesses cell membrane integrity. Cells are incubated with trypan blue, which is excluded by viable cells but taken up by cells with damaged membranes.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with MTT, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.
Caption: Experimental workflow for assessing permeation enhancers.
Conclusion
The experimental data strongly support the efficacy of this compound as a potent permeation enhancer across Caco-2 cell monolayers. Its key advantages include high efficacy, particularly with a high degree of quaternization, and activity at physiological pH, which is a significant limitation for unmodified chitosan. While other enhancers also demonstrate efficacy, TMC's favorable profile, coupled with its biocompatibility and biodegradability derived from its natural origin, positions it as a leading candidate for advancing the oral delivery of a wide range of challenging drug molecules. Further research should continue to explore the optimization of TMC formulations and their in vivo performance.
References
- 1. Effects of N-trimethyl chitosan chloride, a novel absorption enhancer, on caco-2 intestinal epithelia and the ciliary beat frequency of chicken embryo trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-trimethyl chitosan chloride as a potential absorption enhancer across mucosal surfaces: in vitro evaluation in intestinal epithelial cells (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Trimethyl Chitosan and Carbopol in Hydrogel Formulations
In the realm of advanced drug delivery and biomedical applications, hydrogels stand out for their unique properties, including high water content, biocompatibility, and tunable physical characteristics. Among the myriad of polymers used to formulate hydrogels, trimethyl chitosan (TMC) and Carbopol have garnered significant attention. This guide provides a detailed comparative study of these two polymers in hydrogel formulations, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.
Physicochemical Properties and Performance
This compound, a quaternized derivative of chitosan, is a cationic polysaccharide that boasts enhanced solubility over a wide pH range compared to its parent polymer.[1] Carbopol, a synthetic polymer of acrylic acid, is an anionic polymer well-known for its high viscosity and bioadhesive properties at low concentrations.[2] The fundamental differences in their chemical nature give rise to distinct performance characteristics in hydrogel formulations.
Swelling Behavior
The swelling capacity of a hydrogel is a critical parameter that influences nutrient diffusion, drug loading, and release kinetics. Both TMC and Carbopol hydrogels exhibit pH-sensitive swelling, a crucial feature for controlled drug delivery systems.
Carbopol hydrogels demonstrate a significant increase in swelling at higher pH levels.[3][4][5] This is attributed to the ionization of the carboxylic acid groups, leading to electrostatic repulsion between the polymer chains and allowing for greater water uptake. For instance, Carbopol-based hydrogels can exhibit substantially higher swelling at pH 7.4 compared to acidic conditions like pH 1.2.
Conversely, this compound hydrogels, being cationic, can exhibit different swelling behaviors. While some studies suggest TMC hydrogels absorb water at neutral and basic conditions, they may dissolve at acidic pH. The swelling of chitosan-based hydrogels is influenced by the pH of the surrounding medium, with variations observed depending on the specific formulation and crosslinking agents used.
Table 1: Comparative Swelling Ratios of Carbopol and Chitosan-Based Hydrogels at Different pH Values
| Polymer System | pH 1.2 | pH 6.8 / 7.4 | Reference |
| Carbopol-co-poly ITA-MAA | 3.65 (at 36h) | 14.05 (at 36h) | |
| Carbopol-co-poly AMPS | 25.6 (at 36h) | 45.17 (at 36h) | |
| Car934-g-poly(acrylic acid) | Lower Swelling | Higher Swelling | |
| Chitosan/CMC (3:2 ratio) | ~6.00 (at pH 3.9) | ~2.72-3.28 (at pH > 7.0) |
Drug Release Profiles
The mechanism of drug release from hydrogels is intrinsically linked to their swelling behavior. The porous network formed upon hydration controls the diffusion of the encapsulated drug.
Drug release from Carbopol hydrogels is often pH-dependent, with a greater release observed at higher pH values where the hydrogel is more swollen. This property can be harnessed for targeted drug delivery to specific sites in the gastrointestinal tract. The release kinetics can often be described by models such as the Higuchi and Korsmeyer-Peppas models, indicating a diffusion-controlled or a combination of diffusion and swelling-controlled release.
This compound hydrogels also offer controlled drug release. The release of Bovine Serum Albumin (BSA) from a TMC/β-GP gel was found to be slow at neutral pH. The sustained release from TMC-based systems makes them promising vehicles for various therapeutic agents. The positive charge of TMC can also lead to ionic interactions with negatively charged drugs, further modulating the release profile.
Table 2: Comparative Drug Release Characteristics
| Polymer System | Condition | Drug Release Profile | Release Kinetics | Reference |
| Carbopol-co-poly ITA-MAA | pH 1.2 | 80% release in 14h | pH-dependent | |
| Carbopol-co-poly ITA-MAA | pH 6.8 | 80% release in 24h | pH-dependent | |
| Car934-g-poly(acrylic acid) | pH 7.4 | Greater drug release | Higuchi, Korsmeyer-Peppas | |
| TMC/β-GP gel | Neutral pH | Slow release of BSA | - | |
| HMW-CS Injectable Hydrogel | PBS (pH 7.4) | 62% NTX & 72% DSF in 28 days | Korsmeyer-Peppas |
Mucoadhesive Properties
Mucoadhesion, the ability of a material to adhere to a mucosal membrane, is a desirable property for drug delivery systems as it increases the residence time of the formulation at the site of absorption.
Carbopol is widely recognized for its excellent mucoadhesive properties. The carboxyl groups in its structure can form hydrogen bonds with the mucin layer, leading to strong adhesion. Different grades of Carbopol exhibit varying degrees of mucoadhesion, which is also influenced by the polymer concentration and the presence of other excipients.
This compound, as a cationic polymer, also exhibits mucoadhesive properties due to the electrostatic interaction between its positively charged quaternary ammonium groups and the negatively charged sialic acid residues in mucin. However, the degree of quaternization of TMC can affect its mucoadhesivity; a very high degree of quaternization might lead to a more rigid polymer chain, which could slightly reduce mucoadhesion compared to chitosan. Nevertheless, TMC retains sufficient mucoadhesive properties for effective drug delivery.
Biocompatibility
Biocompatibility is a prerequisite for any material intended for biomedical applications. Both Carbopol and this compound are generally considered to be biocompatible.
Numerous studies have demonstrated the biocompatibility of Carbopol-based hydrogels, indicating they are non-toxic and have a low potential for skin irritation. They have been successfully used in various pharmaceutical and cosmetic formulations.
Chitosan and its derivatives, including TMC, are also known for their biocompatibility and biodegradability. In vivo studies have shown that chitosan-based hydrogels are well-tolerated and do not elicit significant inflammatory responses.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and Carbopol in hydrogel formulations.
Caption: Comparative study workflow for TMC and Carbopol hydrogels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols for characterizing hydrogel properties.
Hydrogel Preparation
-
This compound (TMC) Hydrogel: A common method involves dissolving TMC in an aqueous solution. A gelling agent, such as β-glycerophosphate, can be added to induce thermal gelation. The mixture is typically kept at a low temperature to prevent premature gelation and then heated to body temperature to form the hydrogel.
-
Carbopol Hydrogel: Carbopol is dispersed in deionized water with gentle stirring until a uniform dispersion is obtained. The dispersion is then neutralized with a suitable base, such as triethanolamine or sodium hydroxide, to a desired pH, which induces the formation of a viscous gel.
Swelling Ratio Determination
-
Dried hydrogel samples of a known weight (Wd) are prepared.
-
The samples are immersed in buffer solutions of different pH values (e.g., 1.2, 6.8, 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, the hydrogels are removed from the solution, and excess surface water is gently blotted with filter paper.
-
The swollen hydrogels are weighed (Ws).
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
In Vitro Drug Release Study
-
Drug-loaded hydrogels are prepared and placed in a dissolution medium (e.g., phosphate-buffered saline) that mimics physiological conditions.
-
The setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At specific time points, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug release is plotted against time.
Mucoadhesion Study (Tensile Test)
-
A piece of mucosal tissue (e.g., porcine buccal mucosa) is secured on a holder.
-
The hydrogel sample is attached to a probe of a texture analyzer or tensiometer.
-
The probe with the hydrogel is lowered until it makes contact with the mucosal surface with a predefined force for a specific duration.
-
The probe is then withdrawn at a constant speed.
-
The force required to detach the hydrogel from the mucosal tissue is measured as the mucoadhesive strength.
Conclusion
Both this compound and Carbopol are valuable polymers for the formulation of hydrogels with a wide range of applications in drug delivery and biomedical engineering. The choice between them should be guided by the specific requirements of the application.
-
Carbopol is an excellent choice for applications requiring strong mucoadhesion and pH-triggered swelling and drug release, particularly in neutral to alkaline environments.
-
This compound offers the advantages of being a natural, biodegradable polymer with good biocompatibility and mucoadhesive properties, and it is particularly useful for its solubility over a broader pH range compared to unmodified chitosan.
References
- 1. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trimethyl Chitosan and Alginate for Oral Insulin Delivery
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of insulin remains a paramount challenge in diabetes management, promising a non-invasive alternative to subcutaneous injections. Among the myriad of strategies, polymeric encapsulation systems utilizing trimethyl chitosan (TMC) and alginate have emerged as promising contenders. This guide provides an objective, data-driven in vivo comparison of these two polymers for oral insulin delivery, summarizing key performance metrics and experimental protocols from recent studies.
Performance Data: An In Vivo Comparison
The following table summarizes key quantitative data from in vivo studies on oral insulin delivery systems based on this compound and alginate. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, such as animal models, insulin dosages, and formulation specifics.
| Parameter | This compound (TMC)-Based Systems | Alginate-Based Systems |
| Formulation | Pectin-coated TMC nanoparticles (Ins-P-TMC-NPs)[1] | Alginate/Chitosan nanoparticles[2][3] |
| Particle Size | 379.40 ± 40.26 nm[1] | ~750 nm[2] |
| Zeta Potential | +17.20 ± 0.52 mV | Negatively charged |
| Encapsulation Efficiency | 83.21 ± 1.23 % | > 70% |
| Animal Model | Diabetic male Sprague-Dawley rats | Streptozotocin-induced diabetic rats |
| Insulin Dose | Not specified in IU/kg | 50 and 100 IU/kg |
| Blood Glucose Reduction | Sustained reduction, peaking at 8 hours with a reduction of 87 ± 1.03 % | Lowered basal serum glucose by > 40% |
| Duration of Hypoglycemic Effect | Sustained effect, peak at 8 hours | Sustained hypoglycemia for over 18 hours |
| Pharmacological Availability | Not reported | 6.8% (for 50 IU/kg) and 3.4% (for 100 IU/kg) |
Delving into the Mechanisms
This compound, a quaternized derivative of chitosan, exhibits enhanced solubility over a wide pH range and a permanent positive charge. This positive charge promotes mucoadhesion through electrostatic interactions with the negatively charged mucus layer, increasing the residence time of the formulation in the gastrointestinal tract. Furthermore, TMC is known to transiently open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of insulin.
Alginate, a natural anionic polysaccharide, is widely used for its ability to form hydrogels in the presence of divalent cations like calcium. These hydrogels can protect encapsulated insulin from the harsh acidic environment of the stomach and the enzymatic degradation in the small intestine. The release of insulin from alginate-based systems is typically pH-dependent, with the hydrogel swelling and releasing the drug in the more neutral pH of the intestines.
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for interpreting the presented data and designing future studies.
Synthesis of this compound (TMC) Nanoparticles
A common method for preparing TMC nanoparticles is through ionic gelation.
-
TMC Synthesis: Chitosan is first dissolved in an acidic solution. The synthesis of TMC is then carried out through reductive methylation.
-
Nanoparticle Formulation: Insulin is dissolved in a solution of TMC. This solution is then added dropwise to a solution containing a cross-linking agent, such as tripolyphosphate (TPP), under constant stirring. The spontaneous formation of nanoparticles occurs due to the electrostatic interaction between the positively charged TMC and the negatively charged TPP.
-
Coating (Optional): For enhanced stability and targeted delivery, the TMC nanoparticles can be further coated with polymers like pectin. This is achieved by incubating the nanoparticle suspension in a pectin solution.
-
Characterization: The resulting nanoparticles are characterized for their size, zeta potential, and encapsulation efficiency.
Preparation of Alginate-Based Formulations
Alginate-based systems are often prepared as nanoparticles or hydrogel beads.
-
Alginate/Chitosan Nanoparticles: An alginate solution is prepared, and calcium chloride is added to induce pre-gelation. This is followed by the addition of a chitosan solution, leading to the formation of polyelectrolyte complexes. Insulin is typically incorporated into the initial alginate solution.
-
Alginate Hydrogels: Liposomes or other nanocarriers containing insulin can be incorporated into a hydrogel matrix prepared from modified alginate, such as cysteine-modified alginate.
-
Characterization: The formulations are analyzed for particle size, surface charge, encapsulation efficiency, and in vitro release profiles under simulated gastrointestinal conditions.
In Vivo Evaluation in Animal Models
The hypoglycemic effect of the insulin formulations is evaluated in diabetic animal models, typically rats.
-
Induction of Diabetes: Diabetes is induced in the animals, commonly through the administration of streptozotocin.
-
Administration of Formulations: The insulin-loaded formulations are administered orally to the diabetic animals. Control groups may receive oral insulin solution or empty nanoparticles.
-
Blood Glucose Monitoring: Blood samples are collected at predetermined time intervals, and blood glucose levels are measured to assess the hypoglycemic effect of the formulation.
-
Pharmacokinetic Analysis: Serum insulin levels can also be measured to determine the pharmacological availability of the orally administered insulin.
Visualizing the Process
To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Colonic targeting insulin-loaded this compound nanoparticles coated pectin for oral delivery: In vitro and In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alginate/chitosan nanoparticles are effective for oral insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethyl Chitosan: A Superior Adjuvant for Modern Vaccines Verified in Animal Models
A detailed comparison of Trimethyl Chitosan (TMC) with other adjuvants, supported by extensive experimental data from animal models, highlights its potential to revolutionize vaccine development. TMC consistently demonstrates a robust ability to enhance both humoral and cellular immunity, often outperforming traditional adjuvants like aluminum salts (alum).
For researchers, scientists, and professionals in drug development, the quest for potent and safe vaccine adjuvants is paramount. This compound, a derivative of the natural polymer chitosan, has emerged as a frontrunner, boasting properties such as high aqueous solubility, positive charge density, and mucoadhesiveness. These characteristics make it an excellent candidate for enhancing the immunogenicity of a wide array of antigens, from proteins to DNA vaccines.[1][2]
Comparative Performance of TMC Adjuvants
Experimental data from various animal models, primarily mice, consistently showcases the effectiveness of TMC as an adjuvant. When formulated as nanoparticles, TMC has been shown to significantly boost antibody responses (IgG) and stimulate T-cell proliferation, a critical factor for long-lasting immunity that is often a limitation of alum.[1][3]
In direct comparisons, TMC-adjuvanted vaccines have induced immune responses comparable or superior to those adjuvanted with alum, Complete Freund's Adjuvant, and other experimental adjuvants.[1] For instance, studies with diphtheria toxin and Hepatitis B surface antigen (HBsAg) revealed that TMC nanoparticles generated high IgG titers and activated T-cell proliferation. Furthermore, in a challenge study against Bacillus anthracis, TMC nanoparticles encapsulating the protective antigen provided protection comparable to alum-adjuvanted vaccines.
The versatility of TMC is also evident in its effectiveness across different administration routes. The most explored route is intranasal, where TMC's mucoadhesive properties allow for prolonged antigen residence time on the nasal epithelium, leading to strong mucosal (sIgA) and systemic (IgG) antibody responses. Subcutaneous and intramuscular injections have also proven effective in eliciting robust systemic immunity.
Quantitative Data Summary
| Antigen | Animal Model | Adjuvant Comparison | Key Findings | Reference |
| Ovalbumin (OVA) | Mice | TMC vs. Chitosan & Alum | TMC-40 induced significantly higher IgG and IgA responses compared to alum and other chitosan derivatives following nasal administration. | |
| Diphtheria Toxin | Mice | TMC vs. Alum | Intradermal injection of TMC nanoparticles encapsulating diphtheria toxin elicited IgG titers similar to alum. | |
| Protective Antigen (PA) of B. anthracis | Mice | TMC-PA vs. Alum-PA | Subcutaneous immunization with TMC-PA nanoparticles induced IgG titers significantly higher than CpG or Poly I:C adjuvanted PA and provided comparable protection to alum against anthrax challenge. | |
| Hepatitis B surface antigen (HBsAg) | Mice | TMC-HBsAg vs. Alum-HBsAg | TMC nanoparticles loaded with HBsAg generated high IgG titers. | |
| Influenza M2e | Mice | M2e/CpG/TMC vs. M2e/TMC | Co-encapsulation of CpG with M2e in TMC nanoparticles significantly increased serum IgG and mucosal IgA levels after intranasal immunization. |
Mechanism of Action: How TMC Boosts Immunity
While the precise mechanisms are still under investigation, it is understood that TMC enhances the immune response through several pathways. Its positive charge facilitates interaction with negatively charged cell membranes, promoting uptake by antigen-presenting cells (APCs) like dendritic cells (DCs). Once taken up, TMC has been shown to induce the maturation of DCs, characterized by the upregulation of surface markers such as CD83, CD86, and MHC-II. This maturation is a crucial step in initiating an adaptive immune response. It is also hypothesized that TMC may be recognized by Toll-like receptors (TLRs), triggering an innate immune response that further shapes the subsequent adaptive immunity.
References
comparative evaluation of different synthesis methods for trimethyl chitosan
For Researchers, Scientists, and Drug Development Professionals
Trimethyl chitosan (TMC), a quaternized derivative of chitosan, has garnered significant attention in the pharmaceutical and biomedical fields due to its enhanced water solubility over a wide pH range and its mucoadhesive properties. These characteristics make it an excellent candidate for various drug delivery applications. The efficacy of TMC is largely dependent on its degree of quaternization (DQ), which in turn is influenced by the synthesis method employed. This guide provides a comparative evaluation of different synthesis methods for TMC, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Evaluation of Synthesis Methods
The synthesis of TMC primarily involves the methylation of the primary amino groups of chitosan. Several methods have been developed, each with its own set of advantages and disadvantages concerning reaction efficiency, control over the degree of quaternization, and environmental impact. The following table summarizes the key quantitative data for the most common synthesis methods.
| Synthesis Method | Methylating Agent | Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Degree of Quaternization (DQ) (%) | O-Methylation | Key Advantages | Key Disadvantages |
| Conventional Method | Methyl Iodide | Sodium Hydroxide | N-Methyl-2-pyrrolidone (NMP) | 60 | 2 - 24 | 10 - 45[1] | Can occur, decreases solubility[2] | Simple one-step reaction. | Use of toxic methyl iodide, potential for O-methylation, lower DQ.[1][3] |
| Two-Step Reductive Methylation | Formaldehyde / Sodium Borohydride (Step 1); Methyl Iodide (Step 2) | Sodium Hydroxide | NMP / Aqueous Media | 60 - 70 | 24 - 48 | 60 - 95[4] | Low to negligible. | High DQ, better control over the reaction, minimal O-methylation. | Two-step process, use of toxic reagents. |
| Dimethyl Sulfate Method | Dimethyl Sulfate | Sodium Hydroxide | Aqueous Media | - | - | - | - | Less toxic than methyl iodide. | Less documented in literature with specific comparative data. |
| "Green" Synthesis | Dimethyl Carbonate (DMC) | - | Ionic Liquid (e.g., [bmim]Cl) | 150 | 12 | ~9 | O-methyl-free. | Environmentally friendly, avoids toxic reagents. | Lower DQ reported in some studies, requires high temperature. |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below.
Conventional Synthesis using Methyl Iodide
This method involves the direct methylation of chitosan using methyl iodide in a strong alkaline medium.
Materials:
-
Chitosan (0.5 g)
-
N-Methyl-2-pyrrolidone (NMP) (20.0 mL)
-
Potassium Iodide (1.3 g)
-
Sodium Hydroxide (15% w/v aqueous solution) (2.8 mL)
-
Methyl Iodide (2.8 mL)
-
Ethanol
-
Sodium Chloride (5% w/v aqueous solution)
Procedure:
-
A mixture of chitosan and potassium iodide in NMP is stirred at 60 °C for 1.5 hours.
-
An aqueous sodium hydroxide solution and then methyl iodide are added to the mixture.
-
The reaction is continued at 60 °C for 2 hours.
-
The product is precipitated by the addition of ethanol and collected by centrifugation.
-
After washing with ethanol, the product is dissolved in an aqueous sodium chloride solution.
-
The final product is precipitated again with ethanol, isolated by centrifugation, and dried.
Two-Step Reductive Methylation
This method first involves the synthesis of N,N-dimethylchitosan (DMC), which is then quaternized to TMC.
Step 1: Synthesis of N,N-dimethylchitosan (DMC)
-
This step typically involves the reaction of chitosan with formaldehyde in an acidic medium, followed by reduction with sodium borohydride.
Step 2: Synthesis of N,N,N-trimethylchitosan (TMC) from DMC Materials:
-
N,N-dimethylchitosan (DMC) (0.600 g)
-
Sodium Iodide (1.23 g)
-
Water/Methanol mixture (90/10 v/v) (100 mL)
-
Methyl Iodide (1.20 mL)
-
Sodium Carbonate (1.01 g)
Procedure:
-
A suspension of DMC and sodium iodide in the water/methanol mixture is prepared.
-
Methyl iodide and sodium carbonate are added to the suspension.
-
The mixture is heated at 70 °C for 46 hours.
-
Successive additions of methyl iodide are carried out at specified time intervals (e.g., 2, 4, 6, 22, 24, 26, and 28 hours) to drive the reaction towards a higher DQ.
-
The suspension is filtered, and the solid product is washed with water and dried.
"Green" Synthesis using Dimethyl Carbonate
This environmentally friendly method utilizes dimethyl carbonate as a methylating agent in an ionic liquid.
Materials:
-
Chitosan
-
Dimethyl Carbonate (DMC)
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium chloride, [bmim]Cl)
Procedure:
-
Chitosan is dissolved in the ionic liquid.
-
Dimethyl carbonate is added to the solution.
-
The reaction mixture is heated at a high temperature (e.g., 150 °C) for a specified time (e.g., 12 hours).
-
The resulting TMC is isolated and purified. This method has been reported to yield O-methyl-free TMC.
Visualization of the Synthesis Pathway
The following diagram illustrates the general chemical transformation of a chitosan monomer unit to this compound.
Caption: General reaction scheme for the synthesis of this compound.
Conclusion
The choice of synthesis method for this compound has a significant impact on the final product's properties and its suitability for specific applications. The conventional method using methyl iodide is straightforward but often results in a lower degree of quaternization and potential side reactions. The two-step reductive methylation offers a pathway to high DQ TMC with minimal O-methylation, making it a preferred method for applications requiring a highly charged polymer. For researchers prioritizing environmental safety, the "green" synthesis using dimethyl carbonate presents a promising alternative, although further optimization may be needed to achieve higher degrees of quaternization. By carefully considering the trade-offs between reaction efficiency, product purity, and environmental impact, researchers can select the optimal synthesis strategy for their drug development and biomedical research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semaphore.uqar.ca [semaphore.uqar.ca]
validating the safety and biocompatibility of trimethyl chitosan nanoparticles in vitro and in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo safety and biocompatibility of trimethyl chitosan (TMC) nanoparticles against other common nanocarriers, namely liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of appropriate drug delivery systems.
In Vitro Safety and Biocompatibility
The in vitro assessment of nanoparticle safety is crucial for predicting their potential toxicity before advancing to in vivo studies. Common assays include evaluating cytotoxicity through cell viability and membrane integrity, as well as hemocompatibility.
Cytotoxicity Assessment
Cytotoxicity is a key indicator of a nanoparticle's biocompatibility. It is often evaluated using cell-based assays that measure metabolic activity (e.g., MTT assay) or cell membrane integrity (e.g., LDH assay).
Table 1: In Vitro Cytotoxicity of this compound (TMC) Nanoparticles and Alternatives
| Nanoparticle Type | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| This compound (TMC) | HaCaT (Human Keratinocytes) | MTT | 10 µg/mL | ~100% | [1] |
| Calu-3 (Human Lung Epithelial) | MTT | 1 mg/mL | >80% | ||
| Caco-2 (Human Colon Adenocarcinoma) | MTT | 0.5 mg/mL | >90% | [2] | |
| MCF-7 (Human Breast Cancer) | MTT | 120 µg/mL | ~85% | [3] | |
| Liposomes (Chitosan-coated) | RAW 264.7 (Mouse Macrophages) | MTT | 25 µg/mL | ~76% | |
| PLGA (Chitosan-coated) | 16HBE14o- (Human Bronchial Epithelial) | MTT | 0.5 mg/mL | >95% | [4] |
| Caco-2 (Human Colon Adenocarcinoma) | Not specified | Not specified | No cytotoxicity observed | [5] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, nanoparticle formulations, and cell lines used.
Hemocompatibility Assessment
Hemocompatibility assays evaluate the interaction of nanoparticles with blood components, particularly red blood cells. Hemolysis, the rupture of red blood cells, is a critical indicator of incompatibility.
Table 2: Hemocompatibility of Chitosan-Based Nanoparticles and Alternatives
| Nanoparticle Type | Assay | Concentration | Hemolysis (%) | Citation |
| Chitosan Nanoparticles | Hemolysis Assay | Not specified | Low | |
| PLGA Nanoparticles | Hemolysis Assay | Not specified | Adequate blood compatibility | |
| Liposomes | Hemolysis Assay | Not specified | Generally considered hemocompatible |
In Vivo Safety and Biocompatibility
In vivo studies in animal models provide a more comprehensive understanding of the systemic effects, biodistribution, and potential organ toxicity of nanoparticles.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a single high dose of a substance. The LD50 (lethal dose, 50%) is a common metric.
Table 3: In Vivo Acute Toxicity of Chitosan-Based Nanoparticles
| Nanoparticle Type | Animal Model | Route of Administration | LD50 | Observed Effects | Citation |
| Chitosan-based Nanoparticles | Mice | Oral | >5000 mg/kg | No significant adverse effects | |
| Rats | Oral | Not specified | No mortality or signs of toxicity at 2 g/kg |
Note: Specific LD50 values for this compound nanoparticles were not found in the reviewed literature, but studies on chitosan-based nanoparticles suggest a very low acute toxicity profile.
Biodistribution and Organ Toxicity
Biodistribution studies track the accumulation of nanoparticles in various organs over time. Histopathological analysis of organs is performed to assess any potential toxicity. Following intravenous administration, chitosan nanoparticles have been observed to distribute to the heart, liver, kidneys, bladder, and bone marrow. They have also been shown to evade the reticuloendothelial system (RES) to some extent, allowing for prolonged circulation in the blood. Studies on this compound nanoparticles have shown their potential for transport across the nasal mucosa. While generally considered safe, some studies have reported minor neurotoxicity and liver necrosis at high concentrations of chitosan nanoparticles in zebrafish models.
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticles to be tested. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.
LDH Cytotoxicity Assay
Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the LDH released from treated cells compared to a positive control (cells treated with a lysis buffer).
In Vivo Acute Oral Toxicity Study (General Protocol)
Principle: To determine the acute oral toxicity of a substance, it is administered to animals in a single high dose. The animals are then observed for a set period for signs of toxicity and mortality.
Protocol:
-
Animal Model: Use a suitable animal model, such as mice or rats, of a specific strain and age.
-
Grouping: Divide the animals into a control group (receiving the vehicle) and several test groups receiving different doses of the nanoparticle suspension.
-
Administration: Administer the nanoparticle suspension orally via gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse effects for a period of 14 days.
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine the organs for any abnormalities.
-
Histopathology: Collect major organs for histopathological examination to identify any microscopic changes.
-
LD50 Determination: The LD50 value is calculated based on the mortality data.
Signaling Pathways and Cellular Interaction
The interaction of nanoparticles with cells can trigger various signaling pathways that influence their uptake, intracellular trafficking, and biological effects.
Cellular Uptake Mechanisms
This compound nanoparticles can be internalized by cells through multiple endocytic pathways. Their positively charged surface facilitates interaction with the negatively charged cell membrane.
Caption: Cellular uptake pathways of TMC nanoparticles.
Modulation of Tight Junctions
This compound nanoparticles have been shown to transiently open the tight junctions between epithelial cells, which can enhance the paracellular transport of drugs. This process is mediated by specific intracellular signaling pathways.
Caption: TMC nanoparticle-mediated opening of tight junctions.
Inflammatory Response
This compound nanoparticles can modulate the immune system by stimulating the secretion of various cytokines. This immunomodulatory property is being explored for vaccine adjuvant applications. TMC nanoparticles have been shown to induce the secretion of pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines.
Caption: Immunomodulatory effects of TMC nanoparticles.
Conclusion
This compound nanoparticles exhibit a favorable safety and biocompatibility profile both in vitro and in vivo, making them a promising platform for drug delivery. They generally demonstrate low cytotoxicity and high hemocompatibility. Their in vivo toxicity is low, with high LD50 values reported for chitosan-based nanoparticles. Compared to other nanocarriers like liposomes and PLGA nanoparticles, TMC nanoparticles offer the unique advantages of mucoadhesion and the ability to modulate tight junctions, which can enhance drug absorption. However, as with any nanomaterial, a thorough safety and biocompatibility assessment is essential for each specific formulation and intended application. This guide provides a comparative overview to assist researchers in making informed decisions for their drug development programs.
References
- 1. Chitosan, Chitosan/IgG-Loaded, and N-Trimethyl Chitosan Chloride Nanoparticles as Potential Adjuvant and Carrier-Delivery Systems [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Trimethyl-Chitosan Coated Gold Nanoparticles Enhance Delivery, Cellular Uptake and Gene Silencing Effect of EGFR-siRNA in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Studies on Chitosan and Polylactic-co-glycolic Acid Incorporated Nanoparticles of Low Molecular Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative cytotoxicity profiling of different trimethyl chitosan derivatives
This guide provides a comparative analysis of the cytotoxicity of various trimethyl chitosan (TMC) derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The information is compiled from multiple studies to facilitate an objective comparison of the performance of these biomaterials.
Data Presentation: Comparative Cytotoxicity of this compound Derivatives
The following table summarizes the quantitative cytotoxicity data for different this compound (TMC) and other quaternized chitosan derivatives across various cell lines. The data highlights the influence of the degree of quaternization (DQ), molecular weight (MW), and specific chemical modifications on cell viability.
| Derivative/Modification | Cell Line | Assay | Key Findings | Reference |
| N,N,N-trimethyl chitosan (TMC) | L929 | MTT | Cytotoxicity is dose- and time-dependent and increases with molecular weight. | [1] |
| PEGylated TMC (PEG-g-TMC) | L929 | MTT, LDH | PEGylation significantly decreases the cytotoxicity of low molecular weight TMC. | [1] |
| Quaternized Chitosan (ChQ) | RAW 264.7 (macrophage) | MTT | Cytotoxicity is dependent on the degree of substitution (DS); 40% and 58% DS were more toxic than 9% and 98% DS. | [2][3] |
| Quaternized Chitosan (ChQ) | MiaPaCa-2 (epithelial) | MTT | Less sensitive to ChQ compared to RAW 264.7 cells. | [2] |
| N-trimethyl chitosan encapsulated Camptothecin (CPT-TMC) | B16-F10 (melanoma) | MTT | CPT-TMC inhibited cell proliferation, but TMC itself showed no significant cytotoxic effect. | |
| N,N,N-trimethyl-O-(ureidopyridinium)acetyl Chitosan | Not specified | CCK-8 | Most derivatives exhibited low toxicity. | |
| High and Low MW Quaternary Ammonium-Chitosan Conjugates | Human skin fibroblasts | Not specified | Non-toxic up to 10 µg/ml after 24 hours. | |
| TMC-stabilized Poly-(ε-caprolactone) Nanoparticles | Not specified | WST-1 | Significant cytotoxicity was observed for DQ higher than 66%, with low to moderate cytotoxicity for DQ values of 4%, 10%, and 18%. | |
| N-trimethyl chitosan chloride (TMC) | Caco-2 | TEER, [14C]-mannitol transport | Caused a less pronounced reduction in transepithelial electrical resistance (TEER) compared to chitosan hydrochloride and glutamate at the same concentration. No deleterious effects were observed via trypan blue exclusion. | |
| Chitosan and Trimethylchitosan (TMC) siRNA nanoparticles | HEK293 | Not specified | Both chitosan and TMC complexes exhibited low toxicity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells (e.g., L929, RAW 264.7, MiaPaCa-2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the chitosan derivatives. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with chitosan derivatives in the same manner as for the MTT assay.
-
Sample Collection: After the treatment period, the supernatant from each well is collected.
-
LDH Reaction: The collected supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.
-
Incubation: The mixture is incubated at room temperature for a specified time, protected from light.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the number of damaged cells.
WST-1 Assay for Cell Proliferation
The Water Soluble Tetrazolium Salt-1 (WST-1) assay is another colorimetric assay to measure cell proliferation and viability.
-
Cell Seeding and Treatment: The protocol for cell seeding and treatment with the test compounds is similar to the MTT assay.
-
WST-1 Reagent Addition: Following the treatment period, the WST-1 reagent is added directly to the wells.
-
Incubation: The plate is incubated for a period ranging from 30 minutes to 4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the samples is measured between 420 and 480 nm. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cytotoxicity testing and a proposed signaling pathway for chitosan derivative-induced cytotoxicity.
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
Caption: Proposed mechanism of TMC-induced cytotoxicity via cell membrane interaction.
References
Stability of Trimethyl Chitosan Formulations Against Enzymatic Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic stability of trimethyl chitosan (TMC) formulations, a crucial parameter for their application in drug delivery systems. By examining experimental data, this document aims to offer an objective assessment of TMC's performance against enzymatic degradation compared to unmodified chitosan and other relevant chitosan derivatives.
Introduction to this compound and Enzymatic Degradation
Chitosan, a natural polysaccharide, is widely explored for drug delivery due to its biocompatibility and biodegradability. However, its limited solubility at physiological pH restricts its applications. This compound (TMC), a quaternized derivative of chitosan, overcomes this limitation with its enhanced solubility and mucoadhesive properties.[1] The stability of these formulations in biological environments, where enzymes like lysozyme are present, is a critical factor for the successful controlled release of therapeutic agents.[2][3] Lysozyme, found in various human bodily fluids, degrades chitosan by hydrolyzing the glycosidic bonds, and the rate of this degradation is influenced by the polymer's physicochemical properties.[2][4] Understanding the enzymatic stability of TMC is therefore paramount for designing effective and reliable drug delivery vehicles.
Factors Influencing Enzymatic Degradation
The enzymatic degradation of chitosan and its derivatives is a complex process influenced by several factors:
-
Degree of Deacetylation (DD) / Acetylation (DA): For unmodified chitosan, a lower degree of deacetylation (meaning a higher degree of acetylation) generally leads to faster degradation by lysozyme. Conversely, for trimethylated chitosan, a higher degree of acetylation also results in a more rapid decrease in molecular weight in the presence of lysozyme. Polymers with a degree of acetylation below 17% have been found to be less susceptible to enzymatic degradation.
-
Degree of Quaternization (DQ): The degree of quaternization in TMC, which represents the percentage of amino groups that have been trimethylated, influences its physicochemical properties. While the direct correlation between DQ and enzymatic degradation is not extensively documented with quantitative data in the reviewed literature, it is a critical parameter that affects solubility and charge density, which can in turn impact enzyme binding and activity.
-
Molecular Weight: Higher molecular weight chitosans tend to have a lower affinity for lysozyme, resulting in a slower degradation rate.
-
Polymer Formulation: The formulation of the chitosan derivative, such as nanoparticles or hydrogels, and the presence of cross-linkers or other polymers can significantly affect the degradation profile. For instance, a combination of this compound and poly(ethylene glycol) diacrylate chitosan degraded slower than non-derivatized chitosan paste.
Comparative Analysis of Enzymatic Stability
The following tables summarize the available quantitative data on the enzymatic degradation of various chitosan formulations.
Table 1: Enzymatic Degradation of Chitosan and this compound Nanoparticles
| Formulation | Enzyme/Concentration | Time | Degradation Metric | Result | Reference(s) |
| Chitosan-TPP Nanoparticles (17% DA) | Lysozyme (1.5 µg/mL) | 7 days | Particle Size | No significant change | |
| Chitosan-TPP Nanoparticles (42% DA) | Lysozyme (1.5 µg/mL) | 4 days | Particle Size Reduction | 40% | |
| Chitosan-TPP Nanoparticles (42% DA) | Lysozyme (150 µg/mL) | 7 days | Particle Size Reduction | ~60% | |
| Chitosan/TPP Nanoparticles | Lysozyme | 4 weeks | Weight Loss | ~50% | |
| Chitosan/TPP Nanoparticles | No Enzyme | 4 weeks | Weight Loss | ~4% |
Table 2: Enzymatic Degradation of Chitosan Derivative Hydrogels and Films
| Formulation | Enzyme | Time | Degradation Metric | Result | Reference(s) |
| Glycol Chitosan Hydrogel (DA 31.7%) | Lysozyme (50 µg/mL) | < 65 hours | Complete Degradation | 100% | |
| Glycol Chitosan Hydrogel (DA 28.03%) | Lysozyme (50 µg/mL) | < 120 hours | Complete Degradation | 100% | |
| Chitosan-TGA Conjugate A (High Thiolation) | Lysozyme | - | Viscosity Reduction | 20.9% less than chitosan | |
| Chitosan-TGA Conjugate B (Low Thiolation) | Lysozyme | - | Viscosity Reduction | 26.4% less than chitosan | |
| Chitosan-MNA Conjugate | Lysozyme | - | Viscosity Reduction | 31.4% - 50.1% more than chitosan | |
| Chitosan-Gelatin Hydrogel | Lysozyme, Collagenase, N-acetyl-β-D-glucosaminidase | 5 weeks | Weight Loss | Monitored | |
| Chitosan Hydrogel | Lysozyme | 1 month | Weight Loss | ~35-37% |
Experimental Protocols
Accurate assessment of enzymatic degradation is crucial for comparing the stability of different formulations. The following are detailed methodologies for commonly used assays.
Viscometric Assay for Enzymatic Degradation
This method monitors the decrease in viscosity of a polymer solution over time as a result of enzymatic cleavage of the polymer chains.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the chitosan derivative (e.g., TMC) in an appropriate buffer (e.g., pH 5.0 acetate buffer).
-
Prepare a stock solution of the enzyme (e.g., lysozyme) in the same buffer.
-
-
Viscosity Measurement:
-
Equilibrate the chitosan solution to the desired temperature (e.g., 37°C) in a viscometer (e.g., Ubbelohde capillary viscometer).
-
Add a specific concentration of the enzyme solution to the chitosan solution and start the timer immediately.
-
Measure the flow time of the solution at regular intervals.
-
-
Data Analysis:
-
Calculate the specific viscosity at each time point.
-
The initial degradation rate can be determined from the initial slope of the plot of viscosity decrease against time.
-
Michaelis-Menten kinetics can be established by performing the experiment at various substrate concentrations to determine Km and Vmax.
-
Weight Loss Assay for Enzymatic Degradation of Hydrogels
This gravimetric method is suitable for assessing the degradation of solid or semi-solid formulations like hydrogels.
Protocol:
-
Sample Preparation:
-
Prepare hydrogel samples of a defined size and weight.
-
Lyophilize the hydrogels to determine their initial dry weight (Winitial).
-
-
Degradation Study:
-
Immerse the pre-weighed hydrogels in a buffered solution (e.g., PBS, pH 7.4) containing the enzyme (e.g., lysozyme) at a specific concentration. A control group without the enzyme should also be included.
-
Incubate the samples at a physiological temperature (e.g., 37°C) with gentle agitation.
-
-
Measurement:
-
At predetermined time points, remove the hydrogel samples from the solution.
-
Gently blot the surface to remove excess liquid and record the wet weight.
-
Lyophilize the samples to determine the final dry weight (Wfinal).
-
-
Data Analysis:
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing enzymatic degradation.
Caption: Simplified signaling pathway of TMC enzymatic degradation.
Conclusion
The enzymatic stability of this compound formulations is a multifaceted property that is critical to their performance in drug delivery applications. The available data suggests that the degradation of TMC can be tailored by modifying its degree of acetylation. Compared to unmodified chitosan, certain TMC formulations and other chitosan derivatives like glycol chitosan and thiolated chitosan exhibit varied degradation profiles, offering a spectrum of options for controlling drug release.
For researchers and drug development professionals, a thorough characterization of the enzymatic degradation kinetics of their specific TMC formulation is essential. The choice of formulation will depend on the desired drug release profile, the target application, and the enzymatic environment at the site of administration. Further quantitative studies directly comparing TMC with varying degrees of quaternization and other chitosan derivatives under standardized conditions will be invaluable for the rational design of next-generation chitosan-based drug delivery systems.
References
- 1. dovepress.com [dovepress.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deeper inside the specificity of lysozyme when degrading chitosan. A structural bioinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing the Degree of Trimethylation in Chitosan
For Researchers, Scientists, and Drug Development Professionals
The degree of trimethylation is a critical quality attribute of N,N,N-trimethyl chitosan (TMC), a quaternized derivative of chitosan with significant applications in drug delivery and biomedical fields. Accurate and precise measurement of the degree of substitution (DS) is paramount for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques are employed to determine the degree of trimethylation in chitosan. The most prominent methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis (EA). Each method offers distinct advantages and limitations in terms of accuracy, precision, sensitivity, and ease of use.
| Analytical Method | Principle | Key Performance Parameters | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the resonance of hydrogen nuclei in a magnetic field. The degree of trimethylation is calculated from the ratio of the integral of the trimethylammonium protons to that of the chitosan backbone protons. | Accuracy: High[1][2] Precision: High (RSD < 2%)[3] Linearity: Excellent (R² > 0.99) LOD/LOQ: Dependent on instrument sensitivity, but generally in the low µg/mL range. | Provides detailed structural information, including the degree of N,N-dimethylation versus N,N,N-trimethylation. Considered the "gold standard" for its accuracy and direct measurement capabilities. | Requires sample solubility in a deuterated solvent. Instrumentation can be expensive and requires specialized expertise. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. The degree of trimethylation is often estimated by the ratio of the absorbance of a characteristic peak for the trimethyl group (e.g., C-H bending) to a reference peak from the chitosan backbone. | Accuracy: Moderate to High Precision: Good Linearity: Good (R² > 0.98) LOD/LOQ: Generally higher than NMR. | Rapid, non-destructive, and relatively inexpensive. Can be used for solid and liquid samples with minimal preparation. | Indirect measurement that often requires calibration with standards of a known degree of substitution. Peak overlap can complicate quantification. |
| Elemental Analysis (CHN) | Determines the weight percentage of carbon, hydrogen, and nitrogen in a sample. The degree of trimethylation is calculated based on the change in the C/N ratio compared to unmodified chitosan. | Accuracy: Moderate Precision: Good | Relatively simple and does not require sample solubility. Can be used to complement other methods. | Provides an average degree of substitution and cannot distinguish between different levels of methylation (mono-, di-, tri-). Assumes the absence of other nitrogen-containing impurities. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To determine the degree of trimethylation of a chitosan sample.
Materials and Instrumentation:
-
N-trimethyl chitosan sample
-
Deuterium oxide (D₂O) with 0.5% v/v trifluoroacetic acid-d (TFA-d)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried N-trimethyl chitosan sample and dissolve it in 0.75 mL of D₂O containing 0.5% v/v TFA-d in an NMR tube.
-
Solubilization: Vortex the sample until it is completely dissolved. Gentle heating may be applied if necessary.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 25°C).
-
Use a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., TopSpin, Mnova).
-
Reference the spectrum to the residual solvent peak.
-
Integrate the following signals:
-
The peak corresponding to the protons of the trimethylammonium groups (-N⁺(CH₃)₃), typically around 3.2-3.4 ppm.
-
The peak corresponding to the H-1 proton of the glucosamine ring, typically around 5.2-5.6 ppm.
-
-
Calculation of the Degree of Trimethylation (DT): DT (%) = [ (Integral of -N⁺(CH₃)₃ protons / 9) / (Integral of H-1 proton) ] x 100
-
FTIR Spectroscopy
Objective: To qualitatively confirm the trimethylation of chitosan and quantitatively estimate the degree of substitution using a calibration curve.
Materials and Instrumentation:
-
N-trimethyl chitosan sample
-
Potassium bromide (KBr), spectroscopy grade
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press
-
Agate mortar and pestle
-
Drying oven
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the N-trimethyl chitosan sample and KBr thoroughly in an oven.
-
Weigh approximately 2 mg of the sample and 200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a pellet press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the dried N-trimethyl chitosan powder directly onto the ATR crystal.
-
Apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder or ensure the sample is in position on the ATR crystal.
-
Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 32-64) for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
A new or intensified peak around 1480 cm⁻¹ corresponding to the C-H bending of the methyl groups of the trimethylammonium moiety.
-
A reference peak from the chitosan backbone that is not expected to change with trimethylation, such as the C-O-C stretching vibration around 1070 cm⁻¹.
-
-
Quantitative Analysis (with calibration curve):
-
Prepare a series of N-trimethyl chitosan standards with known degrees of substitution (determined by ¹H NMR).
-
Measure the FTIR spectra for each standard.
-
Calculate the ratio of the absorbance (or peak area) of the characteristic trimethyl peak to the reference peak.
-
Plot a calibration curve of the absorbance ratio versus the degree of substitution.
-
Determine the degree of substitution of the unknown sample from its absorbance ratio using the calibration curve.
-
-
Elemental Analysis (CHN)
Objective: To determine the average degree of trimethylation of a chitosan sample.
Materials and Instrumentation:
-
Dried N-trimethyl chitosan sample
-
CHN elemental analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried N-trimethyl chitosan sample (typically 1-3 mg) into a tin capsule.
-
Analysis:
-
Analyze the sample using a CHN elemental analyzer to determine the weight percentages of carbon (%C) and nitrogen (%N).
-
Perform the analysis in triplicate for better accuracy.
-
-
Calculation of the Degree of Trimethylation (DT):
-
The degree of trimethylation can be calculated from the C/N ratio. The theoretical C/N ratios for the repeating units of unmodified chitosan (glucosamine) and fully trimethylated chitosan are calculated based on their molecular formulas.
-
A formula can be derived to relate the experimentally determined C/N ratio to the degree of trimethylation.
-
Visualizations
Workflow for Analytical Method Validation
Caption: General workflow for analytical method validation.
Relationship Between Analytical Methods for Trimethylation Analysis
Caption: Relationship between analytical methods.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A validated 1H NMR method for the determination of the degree of deacetylation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trimethyl Chitosan
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of trimethyl chitosan, a biodegradable and non-hazardous polymer, to help you maintain the highest standards of laboratory safety and chemical handling.
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonised System (GHS). However, proper disposal is crucial to prevent environmental contamination and ensure a safe workplace. The following procedures are based on general laboratory safety guidelines and should be adapted to comply with your institution's specific protocols and local regulations.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the presence of other chemicals.
1. Solid this compound Waste
Solid forms of this compound waste include expired reagents, unused powder, and materials contaminated with the solid polymer (e.g., weighing boats, contaminated gloves).
-
Step 1: Waste Collection and Storage
-
Collect all solid this compound waste in a designated, durable, and clearly labeled waste container.
-
The container should be kept closed when not in use to prevent the generation of dust.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Step 2: Disposal
-
Since this compound is a non-hazardous solid, it may be suitable for disposal in the regular trash, similar to other non-hazardous laboratory solids.
-
Crucially, consult your institution's Environmental Health and Safety (EHS) office to confirm this disposal method. Many institutions have specific policies prohibiting the disposal of any chemical waste in the regular trash to avoid accidental exposure for custodial staff.[1]
-
If required by your institution, arrange for a waste pickup with your EHS office.
-
2. This compound Solutions
Disposal of this compound solutions depends on the solvent and any other dissolved substances.
-
Step 1: Assess the Solution's Composition
-
Aqueous Solutions (without other hazardous chemicals): If the solution only contains this compound and water (or a non-hazardous buffer), it is considered non-hazardous.
-
Solutions with Hazardous Chemicals: If the solution contains hazardous solvents (e.g., acids, bases, organic solvents) or other hazardous solutes, it must be treated as hazardous waste.
-
-
Step 2: Disposal of Non-Hazardous Aqueous Solutions
-
Some institutions may permit the disposal of non-hazardous aqueous solutions down the drain with copious amounts of water.[1]
-
However, you must obtain prior approval from your institution's EHS office. They will provide guidance on acceptable concentrations and pH ranges for drain disposal.
-
-
Step 3: Disposal of Hazardous Solutions
-
Collect all solutions containing hazardous materials in a compatible, leak-proof container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical names of all components (including this compound and the solvent), and their approximate concentrations.
-
Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[2]
-
Arrange for a hazardous waste pickup through your institution's EHS office.
-
3. Empty this compound Containers
-
Step 1: Rinsing
-
For containers of non-hazardous chemicals like this compound, thoroughly empty all contents.
-
Rinse the container with water or a suitable solvent. The first rinse of a non-hazardous material can typically be disposed of down the drain, but confirm this with your EHS office.[2]
-
-
Step 2: Disposal
-
After rinsing and air-drying, deface or remove the original label to prevent confusion.[1]
-
The clean, empty container can then typically be disposed of in the regular trash or recycling, according to your institution's guidelines.
-
Key Data for Disposal Considerations
The following table summarizes the key characteristics of this compound relevant to its safe disposal.
| Property | Value/Characteristic | Implication for Disposal |
| GHS Hazard Classification | Not a hazardous substance or mixture | Can be managed as non-hazardous waste, simplifying disposal procedures. |
| Biodegradability | Readily biodegradable | Poses a low risk to the environment if disposed of correctly. |
| Physical Form | Solid powder | Can generate dust; requires containment and appropriate PPE (respirator) if handled openly. |
| Solubility | Soluble over a wide pH range | Can be easily dissolved in aqueous solutions for experiments; disposal of solutions must be considered. |
| Toxicity | Generally considered non-toxic and biocompatible | Low risk to personnel during handling and disposal. |
Experimental Protocols
As this compound is considered non-hazardous, there are no specific experimental protocols for its disposal beyond standard laboratory waste management practices. The primary "protocol" is to adhere to your institution's waste management plan, which is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethyl Chitosan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Trimethyl Chitosan, a versatile biopolymer used in a variety of applications, including drug delivery. While this compound is not classified as a hazardous substance, adhering to proper handling and disposal protocols is crucial for maintaining a safe workspace and ensuring experimental integrity.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, particularly in its powdered form, the following personal protective equipment and engineering controls are recommended to minimize exposure and prevent contamination.
| Protection Type | Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles | To prevent eye contact with airborne powder. |
| Skin Protection | - Nitrile or latex gloves- Laboratory coat | To avoid direct skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator for dusts | Recommended when handling large quantities or when dust generation is likely, to prevent inhalation. |
| Engineering Controls | Fume hood or ventilated enclosure | To minimize the inhalation of airborne particles. |
Safe Handling and Disposal Procedures
Proper operational procedures are critical for the safe handling and disposal of this compound and any associated materials.
Handling Protocol:
-
Preparation: Before handling, ensure that the designated workspace, typically a fume hood or well-ventilated area, is clean and uncluttered. Assemble all necessary equipment and materials.
-
Personal Protective Equipment: Don the appropriate PPE, including a lab coat, safety glasses, and gloves. If significant dust is anticipated, a respirator should be used.
-
Weighing and Transfer: Carefully weigh the required amount of this compound. Use a spatula or other appropriate tool to minimize dust formation. Avoid pouring the powder directly from a large container.
-
Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing and clumping.
-
Post-Handling: After handling, thoroughly clean the work area with a damp cloth to remove any residual powder.
Disposal Plan:
All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be disposed of in accordance with local, state, and federal regulations.[1][2]
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, sealed container.
-
Unused Product: Do not dispose of unused this compound down the drain.[1][2] It should be collected in its original container or a suitable, labeled waste container.
-
Contaminated Containers: Empty containers should be handled as if they contain the product and disposed of accordingly.[1]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical advice. |
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
